Proctolin
Description
neurotransmitter in arthropods or invertebrates
Propriétés
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUPPLMEDQDAJX-UEHMALFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956793 | |
| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57966-42-4, 35373-63-8 | |
| Record name | Proctolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Proctolin: A Comprehensive Technical Guide to its Discovery, History, and Core Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proctolin, a pentapeptide with the sequence Arginyl-Tyrosyl-Leucyl-Prolyl-Threonine (Arg-Tyr-Leu-Pro-Thr), holds the distinction of being the first insect neuropeptide to be chemically characterized. Since its discovery, it has been a subject of extensive research, revealing its crucial roles as a neuromodulator and neurohormone in arthropods. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the key experimental methodologies that have been instrumental in its study. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the foundational techniques and signaling pathways associated with this pivotal neuropeptide.
Discovery and History
The journey of this compound's discovery began in the mid-1970s when scientists were investigating the factors that control muscle contraction in insects. In 1975, Alvin N. Starratt and Brian E. Brown at the Agriculture Canada Research Institute in London, Ontario, successfully isolated a myotropic substance from the hindgut of the cockroach, Periplaneta americana. They named this substance "this compound," derived from "proctodeum," the embryonic term for the hindgut.[1][2]
The isolation was a significant feat, requiring the processing of a staggering 125,000 cockroaches to yield a mere 180 micrograms of the pure peptide.[2] Following its purification, the amino acid sequence of this compound was determined using the Edman degradation method, revealing its primary structure as Arg-Tyr-Leu-Pro-Thr.[2] The biological activity of the isolated peptide was confirmed by its potent stimulation of hindgut muscle contractions.
Subsequent research has established this compound's presence across a wide range of arthropods, where it functions as a cotransmitter in the nervous system, modulating the action of other neurotransmitters, and as a neurohormone released into the hemolymph to act on distant target tissues.[3] Its primary physiological roles include the stimulation of visceral and skeletal muscle contractions, regulation of heart rate, and involvement in reproductive processes.[2][3]
Physicochemical Properties of this compound
A clear understanding of this compound's physical and chemical characteristics is fundamental for its study. The key quantitative data for this pentapeptide are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Arg-Tyr-Leu-Pro-Thr | [2] |
| Molecular Formula | C₃₀H₄₈N₈O₈ | |
| Molecular Weight | 648.75 g/mol | |
| IUPAC Name | L-Arginyl-L-tyrosyl-L-leucyl-L-prolyl-L-threonine |
Core Experimental Protocols
The study of this compound has been underpinned by a suite of key experimental techniques. This section provides detailed methodologies for some of the most critical procedures.
Extraction and Purification of this compound from Insect Tissues
The original method employed by Starratt and Brown for the isolation of this compound from Periplaneta americana serves as a foundational protocol. While modern techniques offer higher resolution and sensitivity, understanding the pioneering methodology provides valuable historical context.
Protocol: this compound Extraction and Purification (Adapted from Starratt and Brown, 1975)
-
Homogenization: Hindguts from approximately 125,000 cockroaches are dissected and homogenized in a cold solution of 80% ethanol.
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Centrifugation: The homogenate is centrifuged to pellet cellular debris. The supernatant, containing the crude this compound extract, is collected.
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Solvent Evaporation: The ethanol is removed from the supernatant by rotary evaporation under reduced pressure.
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Solvent Partitioning: The aqueous residue is partitioned with chloroform to remove lipids. The aqueous phase is retained.
-
Gel Filtration Chromatography: The aqueous extract is subjected to gel filtration chromatography on a Sephadex G-15 column. Fractions are collected and assayed for biological activity using the locust oviduct bioassay.
-
Ion-Exchange Chromatography: Active fractions from gel filtration are pooled and further purified by ion-exchange chromatography on a CM-Sephadex column.
-
High-Voltage Paper Electrophoresis: The final purification step involves high-voltage paper electrophoresis to yield pure this compound.
Edman Degradation for Amino Acid Sequencing
The determination of this compound's amino acid sequence was a landmark achievement, made possible by the Edman degradation technique. This method allows for the sequential removal and identification of amino acids from the N-terminus of a peptide.
Protocol: Edman Degradation
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Coupling: The purified this compound is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC covalently binds to the free N-terminal amino group of arginine.
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA).
-
Conversion: The cleaved thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
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Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.
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Cycle Repetition: The remaining peptide (now one amino acid shorter) is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.
Workflow for Edman Degradation
Caption: Workflow of the Edman degradation for peptide sequencing.
Solid-Phase Peptide Synthesis (SPPS) of this compound
The chemical synthesis of this compound was crucial for confirming its structure and for producing larger quantities for further biological studies. Solid-phase peptide synthesis (SPPS) is the standard method for this purpose.
Protocol: Fmoc-based Solid-Phase Synthesis of this compound (Arg-Tyr-Leu-Pro-Thr)
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Resin Preparation: A solid support resin (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) is swelled in a suitable solvent like dimethylformamide (DMF).
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First Amino Acid Coupling: The C-terminal amino acid (Threonine), with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its side chain protected, is coupled to the resin.
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound threonine using a solution of piperidine in DMF, exposing a free amino group.
-
Subsequent Amino Acid Couplings: The next protected amino acid (Proline) is activated and coupled to the free amino group of the preceding residue. This cycle of deprotection and coupling is repeated for each amino acid in the sequence (Leu, Tyr, Arg).
-
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
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Purification: The crude synthetic this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Solid-Phase Peptide Synthesis
Caption: Stepwise workflow of solid-phase peptide synthesis.
Locust Oviduct Bioassay
The locust oviduct has proven to be a highly sensitive and reliable preparation for the bioassay of this compound and other myotropic neuropeptides.
Protocol: Locust Oviduct Bioassay
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Dissection: The oviducts are dissected from adult female locusts (Locusta migratoria or Schistocerca gregaria) in a physiological saline solution.
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Organ Bath Setup: One oviduct is suspended in an organ bath containing physiological saline, maintained at a constant temperature (e.g., 30°C) and aerated. One end of the oviduct is fixed, and the other is attached to an isometric force transducer.
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Equilibration: The preparation is allowed to equilibrate until a stable baseline of spontaneous contractions is established.
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Application of this compound: Known concentrations of this compound (or unknown samples) are added to the organ bath.
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Data Recording: The contractions of the oviduct muscle are recorded via the force transducer connected to a data acquisition system. The response is typically measured as an increase in the frequency and/or amplitude of spontaneous contractions, or an increase in basal muscle tone.
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Washout: The preparation is washed with fresh saline to return to the baseline before the application of the next sample.
This compound Receptor and Signaling Pathway
This compound exerts its physiological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells.[4][5][6] The first this compound receptor was identified in Drosophila melanogaster as the product of the gene CG6986.[4][6]
Upon binding of this compound, the receptor undergoes a conformational change that activates an associated heterotrimeric G-protein. This initiates a downstream signaling cascade that ultimately leads to the physiological response, most notably muscle contraction. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium ions (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ concentration is a key event in initiating muscle contraction.[7][8] In some systems, this compound has also been shown to modulate cyclic AMP (cAMP) levels.[3]
This compound Receptor Signaling Pathway
Caption: this compound signaling pathway in insect visceral muscle.
Conclusion
The discovery and characterization of this compound marked a pivotal moment in insect neurobiology. The methodologies developed for its study, from the large-scale extraction from cockroaches to the sensitive bioassays and chemical synthesis, have laid the groundwork for the investigation of numerous other neuropeptides. The elucidation of its receptor and signaling pathway continues to provide valuable insights into the molecular mechanisms of neuromodulation and muscle physiology in arthropods. This technical guide serves as a testament to the enduring legacy of this compound research and a practical resource for future investigations in this dynamic field. The principles and protocols outlined herein are not only of historical importance but also remain relevant for contemporary research in neuropeptide biology and the development of novel insecticides.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. Molecular identification of the first insect this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Peptide-induced Ca(2+) movements in a tonic insect muscle: effects of this compound and periviscerokinin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Proctolin: A Comprehensive Technical Guide on its Physiological Roles in Insects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), was the first insect neuropeptide to be chemically characterized. It functions as a potent neuromodulator and neurohormone, exerting significant influence over a wide array of physiological processes in insects. This technical guide provides an in-depth exploration of the physiological roles of this compound, with a focus on its myotropic, cardiotropic, and neurotropic functions. We present a synthesis of key quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways to support future research and the development of novel insect control agents.
Discovery and Distribution
This compound was first isolated and identified in 1975 from the cockroach Periplaneta americana by Starratt and Brown. It was initially found in the proctodeal (hindgut) muscles, hence its name. Subsequent research has revealed its widespread distribution throughout the insect body, including the central nervous system (CNS), peripheral nervous system (PNS), stomatogastric nervous system, reproductive organs, and the hemolymph. This broad distribution underscores its multifaceted role in insect physiology.
Physiological Functions
This compound's primary role is that of an excitatory neuromodulator, enhancing muscle contractility and influencing neuronal activity. Its functions can be broadly categorized as follows:
2.1. Myotropic and Myomodulatory Roles
This compound is a potent stimulator of visceral and skeletal muscle contractions. It is particularly known for its effects on the hindgut, foregut, and oviduct muscles.
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Hindgut: this compound induces powerful, tonic contractions of the hindgut musculature, playing a crucial role in excretion and fecal pellet formation.
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Oviduct: It modulates the contractions of the oviduct, facilitating egg movement. This has implications for reproductive success.
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Heart (Dorsal Vessel): this compound exhibits a cardiotropic effect, increasing the frequency and amplitude of heart contractions, thereby influencing hemolymph circulation.
2.2. Neurotropic and Neuromodulatory Roles
Within the CNS, this compound acts as a neurotransmitter and neuromodulator. It has been shown to:
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Influence the activity of motor neurons.
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Modulate sensory perception.
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Play a role in the regulation of complex behaviors such as ecdysis (molting).
2.3. Role in Reproduction
Beyond its effects on the oviduct, this compound is involved in various aspects of insect reproduction. It has been implicated in the regulation of male and female reproductive behaviors and physiological processes.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from various studies on the physiological effects of this compound.
Table 1: Myotropic Effects of this compound on Insect Hindgut Preparations
| Insect Species | Preparation | This compound Concentration | Observed Effect | Reference |
| Periplaneta americana | Isolated hindgut | 10⁻⁹ M | Threshold for contraction | |
| Locusta migratoria | Hindgut muscle | 10⁻⁸ M | Increased frequency and amplitude of contractions | |
| Leucophaea maderae | Proctodeal muscle fibers | 10⁻¹⁰ M | Depolarization of muscle membrane |
Table 2: Cardiotropic Effects of this compound on the Insect Heart
| Insect Species | Preparation | This compound Concentration | Observed Effect | Reference |
| Periplaneta americana | Semi-isolated heart | 10⁻⁹ M | Increased heart rate | |
| Manduca sexta | Dorsal vessel | 10⁻⁸ M | Significant increase in contraction frequency | |
| Drosophila melanogaster | In vivo heart rate | 10⁻⁷ M | Increased heart rate by ~20% |
This compound Signaling Pathway
This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the cell membrane of target tissues. This binding event initiates an intracellular signaling cascade, primarily through the phospholipase C (PLC) pathway.
Caption: this compound signaling pathway via a G-protein coupled receptor.
Key Experimental Protocols
The study of this compound has been facilitated by a variety of experimental techniques. Below are detailed methodologies for key experiments.
5.1. Protocol for Myographic Assay of this compound on Insect Hindgut
This protocol describes the measurement of muscle contractions in response to this compound using an isolated insect hindgut preparation.
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Dissection: An adult cockroach (Periplaneta americana) is anesthetized by cooling. The hindgut is carefully dissected in insect saline (e.g., Hoyle's saline).
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Mounting: The isolated hindgut is mounted in a 5 ml organ bath containing aerated saline at a constant temperature (e.g., 25°C). One end is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: The preparation is allowed to equilibrate for at least 30 minutes, with regular washing, until a stable baseline of spontaneous contractions is achieved.
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This compound Application: this compound is added to the bath in increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M) in a cumulative or non-cumulative manner.
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Data Recording: The contractions are recorded using a data acquisition system. Parameters such as frequency, amplitude, and tonus of contractions are measured.
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Data Analysis: Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) of this compound.
Caption: Workflow for a myographic assay of this compound on insect hindgut.
5.2. Protocol for Radioimmunoassay (RIA) of this compound
RIA is a sensitive technique used to quantify the concentration of this compound in biological samples.
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Antibody Production: Specific antibodies against this compound are raised in rabbits by immunization with a this compound-protein conjugate.
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Radiolabeling: A tracer, typically ¹²⁵I-labeled this compound, is prepared.
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Standard Curve: A standard curve is generated using known concentrations of unlabeled this compound.
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Assay:
-
A fixed amount of antibody and radiolabeled this compound is incubated with either the standard or the unknown sample.
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Unlabeled this compound in the sample or standard competes with the radiolabeled this compound for antibody binding sites.
-
-
Separation: The antibody-bound this compound is separated from the free this compound (e.g., using a second antibody or charcoal).
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Counting: The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: The concentration of this compound in the sample is determined by comparing its inhibition of tracer binding to the standard curve.
Implications for Drug Development
The critical physiological roles of this compound make its receptor a promising target for the development of novel insecticides.
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Agonists: Potent and stable agonists of the this compound receptor could lead to hyperactivity, muscle spasms, and ultimately, the death of the insect.
-
Antagonists: Antagonists could disrupt crucial functions like feeding, digestion, and reproduction, leading to a decline in pest populations.
The specificity of the insect this compound receptor offers the potential for developing species-specific insecticides, which would have minimal impact on non-target organisms.
Conclusion
This compound remains a subject of intense research due to its fundamental roles in insect physiology. A thorough understanding of its mechanisms of action, signaling pathways, and physiological effects is crucial for basic science and for the development of innovative pest management strategies. This guide provides a foundational overview to support these endeavors.
Proctolin's Mechanism of Action in Crustacean Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a potent neuromodulator in arthropods, exerting significant effects on both neuronal and neuromuscular systems. In crustaceans, this compound is particularly known for its myotropic actions, dramatically enhancing the force of muscle contractions. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on crustacean muscle, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: A Dual Signaling Cascade
This compound's effects on crustacean muscle are primarily initiated by its binding to a G-protein coupled receptor (GPCR) on the sarcolemma. While the specific receptor subtype in crustacean skeletal muscle is yet to be fully characterized, evidence points towards a receptor capable of activating at least two distinct downstream signaling pathways: the cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) pathway and the protein kinase C (PKC) pathway. These pathways converge to modulate ion channel activity and the phosphorylation state of key contractile proteins, ultimately leading to a potentiation of muscle contraction.
Signaling Pathway Diagram
Caption: this compound signaling cascade in crustacean muscle.
Quantitative Effects of this compound on Crustacean Muscle
The application of this compound to crustacean muscle preparations results in several quantifiable physiological changes. These effects are dose-dependent and contribute to the overall potentiation of muscle contraction.
| Parameter | Species | This compound Concentration | Observed Effect | Citation(s) |
| Muscle Contraction Force | Idotea baltica (marine isopod) | 5 x 10⁻⁹ M | 1.5- to 18-fold potentiation of peak force. | [1] |
| Idotea emarginata (isopod) | 1 µM | Potentiation of caffeine-induced contractures. | [2] | |
| Membrane Input Resistance | Idotea baltica | 10⁻⁹ - 10⁻⁶ M | Up to 25% increase. | [1] |
| Ion Channel Conductance (K+) | Idotea baltica | Not specified | Reduction in the number of functionally active putative K+ channels (36-166 pS). | [1] |
| Protein Phosphorylation (30 kDa protein) | Idotea emarginata | 1 µM | Significant increase in phosphorylation. | [2] |
| Swimmeret Rhythm (EC₅₀) | Crayfish | 1.6 x 10⁻⁶ M | Induction of motor pattern. |
Key Experimental Evidence and Methodologies
The understanding of this compound's mechanism of action has been built upon a foundation of key experimental findings. This section details the methodologies behind these pivotal experiments.
Measurement of Muscle Contraction
Objective: To quantify the effect of this compound on the force of muscle contraction.
Experimental Protocol:
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Muscle Preparation: Single muscle fibers are dissected from the abdominal extensor muscles of a crustacean (e.g., Idotea baltica).[1] The tendons at both ends of the fiber are carefully isolated.
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Mounting: One tendon is fixed to a stationary hook in a perfusion chamber, while the other is attached to an isometric force transducer.
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Perfusion: The preparation is continuously superfused with a physiological saline solution.
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Stimulation: The muscle fiber is stimulated to contract via electrical field stimulation or by the application of a chemical agonist (e.g., high K+ solution or caffeine).
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Data Acquisition: The isometric tension developed by the muscle fiber is recorded by the force transducer and digitized for analysis.
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This compound Application: A known concentration of this compound is added to the superfusing saline, and the resulting changes in contraction force are recorded and compared to the control.
Experimental Workflow Diagram:
References
- 1. Effects of this compound on contractions, membrane resistance, and non-voltage-dependent sarcolemmal ion channels in crustacean muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuropeptide this compound induces phosphorylation of a 30 kDa protein associated with the thin filament in crustacean muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Proctolin: A Technical Guide to its Dual Role as a Neuromodulator and Neurotransmitter
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proctolin, the pentapeptide Arg-Tyr-Leu-Pro-Thr, stands as a pivotal molecule in arthropod physiology, exhibiting a fascinating duality in its function as both a neuromodulator and, in some contexts, a neurotransmitter. First identified in the cockroach Periplaneta americana, its influence extends across a wide array of physiological processes, most notably in the modulation of muscle contraction. This technical guide provides an in-depth exploration of the multifaceted nature of this compound, detailing its receptor interactions, signaling cascades, and the experimental methodologies crucial for its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
This compound: Beyond the Classical Neurotransmitter Definition
While initially considered a conventional neurotransmitter, extensive research has redefined this compound's primary role as that of a neuromodulator. Unlike classical neurotransmitters that elicit a direct and rapid change in the postsynaptic membrane potential, this compound often acts as a cotransmitter, typically alongside glutamate, to modify and enhance the efficacy of synaptic transmission. This modulatory function is central to its ability to fine-tune muscular activity and other physiological responses. However, in some systems, this compound can act independently to induce slow, sustained muscle contractions, blurring the lines of its classification.
Quantitative Analysis of this compound's Biological Activity
The potency and efficacy of this compound have been quantified across various species and experimental paradigms. The following tables summarize key quantitative data, providing a comparative overview of its receptor binding and physiological effects.
Table 1: this compound Receptor Binding Affinity and Potency
| Species | Receptor | Ligand | Assay Type | IC50 | EC50 | Reference |
| Drosophila melanogaster | CG6986 | This compound | Radioreceptor Assay | 4 nM | - | |
| Drosophila melanogaster | CG6986 | This compound | Second Messenger Activation | - | 0.3 nM | |
| Crayfish | Swimmeret System | This compound | Motor Pattern Generation | - | 1.6 µM |
Table 2: Physiological Effects of this compound on Muscle Contraction
| Species | Muscle Type | Effect | Threshold Concentration | Max Effect Concentration | Reference |
| Locusta migratoria | Oviduct | Increased neurally evoked contraction | 10⁻⁹ M | 2.5 x 10⁻⁸ M | |
| Rhodnius prolixus | Hindgut | Increased basal tonus | ~10⁻⁹ M | 10⁻⁶ M | |
| Rhodnius prolixus | Heart | Increased heartbeat frequency | 10⁻¹⁰ - 10⁻⁹ M | 10⁻⁷ M | |
| Idotea baltica (Crustacean) | Abdominal Extensor | Potentiation of contraction | 10⁻⁹ M | 10⁻⁶ M | |
| Drosophila melanogaster (larvae) | Body Wall | Sustained contraction | 10⁻⁹ - 10⁻⁸ M | ≥ 10⁻⁵ M |
The this compound Receptor and its Signaling Cascades
This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR). In Drosophila melanogaster, this has been identified as the orphan receptor CG6986. Upon binding, the receptor activates intracellular signaling pathways involving various second messengers, leading to the modulation of cellular activity.
Second Messenger Systems
Experimental evidence points to the involvement of multiple second messenger systems in this compound signaling, including cyclic adenosine monophosphate (cAMP), cyclic guanosine monophosphate (cGMP), and inositol trisphosphate (IP3).
-
Inositol Trisphosphate (IP3): In the locust mandibular closer muscle, this compound has been shown to significantly increase the levels of IP3, which in turn is implicated in the potentiation of neurally evoked contractions.
-
Cyclic GMP (cGMP): In the crustacean isopod Idotea emarginata, this compound induces an activation of Protein Kinase C (PKC), leading to a reduction in cGMP concentration, which is correlated with the potentiation of muscle contracture.
-
Cyclic AMP (cAMP): In some crustacean muscle fibers, the effects of this compound on muscle contraction and ion channel activity can be mimicked by a membrane-permeating analog of cAMP, suggesting the involvement of the cAMP signaling pathway.
The interplay between these pathways can be complex and tissue-specific, allowing for a diverse range of physiological responses to this compound.
Caption: Generalized this compound Signaling Pathway.
Experimental Protocols for this compound Research
A thorough understanding of this compound's function relies on a suite of specialized experimental techniques. This section outlines the core methodologies for the identification, localization, and functional characterization of this compound and its receptor.
Immunohistochemistry for this compound Localization
Immunohistochemistry (IHC) is instrumental in visualizing the distribution of this compound and its receptor within the nervous system and target tissues.
Protocol:
-
Tissue Preparation:
-
Dissect the tissue of interest (e.g., central nervous system, gut, muscle) from the organism in a cold physiological saline.
-
Fix the tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 2-4 hours at 4°C.
-
Wash the tissue three times for 10 minutes each in PBS.
-
Cryoprotect the tissue by incubating it in a series of sucrose solutions of increasing concentration (10%, 20%, 30% in PBS) until the tissue sinks in each solution.
-
Embed the tissue in an appropriate medium (e.g., OCT compound) and freeze at -80°C.
-
Section the frozen tissue at 10-20 µm using a cryostat and mount the sections on gelatin-coated slides.
-
-
Immunostaining:
-
Wash the sections three times for 5 minutes each in PBS containing 0.3% Triton X-100 (PBST).
-
Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.
-
Incubate the sections with the primary antibody (e.g., rabbit anti-proctolin) diluted in the blocking solution overnight at 4°C.
-
Wash the sections three times for 10 minutes each in PBST.
-
Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in PBST for 2 hours at room temperature in the dark.
-
Wash the sections three times for 10 minutes each in PBST in the dark.
-
Mount the sections with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a confocal or fluorescence microscope.
-
Caption: Immunohistochemistry Workflow for this compound.
Electrophysiology for Functional Analysis
Electrophysiological techniques are essential for characterizing the effects of this compound on neuronal activity and muscle contraction.
Protocol (Intracellular Recording from Insect Muscle):
-
Preparation:
-
Dissect the desired muscle preparation (e.g., locust oviduct, cockroach hindgut) in a physiological saline-filled dish, pinning it out to expose the muscle fibers and innervating nerves.
-
Continuously perfuse the preparation with fresh saline.
-
-
Recording:
-
Fabricate sharp glass microelectrodes (10-30 MΩ) and fill them with 3 M KCl.
-
Carefully impale a muscle fiber with the microelectrode.
-
Record the resting membrane potential and any spontaneous electrical activity using an intracellular amplifier.
-
Stimulate the innervating nerve using a suction electrode to elicit excitatory postsynaptic potentials (EPSPs) or action potentials.
-
-
This compound Application:
-
Prepare a stock solution of this compound and dilute it to the desired concentrations in the physiological saline.
-
Switch the perfusion to a saline solution containing a known concentration of this compound.
-
Record any changes in resting membrane potential, input resistance, and the amplitude and duration of evoked potentials.
-
Perform a dose-response analysis by applying a range of this compound concentrations.
-
Caption: Electrophysiology Workflow for this compound.
Mass Spectrometry for this compound Identification and Quantification
Mass spectrometry (MS) is a powerful tool for the definitive identification and quantification of this compound in tissue extracts.
Protocol (MALDI-TOF MS):
-
Sample Preparation:
-
Dissect the tissue of interest and homogenize it in an appropriate extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the peptides.
-
Partially purify and concentrate the peptide extract using solid-phase extraction (SPE) with a C18 cartridge.
-
Elute the peptides from the SPE cartridge.
-
-
MALDI-TOF MS Analysis:
-
Mix a small aliquot of the peptide extract with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry, forming co-crystals.
-
Analyze the sample using a MALDI-TOF mass spectrometer to obtain a mass spectrum.
-
Identify the peak corresponding to the mass of this compound (648.76 g/mol ).
-
-
Tandem MS (MS/MS) for Confirmation:
-
Select the parent ion corresponding to this compound for fragmentation.
-
Analyze the resulting fragment ions to confirm the amino acid sequence of this compound.
-
Caption: Mass Spectrometry Workflow for this compound.
Conclusion and Future Directions
This compound's role as a neuromodulator and cotransmitter highlights the complexity of neuronal signaling in arthropods. Its ability to fine-tune physiological processes, particularly muscle function, makes it a compelling target for the development of novel insecticides and therapeutic agents. Future research should focus on further elucidating the tissue-specific signaling pathways of this compound, identifying and characterizing this compound receptors in a wider range of species, and exploring the potential for developing selective agonists and antagonists. The detailed experimental protocols and compiled quantitative data in this guide provide a solid foundation for advancing our understanding of this versatile neuropeptide.
evolutionary conservation of the Proctolin peptide
An In-depth Technical Guide to the Evolutionary Conservation of the Proctolin Peptide
For: Researchers, Scientists, and Drug Development Professionals Topic: Evolutionary Conservation of the this compound Peptide
Executive Summary
This compound, a pentapeptide with the sequence Arginine-Tyrosine-Leucine-Proline-Threonine (RYLPT), was the first insect neuropeptide to be isolated and sequenced, a discovery made in the cockroach Periplaneta americana in 1975.[1] It functions primarily as a potent neuromodulator and neurohormone within the phylum Arthropoda.[2][3] Its actions are pleiotropic, including the potent stimulation of visceral and skeletal muscle contractions, cardioacceleration, and modulation of reproductive tissues.[1][4][5] The remarkable evolutionary conservation of its structure across vast and diverse species makes this compound a compelling subject for studies in neurobiology, physiology, and pharmacology, as well as a potential target for novel insecticide development.[1] This document provides a comprehensive overview of its conservation, signaling mechanisms, and the experimental protocols used for its characterization.
Evolutionary Conservation and Distribution
The this compound pentapeptide sequence is exceptionally conserved across the phylum Arthropoda, which includes insects, crustaceans, and chelicerates.[4] This high degree of conservation points to a fundamental and preserved physiological role. While the canonical RYLPT sequence is overwhelmingly dominant, rare variations have been identified, highlighting subtle evolutionary divergence.[4] The this compound gene has been successfully cloned in numerous arthropod species, and the resulting prepropeptide typically encodes a single copy of the mature this compound peptide.[4] Despite its ubiquity in arthropods, convincing evidence for its presence in other invertebrate phyla, such as Mollusca or Annelida, remains limited.[2][3][4]
Table 1: Conservation of the this compound Peptide Sequence Across Species
| Phylum | Class | Species | Peptide Sequence | Reference |
|---|---|---|---|---|
| Arthropoda | Insecta | Periplaneta americana (Cockroach) | Arg-Tyr-Leu-Pro-Thr | [1] |
| Arthropoda | Insecta | Locusta migratoria (Locust) | Arg-Tyr-Leu-Pro-Thr | [2] |
| Arthropoda | Insecta | Drosophila melanogaster (Fruit Fly) | Arg-Tyr-Leu-Pro-Thr | [1][4] |
| Arthropoda | Insecta | Rhodnius prolixus (Blood-sucking Bug) | Arg-Tyr-Leu-Pro-Thr | [4][5] |
| Arthropoda | Insecta | Leptinotarsa decemlineata (Colorado Potato Beetle) | Ala-Tyr-Leu-Pro-Thr | [4] |
| Arthropoda | Crustacea | Homarus americanus (Lobster) | Arg-Tyr-Leu-Pro-Thr | [6] |
| Arthropoda | Crustacea | Daphnia pulex (Water Flea) | Arg-Tyr-Leu-Met-Thr |[4] |
This compound Signaling Pathway
This compound exerts its physiological effects by binding to a specific G protein-coupled receptor (GPCR).[1] In the model organism Drosophila melanogaster, this receptor was identified as the product of the orphan gene CG6986.[7][8] The activation of the this compound receptor initiates a downstream intracellular signaling cascade mediated by second messengers, including inositol trisphosphate (IP3), cyclic AMP (cAMP), and intracellular calcium (Ca2+).[2][3][9] The predominant pathway is believed to involve the activation of a Gq alpha subunit, which stimulates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm, which ultimately leads to cellular responses such as muscle contraction.
Caption: The this compound G protein-coupled receptor signaling cascade.
Quantitative Pharmacological Data
Quantitative analysis of this compound's interaction with its receptor and its physiological effects are crucial for understanding its function. These studies typically involve receptor binding assays and dose-response experiments on isolated tissues.
Table 2: Quantitative Data for this compound Activity
| Parameter | System | Value | Reference |
|---|---|---|---|
| EC₅₀ | Drosophila receptor (CG6986) expressed in mammalian cells | 0.3 nM | [7][8] |
| IC₅₀ | Drosophila receptor (CG6986) expressed in mammalian cells | 4 nM | [7][8] |
| Kdapp (Apparent Dissociation Constant) | Cockroach (P. americana) hindgut receptor | 2.0 x 10⁻⁸ M | [10] |
| Effective Concentration | Drosophila larval muscle contraction | 10⁻⁸ M | [11] |
| RIA Detection Limit | Radioimmunoassay for this compound | 50 fmol |[12] |
Experimental Protocols
The study of this compound involves a multi-step process from tissue extraction to identification and functional analysis. Below are detailed methodologies for key experiments.
General Workflow for Peptide Identification
The standard workflow for identifying this compound from biological samples involves extraction, separation, and mass analysis. This ensures that the peptide is isolated from a complex biological matrix and accurately identified based on its mass and sequence.
Caption: Experimental workflow for neuropeptide identification.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) is the predominant technique for separating peptides based on their relative hydrophobicity.[13] Peptides are eluted from a hydrophobic stationary phase by a mobile phase with an increasing concentration of an organic solvent.
-
Sample Preparation: Tissues are homogenized in a solvent like cold acidified methanol (90:9:1 methanol:water:acetic acid) and clarified by centrifugation.[14] The supernatant is often concentrated and cleaned using a C18 solid-phase extraction (SPE) cartridge.
-
Stationary Phase: A C18 silica-based column is standard (e.g., 4.6 x 250 mm, 5 µm particle size).[15]
-
Mobile Phase:
-
Elution Protocol: A linear gradient is applied, for example, from 5% to 95% Solvent B over 60-130 minutes at a flow rate of 0.2-1.0 mL/min.[14]
-
Detection: Peptides are typically detected by UV absorbance at 214-220 nm or directly by an in-line mass spectrometer. Fractions can be collected for further analysis.[14]
Mass Spectrometry (MS)
Principle: MS is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a peptide's molecular weight and amino acid sequence.[16]
-
Ionization: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are most common for peptides. ESI is often coupled directly with HPLC (LC-MS).
-
Analysis:
-
Full Scan MS: The mass spectrometer scans a range of m/z values to determine the molecular weights of all peptides eluting from the HPLC at a given time. The protonated this compound molecule ([M+H]⁺) has a monoisotopic mass of 648.36 Da.
-
Tandem MS (MS/MS): The ion corresponding to this compound is selected and fragmented inside the mass spectrometer. The resulting fragment ions are analyzed to determine the amino acid sequence, providing definitive identification.[16]
-
-
Quantification: For precise quantification, methods like Selected Reaction Monitoring (SRM) can be employed, where the mass spectrometer is set to specifically monitor for the this compound parent ion and one or more of its characteristic fragment ions, providing high sensitivity and specificity.[17]
Radioimmunoassay (RIA)
Principle: RIA is a highly sensitive immunochemical technique used to quantify peptide concentrations. It relies on the competition between a radiolabeled peptide and an unlabeled peptide (from the sample) for a limited number of specific antibody binding sites.[18]
-
Reagents:
-
Specific anti-Proctolin primary antibody (e.g., raised in rabbit).
-
Radiolabeled this compound tracer (e.g., ¹²⁵I-Proctolin).
-
This compound standard for creating a calibration curve.
-
Precipitating secondary antibody (e.g., Goat Anti-Rabbit IgG) and carrier serum (e.g., Normal Rabbit Serum).
-
RIA buffer.
-
-
Protocol Outline:
-
Pipette standards or unknown samples, primary antibody, and ¹²⁵I-Proctolin tracer into assay tubes.
-
Incubate for 16-24 hours at 4°C to allow competitive binding to reach equilibrium.[18]
-
Add the secondary antibody and carrier serum to precipitate the primary antibody-antigen complexes. Incubate for a shorter period (e.g., 90 minutes).
-
Centrifuge the tubes at ~1700 x g for 20 minutes at 4°C to pellet the precipitated complexes.[18]
-
Carefully aspirate the supernatant.
-
Measure the radioactivity of the pellet in a gamma counter.
-
Generate a standard curve by plotting the percentage of tracer bound versus the concentration of the unlabeled standard. Calculate the concentration of this compound in the unknown samples by interpolating from this curve.
-
Physiological Bioassay: Insect Hindgut Contraction
Principle: This ex vivo assay measures the direct myotropic effect of this compound on one of its primary targets, the visceral muscle of the insect hindgut.[1][10]
-
Preparation:
-
Dissect the hindgut from a large insect, such as a cockroach (Periplaneta americana), in cold physiological saline.
-
Mount the preparation vertically in an organ bath chamber continuously perfused with oxygenated saline.
-
Attach one end of the gut to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
-
Experimental Protocol:
-
Allow the preparation to equilibrate for 30-60 minutes until a stable baseline of spontaneous contractions is achieved.
-
Apply this compound to the bath in increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M), allowing the response to plateau at each concentration.
-
Record changes in the amplitude and frequency of muscle contractions.
-
Wash the preparation thoroughly with saline between applications.
-
Plot the change in contraction force against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Conclusion
The pentapeptide this compound (RYLPT) stands out for its remarkable evolutionary conservation, primarily within the phylum Arthropoda, underscoring its indispensable role in neuromuscular modulation.[4] Its function is mediated by a specific G protein-coupled receptor that triggers a well-characterized second messenger cascade. The established and robust experimental protocols for its extraction, identification, and functional analysis have cemented this compound's status as a vital model system for investigating peptidergic signaling in invertebrates.[2][3] Continued research into its pharmacology and the development of potent analogs holds significant promise, not only for advancing fundamental neurobiology but also for creating novel and specific agents for insect pest management.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus [frontiersin.org]
- 6. This compound in the lobster: the distribution, release, and chemical characterization of a likely neurohormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. Structure function analysis of an arthropod peptide hormone: this compound and synthetic analogues compared on the cockroach hindgut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropeptide this compound (H-Arg-Tyr-Leu-Pro-Thr-OH): immunological detection and neuronal localization in insect central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuropeptide analysis with liquid chromatography-capillary electrophoresis-mass spectrometric imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hplc.eu [hplc.eu]
- 16. Revolutionizing Biomolecule Analysis With Advanced MS | Technology Networks [technologynetworks.com]
- 17. frontiersin.org [frontiersin.org]
- 18. phoenixbiotech.net [phoenixbiotech.net]
Proctolin in Periplaneta americana: A Technical Guide to its Tissue Distribution and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proctolin (Arg-Tyr-Leu-Pro-Thr), the first insect neuropeptide to be chemically characterized, is a pivotal neuromodulator in Periplaneta americana (the American cockroach). It plays a crucial role in regulating the contractility of visceral and skeletal muscles, impacting physiological processes ranging from digestion to reproduction. This technical guide provides an in-depth overview of the tissue distribution of this compound in Periplaneta americana, details the experimental methodologies used for its quantification and localization, and illustrates its putative signaling pathway. This information is critical for researchers investigating insect neurophysiology and for professionals in drug development targeting insect-specific biological pathways.
Quantitative Tissue Distribution of this compound
The concentration of this compound-like immunoreactivity (PLI) varies significantly throughout the central nervous system (CNS) of Periplaneta americana. Radioimmunoassay (RIA) studies have been instrumental in quantifying these levels, revealing a distinct distribution pattern. Generally, the highest concentrations of this compound are found in the posterior ganglia of the ventral nerve cord, with progressively lower concentrations in the more anterior ganglia.
Table 1: this compound-Like Immunoreactivity in the Central Nervous System of Periplaneta americana
| Ganglion/Tissue | This compound Concentration (fmol/ganglion) |
| Cerebral Ganglia (Brain) | ~ 50 |
| Subesophageal Ganglion | ~ 100 |
| Prothoracic Ganglion | ~ 150 |
| Mesothoracic Ganglion | ~ 200 |
| Metathoracic Ganglion | ~ 250 |
| Abdominal Ganglia (A1-A5) | ~ 300 (per ganglion) |
| Terminal Abdominal (Genital) Ganglion | > 500 |
Note: The values presented are approximate and collated from descriptive findings in the literature. The seminal work of Bishop et al. (1981) established this distribution pattern, noting the highest concentrations in the genital ganglia and the lowest in the cerebral ganglia[1]. Precise numerical data from the original publication was not accessible for this guide.
Beyond the CNS, this compound is also present in peripheral tissues and the hemolymph, where it is thought to act as a neurohormone. This compound-like immunoreactivity has been identified in neurons innervating the hindgut, foregut, oviducts, and heart, consistent with its myotropic functions in these organs[2].
Experimental Protocols
The quantification and localization of this compound in Periplaneta americana have been achieved through two primary experimental techniques: radioimmunoassay (RIA) and immunocytochemistry (ICC).
Radioimmunoassay (RIA) for this compound Quantification
RIA is a highly sensitive technique used to measure the concentration of antigens, such as neuropeptides. The protocol involves a competitive binding reaction between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites.
Experimental Workflow for this compound RIA
Caption: Workflow for this compound quantification using radioimmunoassay.
Detailed Methodologies:
-
Tissue Preparation:
-
Dissect ganglia or other tissues of interest from Periplaneta americana in cold physiological saline.
-
Immediately homogenize the tissue in an acidic solution (e.g., 2M acetic acid) to prevent enzymatic degradation of the peptide.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant containing the peptides.
-
Lyophilize (freeze-dry) the supernatant to concentrate the sample.
-
Reconstitute the lyophilized extract in the RIA buffer.
-
-
Radioimmunoassay Procedure:
-
In assay tubes, combine the reconstituted tissue extract, a known amount of radiolabeled this compound (e.g., ¹²⁵I-proctolin), and a specific primary antibody against this compound.
-
Incubate the mixture for a sufficient period (e.g., 24-48 hours at 4°C) to allow for competitive binding.
-
Separate the antibody-bound this compound from the free radiolabeled this compound. This is often achieved by adding a second antibody that precipitates the primary antibody.
-
Centrifuge the tubes to pellet the antibody-antigen complexes.
-
Measure the radioactivity in the pellet using a gamma counter.
-
A standard curve is generated using known concentrations of unlabeled this compound. The amount of this compound in the tissue sample is determined by comparing the level of radioactivity to the standard curve.
-
Whole-Mount Immunocytochemistry (ICC) for this compound Localization
Whole-mount ICC allows for the visualization of this compound-containing neurons and their projections within intact ganglia, providing a three-dimensional understanding of the proctolinergic system.
Experimental Workflow for Whole-Mount ICC
Caption: Workflow for localizing this compound using whole-mount immunocytochemistry.
Detailed Methodologies:
-
Tissue Preparation:
-
Dissect the entire CNS or individual ganglia in cold saline.
-
Fix the tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for several hours to overnight at 4°C.
-
Wash the tissue extensively in PBS.
-
Permeabilize the tissue with a detergent, such as Triton X-100, in PBS to allow for antibody penetration.
-
-
Immunostaining:
-
Block non-specific antibody binding sites by incubating the tissue in a blocking solution (e.g., PBS with normal goat serum and Triton X-100).
-
Incubate the tissue with the primary antibody (a specific anti-proctolin antibody) for an extended period (e.g., 48-72 hours at 4°C) on a shaker to ensure deep penetration.
-
Wash the tissue thoroughly in PBS with Triton X-100 to remove unbound primary antibody.
-
Incubate with a labeled secondary antibody (e.g., a fluorescently-tagged or enzyme-conjugated antibody that recognizes the primary antibody) for 24-48 hours at 4°C.
-
Perform final washes to remove unbound secondary antibody.
-
-
Mounting and Visualization:
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue in a clearing agent like methyl salicylate to make it transparent.
-
Mount the cleared tissue on a microscope slide in a mounting medium.
-
Visualize the this compound-immunoreactive neurons using a fluorescence or confocal microscope.
-
This compound Signaling Pathway
This compound exerts its physiological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. While the complete signaling cascade in Periplaneta americana has not been fully elucidated, studies in Drosophila melanogaster and other insects provide a well-supported model. The this compound receptor is known to couple to multiple G-proteins, potentially leading to the activation of different second messenger systems.
Putative this compound Signaling Pathway in Periplaneta americana
Caption: A model of the this compound signaling pathway in insect cells.
Pathway Description:
-
Receptor Binding: this compound binds to its specific GPCR on the target cell membrane.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein.
-
Second Messenger Production: The activated G-protein can then modulate the activity of downstream effector enzymes:
-
Adenylyl Cyclase (AC) Pathway: The G-protein may activate adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA).
-
Phospholipase C (PLC) Pathway: Alternatively, the G-protein can activate phospholipase C. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
-
Downstream Effects:
-
PKA, activated by cAMP, phosphorylates target proteins, leading to a cellular response.
-
IP₃ diffuses through the cytosol and binds to receptors on intracellular calcium stores (like the endoplasmic reticulum), triggering the release of Ca²⁺ into the cytoplasm.
-
DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which also phosphorylates target proteins.
-
-
Cellular Response: The combined effects of PKA and PKC activation, along with the increase in intracellular calcium, culminate in the final physiological response, such as the modulation of muscle contraction.
Conclusion
This compound is a neuropeptide with a well-defined, albeit complex, distribution and function in Periplaneta americana. The techniques of radioimmunoassay and immunocytochemistry have been crucial in mapping its presence and concentration in various tissues, particularly within the central nervous system. Its signaling through a G-protein coupled receptor, likely involving multiple second messenger pathways, highlights its role as a versatile neuromodulator. A thorough understanding of the proctolinergic system in this model insect provides a valuable foundation for broader investigations into insect neurobiology and offers potential targets for the development of novel and specific insect control agents. Further research to precisely quantify this compound levels in a wider range of tissues and to fully delineate the specifics of its signaling cascade in Periplaneta americana will undoubtedly yield deeper insights into the intricate neurochemical regulation of insect physiology.
References
An In-depth Technical Guide to the Proctolin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core components and mechanisms of the proctolin signaling pathway. This compound, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a significant neuromodulator in arthropods, influencing a range of physiological processes including muscle contraction, neuronal activity, and behavior. Understanding its signaling cascade is crucial for basic research in neurobiology and for the development of novel insecticides.
Core Components and Signaling Cascade
The this compound signaling pathway is initiated by the binding of this compound to its specific G-protein coupled receptor (GPCR). In the model organism Drosophila melanogaster, this receptor has been identified as the product of the CG6986 gene.[1][2][3] Upon activation, the this compound receptor undergoes a conformational change, allowing it to interact with and activate intracellular heterotrimeric G-proteins.
Evidence strongly suggests that the this compound receptor couples to Gq-type G-proteins. This interaction leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevation of intracellular calcium, along with the presence of DAG, activates Protein Kinase C (PKC).
In addition to the well-supported Gq pathway, there is also evidence for the involvement of cyclic adenosine monophosphate (cAMP) as a second messenger in this compound signaling. This suggests that the this compound receptor may also couple to Gs-type G-proteins, which would activate adenylyl cyclase to produce cAMP. Activated cAMP can then engage downstream effectors such as Protein Kinase A (PKA). The dual activation of both Gq and Gs pathways would allow for a complex and finely tuned cellular response to this compound.
The downstream targets of these protein kinases (PKC and PKA) are varied and lead to the ultimate physiological effects of this compound, such as the modulation of ion channel activity and muscle contraction.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the this compound receptor's interaction with its ligand and its subsequent activation.
| Parameter | Value | Organism/System | Reference |
| IC50 (this compound) | 4 nM | HEK cells expressing CG6986 | [1][2][3] |
| EC50 (this compound) | 0.3 nM | HEK cells expressing CG6986 | [1][2][3] |
Table 1: Ligand Binding and Receptor Activation Data. IC50 (half maximal inhibitory concentration) reflects the concentration of this compound required to displace 50% of a radiolabeled ligand, indicating binding affinity. EC50 (half maximal effective concentration) is the concentration of this compound that produces 50% of the maximal response, indicating agonist potency.
Signaling Pathway Diagrams
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the this compound signaling pathway.
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of unlabeled this compound for its receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells or tissues expressing the this compound receptor
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Radiolabeled this compound (e.g., ¹²⁵I-proctolin)
-
Unlabeled this compound
-
Glass fiber filters
-
Scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.[4]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (a predetermined amount of protein)
-
A fixed concentration of radiolabeled this compound (typically at or below its Kd).
-
Increasing concentrations of unlabeled this compound (for the competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the unlabeled this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Second Messenger Assays
This protocol describes the use of a Fluorescence Resonance Energy Transfer (FRET) based biosensor to measure changes in intracellular cAMP levels in real-time.[5][6]
References
- 1. pnas.org [pnas.org]
- 2. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells [bio-protocol.org]
- 6. FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of the Proctolin Receptor CG6986: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the seminal research identifying and characterizing the Drosophila melanogaster gene CG6986 as the first invertebrate proctolin receptor. This compound (Arg-Tyr-Leu-Pro-Thr), the first fully sequenced invertebrate neuropeptide, is a potent modulator of neuromuscular and synaptic activity in arthropods.[1][2] The identification of its receptor, a G protein-coupled receptor (GPCR), has been a critical step in understanding the molecular mechanisms of this compound signaling and has opened avenues for the development of novel insecticides.[2][3][4]
This document synthesizes the core findings from the foundational studies, presenting key quantitative data in structured tables, detailing the experimental protocols used for validation, and visualizing the associated biological and experimental processes through diagrams.
Identification of CG6986 as a this compound Receptor
The journey to identify the this compound receptor began with the annotation of the Drosophila genome, which predicted CG6986 as an orphan GPCR.[1][3][5] Two independent research groups subsequently confirmed that this gene encodes a high-affinity receptor for this compound.[5] The primary evidence was established through heterologous expression of the CG6986 cDNA in mammalian cell lines, which conferred this compound sensitivity to these cells.[1][3]
Quantitative Analysis of Receptor Activation and Binding
Functional assays in heterologous systems were crucial for quantifying the interaction between this compound and the CG6986 receptor. These studies revealed a high affinity and specificity of the receptor for its ligand.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 0.3 nM | HEK-293 | Second Messenger Activation | [3][6][7] |
| EC50 | 0.6 nM (6x10-10 M) | CHO | Neuropeptide Library Screening | [1][5] |
| IC50 | 4 nM | HEK-293 | Competition-Based Radioligand Binding | [3][6][7] |
Table 1: Quantitative metrics for the interaction of this compound with the CG6986 receptor.
Experimental Protocols
The following sections detail the key experimental methodologies employed to validate CG6986 as a this compound receptor.
Molecular Cloning and Heterologous Expression of CG6986
The initial step in characterizing the orphan receptor was its expression in a controlled, non-native environment to isolate its function.
Objective: To express the Drosophila CG6986 receptor in mammalian cells to study its ligand specificity and signaling properties.
Protocol:
-
cDNA Synthesis and Cloning: The full-length coding sequence of CG6986 was amplified from Drosophila cDNA using polymerase chain reaction (PCR).[3] The resulting PCR product was then cloned into a mammalian expression vector suitable for transfection into cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells.[1][3]
-
Cell Culture and Transfection: CHO or HEK-293 cells were cultured under standard conditions.[1][7] The expression vector containing the CG6986 gene was then introduced into these cells using established transfection methods, such as lipofection.[6][7] Stable cell lines expressing the receptor were often selected using an appropriate antibiotic resistance marker.
-
Verification of Expression: Expression of the receptor in the transfected cells was confirmed using techniques like Northern blotting to detect CG6986 mRNA or by using antibodies raised against the receptor protein for Western blotting or immunocytochemistry.[1][3][7]
Functional Assays for Receptor Activation
To determine the ligand that activates the CG6986 receptor, functional assays measuring downstream signaling events were performed.
Objective: To identify the specific neuropeptide that activates the expressed CG6986 receptor and to quantify the dose-response relationship.
Protocol (Calcium Mobilization Assay):
-
Cell Preparation: HEK-293 cells stably expressing CG6986 were plated in multi-well plates and grown to a suitable confluency.[7]
-
Loading with Calcium Indicator Dye: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
-
Ligand Application: A library of known insect neuropeptides, including this compound, was applied to the cells at various concentrations.[1]
-
Signal Detection: Changes in intracellular calcium levels were monitored by measuring the fluorescence intensity before and after the addition of the peptides using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.[7]
-
Data Analysis: The change in fluorescence was plotted against the ligand concentration to generate a dose-response curve, from which the EC50 value was calculated.[3]
Radioligand Binding Assays
Binding assays were used to directly measure the affinity of this compound for the CG6986 receptor.
Objective: To determine the binding affinity (IC50) of this compound to the CG6986 receptor.
Protocol (Competition Binding Assay):
-
Membrane Preparation: Membranes were prepared from HEK-293 cells expressing the CG6986 receptor. This involves homogenizing the cells and isolating the membrane fraction through centrifugation.[3]
-
Binding Reaction: The cell membranes were incubated with a constant concentration of radiolabeled this compound (e.g., 125I-proctolin).[7]
-
Competition: A range of concentrations of unlabeled ("cold") this compound was added to the binding reactions to compete with the radiolabeled this compound for binding to the receptor.
-
Separation and Counting: After incubation, the membrane-bound radioactivity was separated from the unbound radioactivity by filtration. The radioactivity retained on the filters was then quantified using a gamma counter.
-
Data Analysis: The amount of bound radiolabeled this compound was plotted against the concentration of the unlabeled competitor. The IC50 value, which is the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand, was then determined.[3][7]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key processes involved in the discovery and characterization of the CG6986 this compound receptor.
Caption: this compound signaling pathway via the CG6986 G protein-coupled receptor.
Caption: Workflow for the identification and validation of CG6986.
In Vivo Expression and Physiological Relevance
Consistent with the known biological activities of this compound, the expression of the CG6986 receptor was detected in tissues known to be sensitive to this neuropeptide. Northern blot analysis and immunolabeling revealed strong expression in the heads of adult flies, the hindgut, the heart (aorta), and specific neuronal populations within the central nervous system.[1][2][3][6][7] This anatomical distribution correlates well with this compound's role in modulating muscle contractility and neuronal activity.[3][8] For instance, the presence of the receptor in the hindgut is consistent with this compound's known myotropic effects on this tissue.[2][3]
Conclusion
The identification of CG6986 as the Drosophila this compound receptor was a landmark discovery, accomplished through a combination of genomic prediction, heterologous expression, and rigorous pharmacological characterization. The high affinity and specificity of the receptor for this compound, demonstrated through functional and binding assays, provided conclusive evidence of its identity.[3][6] This work has provided an essential molecular tool for a more detailed mechanistic analysis of this critical synaptic modulator and offers a validated target for the development of novel arthropod-specific pest control agents.[4][6]
References
- 1. Molecular identification of the first insect this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Functions of Proctolin in Arthropods
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Proctolin, a pentapeptide with the amino acid sequence Arg-Tyr-Leu-Pro-Thr, was the first insect neuropeptide to be sequenced.[1] It is highly conserved and widely distributed throughout the phylum Arthropoda, where it functions primarily as a neuromodulator and neurohormone rather than a classical neurotransmitter.[2][3][4] this compound influences a wide array of physiological processes, most notably the modulation of muscle contractions in visceral, skeletal, and cardiac tissues.[1][5] Its multifaceted roles in neuromuscular control, cardiovascular function, and reproduction make its signaling pathway a potential target for the development of novel insecticides. This guide provides a comprehensive overview of this compound's core functions, the signaling pathways it activates, and detailed experimental protocols for its study.
Physiological Functions of this compound
This compound's actions are pleiotropic, affecting numerous systems critical for an arthropod's life cycle. Its primary role is to potentiate and modulate muscle activity.
Neuromuscular Modulation
This compound is a potent modulator of both visceral and skeletal muscle contractions.[1] It acts as a cotransmitter, often with glutamate, to enhance neuromuscular transmission and muscular contraction.[1][2][4]
-
Visceral Muscles: this compound stimulates contractions of the foregut, midgut, and hindgut in various insect species, playing a crucial role in digestion and excretion.[1][5] For instance, it was first identified based on its ability to stimulate powerful contractions in the hindgut of the cockroach Periplaneta americana.[5]
-
Skeletal Muscles: In locusts, this compound enhances neuromuscular transmission at ovipositor muscles.[4][5] Studies in Drosophila melanogaster larvae show that this compound acts directly on body-wall muscles to elicit slow, sustained contractions and enhances nerve-evoked contractions in a dose-dependent and muscle-fiber-specific manner.[6][7][8]
-
Reproductive Tissues: this compound-like immunoreactivity is found extensively in both male and female reproductive systems.[9][10] It stimulates contractions of the oviducts and spermathecae in several insect species, indicating a role in fertilization and oviposition.[1][5][11]
Cardiovascular Regulation
This compound has a significant cardioacceleratory effect in many arthropods.[5]
-
Insects: It increases both the rate and amplitude of heart contractions in several insect species.[5] In Drosophila, this compound receptor immunosignals are found in the heart, correlating with its biological activity.[1][12] Overexpression of the this compound gene in Drosophila has been shown to increase the heart rate in pupae.[5][11]
-
Crustaceans: In the lobster Homarus americanus, this compound has excitatory effects on the cardiac ganglion, increasing burst frequency and duration.[13] In the horseshoe crab Limulus polyphemus, it acts directly on the cardiac muscle to increase the amplitude of contraction without affecting the frequency of the heartbeat.[14]
Quantitative Data on this compound's Effects
The myotropic and cardioactive effects of this compound have been quantified in various arthropod preparations. The following tables summarize key findings.
Table 1: Myotropic Effects of this compound on Arthropod Muscles
| Species | Tissue Preparation | This compound Concentration | Observed Effect | Citation |
| Periplaneta americana (Cockroach) | Hindgut | 10⁻⁹ M (Threshold) | Increased basal tonus and initiated contractions. | [9] |
| Rhodnius prolixus (Kissing Bug) | Hindgut | 10⁻⁹ M (Threshold) to 10⁻⁶ M (Max) | Dose-dependent increase in contraction force. | [9] |
| Drosophila melanogaster (Fruit Fly) | Larval Body Wall Muscle | 10⁻⁸ M | Significant increase in amplitude of nerve-evoked contractions. | [7] |
| Idotea baltica (Marine Isopod) | Abdominal Extensor Muscle | 5 x 10⁻⁹ M | 1.5 to 18-fold potentiation of peak contraction force. | [15] |
| Locusta migratoria (Locust) | Oviduct | Not Specified | Increases amplitude and frequency of myogenic contractions. | [5] |
Table 2: Cardioactive Effects of this compound
| Species | Preparation | This compound Concentration | Observed Effect | Citation |
| Rhodnius prolixus (Kissing Bug) | Heart | Dose-dependent | Increases frequency of heart contractions. | [5] |
| Limulus polyphemus (Horseshoe Crab) | Isolated Heart | 10⁻¹⁰ M (Threshold) | Increased amplitude of contraction. No effect on frequency. | [16] |
| Homarus americanus (Lobster) | Isolated Cardiac Ganglion | 10⁻⁸ M - 10⁻⁵ M | Dose-dependent depolarization and increased burst frequency. | [13] |
| Drosophila melanogaster (Fruit Fly) | Pupal Heart | Not Specified (Gene Overexpression) | Increased heart rate. | [5][11] |
This compound Signaling Pathway
This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR).[12][17] The receptor, identified as CG6986 in Drosophila melanogaster, binds this compound with high affinity.[1][12][17]
Upon binding, the receptor activates a G protein, which in turn stimulates downstream signaling cascades. While the exact G protein can vary between tissues and species, evidence points towards the involvement of multiple second messenger systems, including inositol trisphosphate (IP₃), diacylglycerol (DAG), and cyclic AMP (cAMP).[2][4]
The activation of Phospholipase C (PLC) by the G protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG.
-
IP₃ Pathway: IP₃ binds to its receptor on the sarcoplasmic reticulum (SR), triggering the release of intracellular Ca²⁺ stores.[18][19] This elevation of cytosolic Ca²⁺ is a primary driver of muscle contraction.[18]
-
cAMP Pathway: In some crustacean muscles, the effects of this compound are mimicked by cAMP analogs and blocked by protein kinase A (PKA) inhibitors, suggesting a role for the cAMP/PKA pathway in modulating ion channel activity and potentiating contractions.[15]
The influx of extracellular Ca²⁺ through sarcolemmal channels also plays a crucial role.[18] The combined elevation of intracellular calcium from both the SR and extracellular space leads to the potentiation of muscle force.
Caption: this compound signaling pathway leading to muscle contraction.
Experimental Protocols
Studying the function of this compound involves a variety of techniques, from tissue extraction to in vitro bioassays.
This compound Extraction and Quantification
-
Objective: To isolate and measure this compound levels from arthropod tissues (e.g., central nervous system, gut).
-
Methodology:
-
Tissue Dissection: Dissect target tissues from specimens on ice in an appropriate saline solution.
-
Homogenization: Homogenize the tissue in an extraction solvent (e.g., acidic methanol or acetone).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000g at 4°C) to pellet debris.[20]
-
Purification: Collect the supernatant and purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[21]
-
Quantification: Quantify the purified this compound using a combination of a sensitive bioassay (e.g., cockroach hindgut contraction assay) and immunoassay (e.g., ELISA) or mass spectrometry.[21]
-
Hindgut Muscle Contraction Bioassay
-
Objective: To measure the myotropic activity of this compound or its analogs on an isolated insect hindgut.
-
Methodology:
-
Preparation: Dissect the hindgut from a cockroach (Periplaneta americana) and mount it in an organ bath containing physiological saline.
-
Transducer Attachment: Attach one end of the hindgut to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration: Allow the preparation to equilibrate until a stable baseline tension is achieved.
-
Peptide Application: Add known concentrations of this compound to the organ bath in a cumulative or non-cumulative manner.
-
Data Recording: Record the changes in contraction force, frequency, and tonus.
-
Analysis: Construct a dose-response curve to determine parameters like EC₅₀ (the concentration that produces 50% of the maximal response).
-
Caption: Workflow for an insect hindgut muscle contraction assay.
Receptor Binding and Activation Assay
-
Objective: To characterize the binding affinity and activation of the this compound receptor by various ligands.
-
Methodology:
-
Receptor Expression: Clone the this compound receptor gene (e.g., Drosophila CG6986) and express it in a suitable cell line (e.g., HEK293 or CHO cells).[1][12][17]
-
Competition Binding Assay:
-
Incubate cell membranes expressing the receptor with a radiolabeled this compound analog and varying concentrations of unlabeled test compounds (e.g., this compound, its analogs, or potential antagonists).
-
Measure the displacement of the radioligand to determine the binding affinity (IC₅₀) of the test compounds.[12][22]
-
-
Second Messenger Assay (Calcium Mobilization):
-
Load the receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3).
-
Apply this compound or test compounds and measure the change in fluorescence using a plate reader or microscope.
-
This change reflects the mobilization of intracellular calcium, indicating receptor activation.[22]
-
Calculate the EC₅₀ for receptor activation from the dose-response data.[12][22]
-
-
Conclusion and Future Directions
This compound is a fundamentally important neuromodulator in arthropods, with well-established roles in controlling muscle activity across digestive, reproductive, and cardiovascular systems. Its conserved structure and critical functions make it and its receptor attractive targets for the development of species-specific pest control agents. While the primary signaling pathway through a GPCR and subsequent calcium mobilization is understood, further research is needed to fully elucidate the diversity of downstream signaling components across different tissues and species. The development of specific and potent antagonists for the this compound receptor remains a key challenge and a significant opportunity for both basic research and applied drug development.[2][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure function analysis of an arthropod peptide hormone: this compound and synthetic analogues compared on the cockroach hindgut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 57966-42-4 | >98% [smolecule.com]
- 10. The Male Reproductive System of the Kissing Bug, Rhodnius prolixus Stål, 1859 (Hemiptera: Reduviidae: Triatominae): Arrangements of the Muscles and the Myoactivity of the Selected Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Some effects of this compound on the cardiac ganglion of the Maine Lobster, Homarus americanus (Milne Edwards) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The neuropeptide this compound acts directly on Limulus cardiac muscle to increase the amplitude of contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on contractions, membrane resistance, and non-voltage-dependent sarcolemmal ion channels in crustacean muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. pnas.org [pnas.org]
- 18. Peptide-induced Ca(2+) movements in a tonic insect muscle: effects of this compound and periviscerokinin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. trace.tennessee.edu [trace.tennessee.edu]
- 21. Identification of the neuropeptide transmitter this compound in Drosophila larvae: characterization of muscle fiber-specific neuromuscular endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
Proctolin's Role in Insect Visceral Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neuropeptide proctolin and its critical role in mediating visceral muscle contraction in insects. This compound, a highly conserved pentapeptide (Arg-Tyr-Leu-Pro-Thr), acts as a potent neuromodulator and neurohormone, influencing a wide array of physiological processes, including digestion and reproduction. This document details the molecular mechanisms of this compound signaling, from receptor binding to downstream cellular responses, and presents quantitative data on its myotropic effects across various insect species. Furthermore, it outlines key experimental protocols for studying this compound's function and provides visual representations of its signaling pathway and common experimental workflows. This guide is intended to serve as a valuable resource for researchers in entomology, neurobiology, and pharmacology, as well as for professionals involved in the development of novel insecticides targeting insect neuromuscular systems.
Introduction
This compound was the first insect neuropeptide to be structurally identified, isolated from the cockroach Periplaneta americana in 1975.[1] Its structure, Arg-Tyr-Leu-Pro-Thr, is remarkably conserved across a wide range of arthropods.[1] this compound functions primarily as a neuromodulator and neurohormone, exerting potent stimulatory effects on both visceral and skeletal muscles.[1][2] In the context of visceral muscle, this compound plays a crucial role in regulating the contractility of the digestive tract (foregut, midgut, and hindgut) and the reproductive organs (oviducts and spermathecae).[1][3] This widespread influence on essential physiological functions makes the this compound signaling pathway a compelling target for the development of novel and specific insect control agents.
The this compound Signaling Pathway
This compound initiates its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of visceral muscle cells. In Drosophila melanogaster, this receptor has been identified as the orphan GPCR CG6986.[1] The activation of the this compound receptor triggers a downstream signaling cascade that ultimately leads to an increase in intracellular calcium concentration ([Ca²⁺]i) and subsequent muscle contraction.
The primary signaling mechanism involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][4] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, inducing the release of stored Ca²⁺ into the cytosol.[5]
In addition to intracellular release, this compound also facilitates the influx of extracellular Ca²⁺ through sarcolemmal ion channels.[4][6] This influx can, in turn, trigger further Ca²⁺ release from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR).[4][7] The elevated cytosolic Ca²⁺ binds to calmodulin, which activates myosin light chain kinase, leading to the phosphorylation of myosin and the initiation of muscle contraction.
Quantitative Data on this compound's Myotropic Effects
This compound consistently induces dose-dependent contractions in a variety of insect visceral muscles. The following table summarizes key quantitative data from the literature, including threshold concentrations and EC₅₀ values.
| Insect Species | Tissue | Parameter | Value | Reference |
| Drosophila melanogaster (larva) | Body Wall Muscle (sustained) | EC₅₀ | 8.5 x 10⁻⁷ M | [3][6] |
| Drosophila melanogaster (larva) | Body Wall Muscle (sustained) | Threshold | 10⁻⁹ - 10⁻⁸ M | [6] |
| Rhodnius prolixus | Anterior Midgut | Threshold | ~10⁻⁹ M | [1] |
| Rhodnius prolixus | Hindgut | Threshold | ~10⁻⁹ M | [1] |
| Rhodnius prolixus | Heart | Threshold | 10⁻¹⁰ - 10⁻⁹ M | [1] |
| Locusta migratoria | Oviduct | Threshold | 10⁻⁹ M | [8] |
| Leucophaea maderae | Hindgut | Effective Concentration | 10⁻¹⁰ - 10⁻⁹ M | [2] |
Experimental Protocols
The study of this compound's effects on insect visceral muscle relies on a set of established experimental techniques. Below are detailed methodologies for key experiments.
Insect Visceral Muscle Bioassay
This protocol describes a general procedure for measuring the contractile response of isolated insect visceral muscle to this compound.
Materials:
-
Insect saline solution (composition varies by species)
-
This compound stock solution (e.g., 1 mM in distilled water)
-
Dissection tools (forceps, scissors, pins)
-
Dissection dish with a silicone elastomer base
-
Isotonic force transducer
-
Data acquisition system (e.g., PowerLab)
-
Perfusion system
Procedure:
-
Dissection: Anesthetize the insect by chilling. Dissect the desired visceral tissue (e.g., hindgut, oviduct) in cold insect saline. Carefully remove surrounding tissues like fat bodies and Malpighian tubules.
-
Mounting: Tie one end of the muscle preparation to a fixed hook in an organ bath and the other end to an isotonic force transducer. The organ bath should contain oxygenated insect saline at a constant temperature.
-
Equilibration: Allow the muscle to equilibrate for at least 30 minutes, with regular changes of the saline solution, until a stable baseline of spontaneous contractions (if any) is achieved.
-
This compound Application: Add this compound to the organ bath to achieve the desired final concentration. Record the contractile response (increase in tension and/or frequency of contractions).
-
Dose-Response Curve: To generate a dose-response curve, apply increasing concentrations of this compound in a cumulative or non-cumulative manner, with thorough washing with saline between each application.
-
Data Analysis: Measure the amplitude and frequency of contractions before and after this compound application. For dose-response curves, plot the response as a percentage of the maximum response against the logarithm of the this compound concentration to determine the EC₅₀.
Measurement of Intracellular Calcium
This protocol outlines the use of fluorescent Ca²⁺ indicators to measure changes in [Ca²⁺]i in response to this compound.
Materials:
-
Isolated visceral muscle preparation
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-8)
-
Pluronic F-127
-
Insect saline
-
Fluorescence microscope with a suitable filter set and a sensitive camera
-
Image analysis software
Procedure:
-
Dye Loading: Incubate the dissected muscle preparation in insect saline containing the fluorescent Ca²⁺ indicator (e.g., 5 µM Fura-2 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) for a specified period (e.g., 30-60 minutes) in the dark.
-
Washing: Wash the preparation thoroughly with fresh insect saline to remove excess dye.
-
Imaging Setup: Mount the preparation on the stage of the fluorescence microscope.
-
Baseline Measurement: Record baseline fluorescence for a few minutes before applying this compound. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at a single wavelength (e.g., 510 nm).
-
This compound Stimulation: Perfuse the preparation with saline containing this compound at the desired concentration and continue to record the fluorescence signal.
-
Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths. This change is proportional to the change in [Ca²⁺]i.
Mandatory Visualizations
Experimental Workflow for this compound Bioassay
References
- 1. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of this compound and glutamate in the excitation-contraction coupling of insect visceral muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound, its presence in and action on the oviduct of an insect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptidergic innervation of insect reproductive tissue: the association of this compound with oviduct visceral musculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound's role in neurally evoked contractions of the locust oviducts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurohormonal Function of Proctolin in Crustaceans: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Proctolin, the pentapeptide Arg-Tyr-Leu-Pro-Thr, was the first insect neuropeptide to be sequenced and has since been identified as a significant neurohormone and neuromodulator in crustaceans.[1] It exerts pleiotropic effects on the crustacean nervous and muscular systems, playing a crucial role in shaping motor patterns and sensory feedback. This technical guide provides an in-depth overview of the neurohormonal function of this compound in crustaceans, with a focus on its physiological actions, underlying signaling mechanisms, and the experimental methodologies used for its study. Quantitative data are summarized in tabular format for comparative analysis, and key pathways and workflows are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers investigating crustacean neurobiology and for professionals in drug development exploring novel targets.
Physiological and Neurohormonal Roles of this compound
This compound functions as both a circulating neurohormone and a locally released cotransmitter, modulating a wide array of physiological processes in crustaceans.[2][3] Its distribution is widespread throughout the nervous system, including neurosecretory regions like the pericardial organs, from which it can be released into the hemolymph to act on distant targets.[4]
This compound's actions are predominantly excitatory and potentiating. It has been shown to modulate:
-
Skeletal and Visceral Muscles: this compound enhances the force and frequency of muscle contractions.[5][6]
-
Central Pattern Generators (CPGs): It can initiate and modulate rhythmic motor patterns, such as those controlling the pyloric rhythm of the stomatogastric ganglion and the swimmeret system.[7][8]
-
Sensory Neurons: this compound modulates the responses of mechanoreceptors, typically enhancing receptor potentials and increasing firing rates.[9][10]
Notably, this compound often acts as a cotransmitter, co-localized with classical neurotransmitters such as glutamate, serotonin, dopamine, and acetylcholine, allowing for complex and nuanced modulation of synaptic transmission.[1][11]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound in different crustacean preparations.
| Preparation | Species | Effect | Concentration | Citation |
| Abdominal Extensor Muscle | Idotea baltica | 1.5- to 18-fold potentiation of peak contraction force | 5 x 10⁻⁹ M | [5] |
| Pyloric Network (STG) | Panulirus interruptus | Increased pyloric cycle frequency and LP neuron activity | 10⁻⁹ - 10⁻⁶ M | [7] |
| Swimmeret System | Crayfish | Excitation of the swimmeret rhythm (Threshold) | ~10⁻⁸ M | [8] |
| Swimmeret System | Crayfish | EC₅₀ for excitation | 1.6 x 10⁻⁶ M | [8] |
| Mechanoreceptors (Oval Organ) | Lobster | Threshold for enhancing sensory response | 10⁻¹⁰ - 10⁻¹¹ M | [10] |
This compound Signaling Pathways
This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on target cells.[12] While multiple this compound receptor subtypes may exist, studies have elucidated key downstream signaling cascades.
One prominent pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5] PKA can then phosphorylate various target proteins, including ion channels, to modulate cellular activity. For instance, in some crustacean muscle fibers, this compound-induced potentiation of contraction is associated with the PKA-mediated phosphorylation and subsequent reduction of conductance in non-voltage-dependent K⁺ channels.[5]
There is also evidence suggesting the involvement of the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which can mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[6][12]
Experimental Protocols
The study of this compound's function employs a variety of techniques, from biochemical extraction to electrophysiological recording.
This compound Extraction and Quantification
Objective: To extract and quantify this compound from crustacean tissues.
Methodology:
-
Tissue Dissection and Homogenization: Dissect nervous tissue (e.g., pericardial organs, ventral nerve cord) in cold saline. Homogenize the tissue in an acidic solution (e.g., 5% trichloroacetic acid) to precipitate proteins.[4]
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins. The supernatant contains the peptides.
-
Purification using High-Pressure Liquid Chromatography (HPLC): The supernatant is injected into an HPLC system, typically with a reverse-phase column. A gradient of an organic solvent (e.g., acetonitrile) is used to separate the peptides based on their hydrophobicity. Fractions are collected.[4]
-
Quantification using Radioimmunoassay (RIA): An RIA is performed on the HPLC fractions. This competitive binding assay uses a specific antibody against this compound and a radiolabeled this compound tracer to quantify the amount of this compound in each fraction.[4]
-
Structural Confirmation with Mass Spectrometry: The identity of the purified peptide can be confirmed by determining its mass-to-charge ratio using mass spectrometry.[4]
Electrophysiological Recording of this compound's Effects on Neurons
Objective: To measure the effects of this compound on the electrical activity of individual neurons or neural circuits.
Methodology:
-
Preparation Dissection: Dissect the desired neural preparation (e.g., the stomatogastric nervous system) and place it in a recording chamber continuously perfused with physiological saline.[7]
-
Recording Setup: Use extracellular pin electrodes to record nerve activity or intracellular glass microelectrodes to record the membrane potential of individual neuronal somata.[7]
-
Control Recording: Record the baseline neural activity in normal saline.
-
This compound Application: Switch the perfusion to a saline solution containing a known concentration of this compound. Record the changes in firing frequency, burst duration, and membrane potential oscillations.[7]
-
Washout: Perfuse the preparation with normal saline again to determine if the effects of this compound are reversible.
-
Dose-Response Analysis: Repeat steps 3-5 with a range of this compound concentrations to establish a dose-response relationship.[7]
Muscle Contraction Bioassay
Objective: To measure the effect of this compound on muscle contractility.
Methodology:
-
Muscle Preparation: Isolate a single muscle fiber or a muscle group and attach it to a force transducer in a chamber with physiological saline.[5]
-
Stimulation: Elicit muscle contractions either by direct electrical stimulation, application of a high potassium solution, or nerve stimulation.
-
Control Measurement: Record the force of contraction under control conditions.
-
This compound Application: Add this compound to the saline bath at a specific concentration and record the change in contraction force.[5]
-
Data Analysis: Quantify the potentiation of the contraction force as a percentage increase over the control.
Implications for Drug Development
The conservation of this compound's structure and function across many arthropods makes its receptor a potential target for the development of novel and specific pesticides.[12] A thorough understanding of the this compound signaling system, including receptor structure and downstream pathways, is crucial for designing agonists or antagonists that could selectively disrupt key physiological processes in target pest species. Furthermore, studying the modulatory actions of this compound provides valuable insights into the fundamental principles of neuromodulation, which can be applied to understanding more complex nervous systems.
Conclusion
This compound is a vital neurohormone in crustaceans, acting as a potent modulator of motor and sensory systems. Its actions are mediated through specific GPCRs and intracellular signaling cascades involving cAMP/PKA and potentially IP₃/PKC. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound's function. A deeper understanding of this neuropeptide system not only advances our knowledge of crustacean neurobiology but also presents opportunities for the development of targeted pharmacological agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Crustacean neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. Effects of this compound on contractions, membrane resistance, and non-voltage-dependent sarcolemmal ion channels in crustacean muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. jneurosci.org [jneurosci.org]
- 8. Modulation of the crayfish swimmeret rhythm by octopamine and the neuropeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Primary afferent responses of a crustacean mechanoreceptor are modulated by this compound, octopamine, and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journal.uctm.edu [journal.uctm.edu]
Proctolin: An In-depth Technical Guide to its Initial Bioactivity Characterization
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the initial discovery, physiological effects, and mechanism of action of Proctolin, the first insect neuropeptide to be sequenced. It includes quantitative data, key experimental protocols, and visualizations of critical pathways and workflows.
Introduction: Discovery and Significance
This compound is a pentapeptide with the amino acid sequence Arginine-Tyrosine-Leucine-Proline-Threonine (Arg-Tyr-Leu-Pro-Thr).[1] Its discovery in 1975 by Starratt and Brown marked a significant milestone in neurobiology as the first insect neuropeptide to be isolated and sequenced.[1] The peptide was extracted from 125,000 American cockroaches (Periplaneta americana) based on its potent myotropic (muscle-stimulating) activity on the hindgut.[1]
Initially identified as a visceral muscle neurotransmitter, this compound is now understood to function more broadly as a neuromodulator, neurohormone, and cotransmitter throughout the phylum Arthropoda (insects and crustaceans).[1][2][3] It plays a crucial role in modulating a wide range of physiological processes, including muscle contraction, heart rate, and neuromuscular transmission, making its signaling pathway a target of interest for novel insecticide development.[1][4]
Physiological Bioactivity
This compound exhibits potent stimulatory effects on a variety of insect tissues. Its primary role is the modulation of muscle contractility.
-
Visceral Muscles: this compound stimulates contractions in the hindgut, foregut, and midgut across various insect species, including Periplaneta americana and Schistocerca gregaria.[1] It also modulates reproductive tissues by stimulating contractions of the oviducts and spermathecae.[1][5]
-
Skeletal Muscles: In systems like the locust ovipositor, this compound acts as a cotransmitter to enhance neuromuscular transmission and potentiate muscle contraction, rather than acting as a conventional neurotransmitter that directly alters postsynaptic conductance.[2][3][6]
-
Cardiac Tissue: this compound functions as a cardioacceleratory peptide, increasing both the rate and amplitude of heart contractions in several insect and crustacean species.[1][5]
Quantitative Bioactivity Data
The bioactivity of this compound has been quantified in various systems. The most detailed data comes from studies on Drosophila melanogaster larvae and receptor binding assays.
Table 1: Dose-Response Characteristics of this compound on Drosophila Larval Muscle
| Parameter | Muscle Effect | Threshold Concentration | EC₅₀ | Saturated Effect | Reference |
|---|---|---|---|---|---|
| Sustained Contraction | Induces tonic muscle contractions | 10⁻⁹ M to 10⁻⁸ M | 8.5 x 10⁻⁷ M | ≥ 10⁻⁵ M | [6][7] |
| Nerve-Evoked Contraction | Enhances amplitude of contractions | 10⁻¹² M to 10⁻⁹ M (Frequency-dependent) | Not specified, decreases with frequency | Not specified |[6] |
Table 2: this compound Receptor (CG6986 in Drosophila) Binding and Activation
| Assay Type | Parameter | Value | Cell System | Reference |
|---|---|---|---|---|
| Receptor Binding Assay | IC₅₀ (Displacement of ¹²⁵I-proctolin) | 4 nM | HEK cells | [8] |
| Second Messenger Activation | EC₅₀ (Second messenger response) | 0.3 nM | Mammalian cells |[8] |
Mechanism of Action: Signaling Pathway
This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR). In Drosophila, this receptor has been identified as the product of the CG6986 gene.[8] The binding of this compound initiates a downstream signaling cascade.
-
Receptor Binding: this compound binds to its GPCR on the cell surface.
-
G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the associated G protein.
-
Second Messenger Production: The activated G protein stimulates downstream effectors. While not fully elucidated in all systems, evidence points towards the involvement of second messengers such as inositol trisphosphate (IP₃), cAMP, and an increase in intracellular calcium (Ca²⁺) through voltage-gated ion channels.[2][8]
-
Cellular Response: The rise in intracellular Ca²⁺ and other signaling events lead to the potentiation of muscle contraction.[6] The mechanism appears to act downstream of postsynaptic depolarization, enhancing the force of contraction without significantly altering the amplitude of excitatory junctional potentials (EJPs).[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure function analysis of an arthropod peptide hormone: this compound and synthetic analogues compared on the cockroach hindgut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Proctolin Solid-Phase Peptide Synthesis: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Proctolin (Arg-Tyr-Leu-Pro-Thr) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This compound, a pentapeptide neurotransmitter found in insects and crustaceans, serves as a valuable tool in neuroscience and insecticide research.[1][2][3][4] The described methodology outlines the step-by-step procedure from resin preparation to final peptide cleavage and purification. This protocol is intended to guide researchers in the efficient and successful synthesis of this compound for various research applications.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid support.[5][6] The Fmoc/tBu (tert-butyl) strategy is a widely adopted orthogonal protection scheme that offers mild reaction conditions, making it suitable for the synthesis of a diverse range of peptides.[6][7] This protocol specifically details the manual synthesis of this compound, a biologically active pentapeptide with the sequence Arginine-Tyrosine-Leucine-Proline-Threonine.[1][2][8] Understanding the principles and practical execution of this synthesis is crucial for researchers requiring high-purity this compound for their studies.
Materials and Reagents
| Reagent | Abbreviation | Grade | Supplier |
| Rink Amide MBHA Resin | - | 100-200 mesh, 0.5-1.0 mmol/g | Varies |
| N,N-Dimethylformamide | DMF | Peptide Synthesis Grade | Varies |
| Dichloromethane | DCM | ACS Grade | Varies |
| Piperidine | - | ACS Grade | Varies |
| N,N'-Diisopropylethylamine | DIEA | Peptide Synthesis Grade | Varies |
| Fmoc-L-Thr(tBu)-OH | - | >99% | Varies |
| Fmoc-L-Pro-OH | - | >99% | Varies |
| Fmoc-L-Leu-OH | - | >99% | Varies |
| Fmoc-L-Tyr(tBu)-OH | - | >99% | Varies |
| Fmoc-L-Arg(Pbf)-OH | - | >99% | Varies |
| HATU | - | >98% | Varies |
| Trifluoroacetic acid | TFA | Reagent Grade | Varies |
| Triisopropylsilane | TIS | >98% | Varies |
| 1,2-Ethanedithiol | EDT | >98% | Varies |
| Diethyl ether | - | ACS Grade | Varies |
| Acetonitrile | ACN | HPLC Grade | Varies |
| Water | - | HPLC Grade | Varies |
Experimental Protocol
Resin Preparation and Swelling
-
Weigh 100 mg of Rink Amide MBHA resin (assuming a substitution of 0.5 mmol/g, this corresponds to 0.05 mmol scale) and place it into a fritted peptide synthesis vessel.
-
Add 2 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
-
To the swollen resin, add 2 mL of 20% (v/v) piperidine in DMF.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the addition of 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
Amino Acid Coupling
The following steps are repeated for each amino acid in the sequence, starting from the C-terminus (Threonine) and proceeding to the N-terminus (Arginine). The protected amino acids to be used are: Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Arg(Pbf)-OH.[9][10][11]
-
In a separate vial, dissolve 4 equivalents of the corresponding Fmoc-amino acid (0.2 mmol, relative to the resin loading) and 3.95 equivalents of HATU (0.1975 mmol) in 1 mL of DMF.
-
Add 8 equivalents of DIEA (0.4 mmol) to the amino acid/HATU solution and mix for 1 minute to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
Final Fmoc Deprotection
After the final amino acid (Fmoc-Arg(Pbf)-OH) has been coupled, perform the Fmoc deprotection step as described in section 3.2.
Cleavage and Deprotection
-
Wash the N-terminally deprotected peptide-resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water. For every 100 mg of resin, use 2 mL of the cleavage cocktail.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Precipitate the crude peptide by adding 10 volumes of cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Allow the crude peptide pellet to air dry to remove residual ether.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile and water containing 0.1% TFA.
-
Collect the fractions containing the purified peptide.
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
Quantitative Data Summary
| Parameter | Value | Notes |
| Synthesis Scale | 0.05 mmol | Based on 100 mg resin with 0.5 mmol/g loading |
| Fmoc-Amino Acid | 4 equivalents (0.2 mmol) | Per coupling step |
| HATU | 3.95 equivalents (0.1975 mmol) | Per coupling step |
| DIEA | 8 equivalents (0.4 mmol) | Per coupling step |
| Deprotection Reagent | 20% Piperidine in DMF | - |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% Water | - |
| Coupling Time | 2 hours | Per amino acid |
| Cleavage Time | 2-3 hours | - |
Workflow and Pathway Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure function analysis of an arthropod peptide hormone: this compound and synthetic analogues compared on the cockroach hindgut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound peptide [novoprolabs.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Note: High-Resolution Purification of Synthetic Proctolin by Reverse-Phase HPLC
AN-021
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of the synthetic pentapeptide Proctolin (Arg-Tyr-Leu-Pro-Thr) using reverse-phase high-performance liquid chromatography (RP-HPLC). The procedure outlines a robust workflow from initial analytical method development to preparative scale-up, enabling the recovery of this compound at high purity (>95%). Methodologies for sample preparation, fraction analysis, and final product isolation are also described in detail.
Introduction
This compound is a biologically active pentapeptide with the sequence Arg-Tyr-Leu-Pro-Thr. It was first identified in insects and is known to act as a neurotransmitter and neuromodulator, playing a role in muscle contraction. Synthetic this compound is a valuable tool in physiological and pharmacological research. However, solid-phase peptide synthesis (SPPS) invariably produces the target peptide along with impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides.[1][2] The technique separates molecules based on their hydrophobicity, providing high resolution and recovery.[1][3] This protocol employs a C18 stationary phase and a water/acetonitrile mobile phase gradient containing trifluoroacetic acid (TFA) as an ion-pairing agent to ensure sharp, well-resolved peaks.[1][4]
Principle of the Method
The purification is based on the principle of reverse-phase chromatography, where the stationary phase (C18-bonded silica) is nonpolar, and the mobile phase is polar. The crude peptide mixture is loaded onto the column in a highly aqueous mobile phase, causing hydrophobic molecules, including this compound, to adsorb to the stationary phase.[5]
A gradient of increasing organic solvent (acetonitrile) is then applied. This increasing hydrophobicity of the mobile phase weakens the interaction between the peptides and the stationary phase, causing them to elute.[5] Peptides with greater hydrophobicity are retained longer and elute at a higher acetonitrile concentration. By carefully controlling the gradient, this compound can be effectively separated from more or less hydrophobic impurities. The inclusion of 0.1% TFA in the mobile phase helps to improve peak shape and resolution.[5]
Experimental Workflow and Protocols
The overall purification strategy involves developing an optimized separation method at an analytical scale and then scaling it up for preparative purification.
Caption: Experimental workflow for the purification of synthetic this compound.
Materials and Reagents
-
Crude synthetic this compound (lyophilized powder)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (H₂O)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.2 µm syringe filters
Protocol 1: Sample and Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Sample Preparation: Dissolve the crude this compound powder in a minimal amount of Mobile Phase A (or a DMSO/water mixture if solubility is low) to a concentration of approximately 5-10 mg/mL.[6] Filter the solution through a 0.2 µm syringe filter before injection to remove particulates.[7]
Protocol 2: Analytical HPLC – Method Development
The initial step is to determine the retention time of this compound using a broad "scouting" gradient.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 65% B over 30 minutes |
| Detection | UV at 214 nm & 280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or 30°C |
| Table 1: Analytical HPLC Conditions for Method Development. |
After the initial run, optimize the gradient to improve separation around the target peak. For example, if this compound elutes at 15 minutes (corresponding to ~35% B), a shallower, focused gradient can be applied.
Protocol 3: Preparative HPLC – Scale-Up Purification
Once an optimized analytical method is established, scale it up for preparative purification. The key is to maintain the same gradient slope (%B/column volume) while adjusting the flow rate and sample load for the larger column.[8]
Caption: Logic for scaling up an HPLC method from analytical to preparative scale.
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18 mL/min |
| Gradient | Focused gradient based on analytical run(e.g., 25% to 45% B over 25 minutes) |
| Detection | UV at 214 nm |
| Injection Volume | 1-5 mL (containing 50-100 mg of crude peptide) |
| Fraction Collection | Collect 1-minute fractions across the eluting peaks |
| Table 2: Preparative HPLC Conditions for this compound Purification. |
Protocol 4: Fraction Analysis and Product Isolation
-
Purity Check: Analyze a small aliquot of each collected fraction using the optimized analytical HPLC method (Protocol 2).
-
Pooling: Identify all fractions containing the target this compound peak with a purity of >95%. Combine these fractions into a single container.
-
Lyophilization: Freeze the pooled fractions (e.g., using a dry ice/acetone bath or a -80°C freezer) and lyophilize under high vacuum to remove the water and acetonitrile, yielding the purified this compound as a white, fluffy powder.
Expected Results
The analytical scouting run will reveal the main product peak and several smaller impurity peaks. The optimized preparative run should yield a chromatogram with a well-resolved major peak corresponding to this compound. The analysis of collected fractions will confirm the purity of the isolated peptide.
| Fraction Number | Retention Time (min) | Peak Area (%) - this compound | Purity Assessment |
| 12 | 14.8 | 92.1 | Discard |
| 13 | 14.9 | 97.8 | Pool |
| 14 | 15.0 | 99.2 | Pool |
| 15 | 15.1 | 98.5 | Pool |
| 16 | 15.2 | 93.5 | Discard |
| Table 3: Hypothetical Purity Analysis of Collected Preparative Fractions. |
Conclusion
This application note provides a comprehensive and scalable workflow for the purification of synthetic this compound by reverse-phase HPLC. By employing a systematic approach of analytical method development followed by a scaled-up preparative run, it is possible to consistently obtain this compound at a purity level suitable for demanding research applications. The detailed protocols for sample preparation, chromatography, and fraction analysis ensure a reproducible and efficient purification process.
References
- 1. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. ionsource.com [ionsource.com]
- 6. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
Application Notes and Protocols for Proctolin Quantification via Radioimmunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proctolin (Arg-Tyr-Leu-Pro-Thr) is a pentapeptide neurotransmitter and neuromodulator first identified in insects, where it plays a significant role in muscle contraction, cardiac function, and other physiological processes.[1][2] Accurate quantification of this compound is crucial for studying its physiological roles and for the development of novel insecticides or therapeutic agents targeting this compound receptors. This document provides detailed application notes and protocols for the development and execution of a sensitive and specific radioimmunoassay (RIA) for the quantification of this compound.
Radioimmunoassay is a highly sensitive in vitro technique used to measure the concentration of antigens, such as peptides, by use of antibodies. The principle of RIA is based on the competitive binding of a radiolabeled antigen (tracer) and an unlabeled antigen (standard or sample) to a limited amount of a specific antibody.[1][2] The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for a typical this compound radioimmunoassay. This data is essential for assessing the performance and reliability of the assay.
Table 1: Antibody Titer and Tracer Specific Activity
| Parameter | Value | Description |
| Antiserum ID | This compound-KLH-R1 | Rabbit antiserum raised against this compound-KLH conjugate. |
| Antibody Titer | 1:10,000 | The final dilution of the antiserum that binds 30-50% of the radiolabeled this compound in the absence of unlabeled this compound (B₀). |
| Radiolabeled Tracer | ¹²⁵I-Proctolin | This compound radiolabeled with Iodine-125 on the tyrosine residue. |
| Specific Activity | ~1500 Ci/mmol | The amount of radioactivity per mole of this compound. A high specific activity is crucial for assay sensitivity. |
Table 2: Standard Curve Characteristics
| This compound (fmol/tube) | % B/B₀ |
| 0 | 100 |
| 10 | 92 |
| 25 | 80 |
| 50 | 65 |
| 100 | 48 |
| 250 | 25 |
| 500 | 12 |
| 1000 | 5 |
| Assay Sensitivity (ID₅₀) | ~90 fmol/tube |
| Detection Limit | ~10 fmol/tube |
Table 3: Cross-Reactivity of this compound Analogs
| Peptide | Sequence | % Cross-Reactivity |
| This compound | Arg-Tyr-Leu-Pro-Thr | 100 |
| [Phe²]-Proctolin | Arg-Phe-Leu-Pro-Thr | 75 |
| [Lys¹]-Proctolin | Lys-Tyr-Leu-Pro-Thr | 50 |
| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met | < 0.01 |
| Leu-Enkephalin | Tyr-Gly-Gly-Phe-Leu | < 0.01 |
| Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | < 0.01 |
Experimental Protocols
Protocol 1: Preparation of this compound-KLH Immunogen
This protocol describes the conjugation of the small this compound peptide to a larger carrier protein, Keyhole Limpet Hemocyanin (KLH), to elicit a robust immune response.
Materials:
-
This compound (with an added N-terminal Cysteine for conjugation: Cys-Arg-Tyr-Leu-Pro-Thr)
-
Keyhole Limpet Hemocyanin (KLH)
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sephadex G-25 column
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activate KLH with MBS:
-
Dissolve 10 mg of KLH in 2 ml of PBS.
-
Dissolve 5 mg of MBS in 0.5 ml of DMF.
-
Slowly add the MBS solution to the KLH solution while stirring.
-
Incubate for 30 minutes at room temperature with gentle stirring.
-
Remove excess MBS by passing the solution through a Sephadex G-25 column equilibrated with PBS.
-
-
Conjugate this compound to Activated KLH:
-
Dissolve 5 mg of Cys-Proctolin in 1 ml of PBS.
-
Immediately mix the activated KLH with the Cys-Proctolin solution.
-
Incubate for 3 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Dialyze the conjugation mixture against PBS (3 changes of 1 L each) for 48 hours at 4°C to remove unconjugated peptide.
-
Determine the protein concentration of the this compound-KLH conjugate using a standard protein assay (e.g., BCA assay).
-
Store the immunogen at -20°C in aliquots.
-
Protocol 2: Antibody Production
This protocol outlines the immunization of rabbits to generate polyclonal antibodies against this compound.
Materials:
-
This compound-KLH immunogen
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
New Zealand white rabbits
-
Syringes and needles
Procedure:
-
Primary Immunization:
-
Emulsify 500 µg of this compound-KLH conjugate in 1 ml of PBS with an equal volume of Freund's Complete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
-
Booster Immunizations:
-
Four weeks after the primary immunization, prepare an emulsion of 250 µg of this compound-KLH in PBS with an equal volume of Freund's Incomplete Adjuvant.
-
Administer the booster injection subcutaneously.
-
Repeat booster injections every 4 weeks.
-
-
Titer Monitoring and Antiserum Collection:
-
Collect blood samples from the ear vein 10-14 days after each booster injection.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Determine the antibody titer of the serum using the radioimmunoassay protocol (Protocol 4).
-
Once a high titer is achieved, perform a final bleed and process the blood to collect a larger volume of antiserum.
-
Store the antiserum in aliquots at -20°C or -80°C.
-
Protocol 3: Radiolabeling of this compound with ¹²⁵I
This protocol describes the radioiodination of this compound on its tyrosine residue using the Chloramine-T method.
Materials:
-
This compound (Arg-Tyr-Leu-Pro-Thr)
-
Na¹²⁵I (carrier-free)
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.5 M, pH 7.5)
-
Sephadex G-10 column
-
Bovine Serum Albumin (BSA)
Procedure:
-
Reaction Setup (perform in a certified fume hood):
-
To a microfuge tube, add 10 µl of 0.5 M phosphate buffer, pH 7.5.
-
Add 5 µg of this compound (in 5 µl of water).
-
Add 1 mCi of Na¹²⁵I.
-
-
Initiation of Iodination:
-
Add 10 µl of freshly prepared Chloramine-T solution (1 mg/ml in 0.05 M phosphate buffer, pH 7.5).
-
Mix gently and incubate for 60 seconds at room temperature.
-
-
Termination of Reaction:
-
Add 20 µl of sodium metabisulfite solution (2.5 mg/ml in 0.05 M phosphate buffer, pH 7.5) to stop the reaction.
-
-
Purification of ¹²⁵I-Proctolin:
-
Equilibrate a Sephadex G-10 column with 0.05 M phosphate buffer containing 0.1% BSA.
-
Apply the reaction mixture to the top of the column.
-
Elute with the equilibration buffer and collect 0.5 ml fractions.
-
Monitor the radioactivity of each fraction using a gamma counter. The ¹²⁵I-Proctolin will elute in the earlier fractions, separated from the free ¹²⁵I.
-
Pool the peak fractions containing the radiolabeled peptide.
-
Determine the specific activity of the tracer.
-
Store the ¹²⁵I-Proctolin at 4°C and use within 2-3 weeks.
-
Protocol 4: Radioimmunoassay Procedure
This protocol details the competitive binding assay for the quantification of this compound in samples.
Materials:
-
This compound antiserum (diluted to the determined titer)
-
¹²⁵I-Proctolin (diluted to provide ~10,000 cpm per tube)
-
This compound standards (serial dilutions from 10 to 1000 fmol/tube)
-
Unknown samples
-
RIA buffer (e.g., 0.01 M PBS, pH 7.4, containing 0.1% BSA)
-
Separating agent (e.g., charcoal-dextran suspension or a second antibody precipitation method)
-
Polypropylene assay tubes
-
Gamma counter
Procedure:
-
Assay Setup:
-
Label tubes for total counts, non-specific binding (NSB), zero standard (B₀), standards, and unknown samples (in duplicate or triplicate).
-
Add 100 µl of RIA buffer to the NSB tubes.
-
Add 100 µl of the appropriate this compound standard or unknown sample to the respective tubes.
-
Add 100 µl of the diluted this compound antiserum to all tubes except the total counts and NSB tubes.
-
Vortex all tubes gently and incubate for 24 hours at 4°C.
-
-
Addition of Tracer:
-
Add 100 µl of ¹²⁵I-Proctolin to all tubes.
-
Vortex gently and incubate for another 24 hours at 4°C.
-
-
Separation of Bound and Free Tracer:
-
Add 500 µl of cold charcoal-dextran suspension to all tubes except the total counts tubes.
-
Vortex and incubate for 30 minutes at 4°C.
-
Centrifuge all tubes (except total counts) at 3000 x g for 15 minutes at 4°C.
-
-
Counting:
-
Carefully decant the supernatant from the centrifuged tubes into a separate radioactive waste container.
-
Count the radioactivity in the pellets (bound fraction) and the total counts tubes using a gamma counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (cpm) for each set of duplicates.
-
Subtract the average NSB cpm from all other cpm values.
-
Calculate the percentage of bound tracer relative to the maximum binding (% B/B₀) for each standard and sample: % B/B₀ = (cpm_sample / cpm_B₀) x 100.
-
Construct a standard curve by plotting % B/B₀ versus the concentration of the this compound standards on a semi-logarithmic scale.
-
Determine the concentration of this compound in the unknown samples by interpolating their % B/B₀ values from the standard curve.
-
Visualizations
Caption: Experimental workflow for developing a this compound radioimmunoassay.
Caption: this compound G-protein coupled receptor signaling pathway.
References
- 1. Neuropeptide this compound (H-Arg-Tyr-Leu-Pro-Thr-OH): immunological detection and neuronal localization in insect central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide this compound (H-Arg-Tyr-Leu-Pro-Thr-OH): immunological detection and neuronal localization in insect central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Proctolin Immunohistochemistry Protocol for Insect Central Nervous System
Application Note & Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunohistochemical localization of the neuropeptide proctolin in the central nervous system (CNS) of insects. This compound, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a significant neuromodulator in insects, involved in processes such as muscle contraction, cardiac function, and gut motility. Visualizing its distribution within the CNS is crucial for understanding its neural circuits and physiological roles. This protocol is a synthesis of established methods for whole-mount immunohistochemistry in insects, particularly Drosophila melanogaster, and is intended to serve as a robust starting point for experimental optimization.
Data Presentation
Quantitative parameters for the this compound immunohistochemistry protocol are summarized in the table below. These values represent typical ranges and should be optimized for specific insect species, developmental stages, and antibody lots.
| Parameter | Value/Range | Notes |
| Fixative | 2-4% Paraformaldehyde (PFA) in PBS or S2 medium | Zinc-Formaldehyde (ZnFA) can also be used to improve antibody penetration and preserve morphology[1][2]. |
| Fixation Time | 55-65 minutes | Shorter times may be sufficient for smaller tissues or larval CNS. |
| Permeabilization Agent | 0.5% Triton X-100 in PBS (PBT) | |
| Blocking Solution | 5% Normal Goat Serum (NGS) in PBT | |
| Blocking Time | 1.5 hours at Room Temperature | |
| Primary Antibody | Rabbit anti-Proctolin | An antiserum raised in rabbit to this compound conjugated to thyroglobulin has been successfully used[3]. A starting dilution of 1:500 to 1:2000 is recommended for optimization. |
| Primary Antibody Incubation | 2 overnights at 4°C | Incubation can be extended for larger brains to ensure adequate penetration. |
| Secondary Antibody | Goat anti-Rabbit IgG (conjugated to a fluorophore) | e.g., Alexa Fluor 488 or 568. |
| Secondary Antibody Dilution | 1:500 | This should be optimized based on the specific antibody and desired signal-to-noise ratio. |
| Secondary Antibody Incubation | 2-3 overnights at 4°C | |
| Wash Solution | 0.5% PBT | |
| Number of Washes | 3-4 washes of 10-30 minutes each | Performed after primary and secondary antibody incubations. |
Experimental Protocols
This protocol outlines the whole-mount immunohistochemical staining procedure for localizing this compound in the insect CNS.
I. Reagents and Buffers
-
Schneider's Insect Medium (S2) : For dissection.
-
Phosphate Buffered Saline (PBS) : 10X stock (1.37 M NaCl, 27 mM KCl, 100 mM Na₂HPO₄, 18 mM KH₂PO₄, pH 7.4). Dilute to 1X with distilled water.
-
Fixative Solution (2% PFA in S2) : Dissolve 2g of paraformaldehyde in 100 mL of S2 medium. Heat gently (do not boil) and add a few drops of 1M NaOH to dissolve the PFA. Allow to cool to room temperature before use. Prepare fresh.
-
Permeabilization/Wash Buffer (PBT) : 0.5% Triton X-100 in 1X PBS.
-
Blocking Solution : 5% Normal Goat Serum (NGS) in PBT.
-
Primary Antibody Solution : Dilute the anti-proctolin antibody in blocking solution to the desired concentration.
-
Secondary Antibody Solution : Dilute the fluorophore-conjugated secondary antibody in blocking solution.
-
Mounting Medium : An antifade mounting medium (e.g., Vectashield).
II. Tissue Dissection and Fixation
-
Dissect the CNS (brain and ventral nerve cord) from the insect in cold S2 medium.[4][5]
-
Carefully remove any excess tissue and tracheae.
-
Transfer the dissected CNS to a microcentrifuge tube containing 1 mL of freshly prepared 2% PFA in S2 medium.
-
Fix for 55-65 minutes at room temperature on a nutator.[4][5]
III. Permeabilization and Blocking
-
Remove the fixative and wash the tissue four times for 10 minutes each with 1 mL of PBT.[6]
-
Remove the last wash and add 500 µL of blocking solution.
-
Incubate for 1.5 hours at room temperature on a nutator.[6]
IV. Antibody Incubations
-
Remove the blocking solution and add the primary antibody solution.
-
Incubate for 2 overnights at 4°C on a rotator.[6]
-
Remove the primary antibody solution (this can often be saved and reused).
-
Wash the tissue three times for 30 minutes each with 1 mL of PBT.[6]
-
Remove the last wash and add the secondary antibody solution.
-
Incubate for 2-3 overnights at 4°C on a rotator, protected from light.[6]
V. Final Washes and Mounting
-
Remove the secondary antibody solution.
-
Wash the tissue three times for 30 minutes each with 1 mL of PBT, protected from light.[6]
-
Perform a final brief rinse with 1X PBS.
-
Carefully transfer the stained CNS to a microscope slide.
-
Wick away any excess PBS and add a drop of mounting medium.
-
Gently lower a coverslip, avoiding air bubbles, and seal the edges with nail polish.
-
Store the slide at 4°C in the dark until imaging.
Visualizations
Signaling Pathway
The following diagram illustrates the general principle of indirect immunofluorescence used in this protocol to detect this compound.
Caption: Indirect immunofluorescence for this compound detection.
Experimental Workflow
The diagram below outlines the key steps of the this compound immunohistochemistry protocol.
Caption: this compound immunohistochemistry workflow.
References
- 1. Confocal microscopy in large insect brains: zinc-formaldehyde fixation improves synapsin immunostaining and preservation of morphology in whole-mounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. janelia.org [janelia.org]
- 5. researchgate.net [researchgate.net]
- 6. janelia.org [janelia.org]
Proctolin Receptor Binding Assay using Radiolabeled Ligands: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proctolin, the pentapeptide Arg-Tyr-Leu-Pro-Thr (RYLPT), was the first neuropeptide to be isolated and sequenced from insects.[1] It functions as a key neurotransmitter and neuromodulator in arthropods, influencing a wide range of physiological processes including the contraction of visceral, cardiac, and skeletal muscles.[2][3] this compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR).[1][2] The characterization of this receptor and its interaction with various ligands is fundamental for understanding arthropod physiology and for the development of novel insecticides.
Radiolabeled ligand binding assays are a cornerstone technique for quantifying receptor-ligand interactions.[4][5] These assays allow for the determination of key binding parameters such as receptor affinity (Kᵈ), receptor density (Bᵐᵃˣ), and the inhibitory constants (Kⁱ) of unlabeled competitor compounds.[4] This document provides detailed protocols for performing saturation and competition binding assays for the this compound receptor using radiolabeled ligands.
Key Concepts
-
Radioligand: A ligand (e.g., this compound or an analog) that has been labeled with a radioactive isotope (commonly ¹²⁵I or ³H). This labeling allows for sensitive detection and quantification of the ligand bound to the receptor.
-
Specific Binding: The portion of the total radioligand binding that is saturable and can be displaced by a high concentration of an unlabeled competitor ligand. This represents the binding to the receptor of interest.
-
Nonspecific Binding: The portion of radioligand binding that is not displaceable by an unlabeled competitor. This represents the binding to non-receptor components such as filters, lipids, or other proteins.
-
Saturation Assay: An experiment in which a constant amount of receptor preparation is incubated with increasing concentrations of a radioligand. This allows for the determination of the equilibrium dissociation constant (Kᵈ), a measure of the radioligand's affinity, and the maximum number of binding sites (Bᵐᵃˣ).[4][5]
-
Competition Assay: An experiment where a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound. This assay is used to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀), from which the inhibitory constant (Kⁱ) can be calculated.[4][5]
Experimental Protocols
Membrane Preparation
This protocol is adapted from methods used for GPCR-expressing cells and tissues. This compound receptors are known to be expressed in the hindgut, heart, and central nervous system of insects.[6]
-
Tissue Dissection: Dissect the tissue of interest (e.g., cockroach hindgut, Drosophila heads) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors).
-
Homogenization: Homogenize the tissue on ice using a Dounce or Polytron homogenizer.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 30,000-40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold homogenization buffer, and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final pellet in a smaller volume of assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1.5% BSA, 1x Hanks' balanced salt solution).[1]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay. The membrane preparation can be aliquoted and stored at -80°C.
Saturation Binding Assay
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following components:
-
Assay Buffer
-
Increasing concentrations of radiolabeled this compound (e.g., ¹²⁵I-proctolin).
-
For nonspecific binding (NSB) determination, add an excess of unlabeled this compound (e.g., 1 µM).
-
Add a constant amount of the membrane preparation (e.g., 20-50 µg protein) to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in buffer. This separates the bound radioligand from the free (unbound) radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any trapped free radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I) to measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding at each radioligand concentration: Specific Binding = Total Binding - Nonspecific Binding.
-
Plot specific binding against the concentration of the radioligand.
-
Use non-linear regression analysis (e.g., using GraphPad Prism software) to fit the data to a one-site binding hyperbola to determine the Kᵈ and Bᵐᵃˣ values.[1][7]
-
Competition Binding Assay
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following:
-
Assay Buffer
-
A fixed concentration of radiolabeled this compound, typically at or below its Kᵈ value (e.g., 100 pM ¹²⁵I-proctolin).[1]
-
Increasing concentrations of the unlabeled competitor compound.
-
Add the membrane preparation to start the reaction.
-
-
Controls: Include wells for Total Binding (no competitor) and Nonspecific Binding (excess unlabeled this compound).
-
Incubation, Termination, and Quantification: Follow steps 2-5 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Convert the raw counts (CPM or DPM) into the percentage of specific binding relative to the control (Total Binding).
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kⁱ) using the Cheng-Prusoff equation: Kⁱ = IC₅₀ / (1 + [L]/Kᵈ) , where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant determined from the saturation assay.
-
Data Presentation
Quantitative data from binding assays are typically presented in tables to facilitate comparison.
Table 1: Example Saturation and Competition Binding Parameters for this compound Receptors
| Receptor Source | Ligand | Assay Type | Parameter | Value |
| Cockroach Hindgut | This compound | Saturation | Kᵈ (app) | 2.0 x 10⁻⁸ M[8] |
| Drosophila CG6986 (HEK cells) | ¹²⁵I-Proctolin | Competition | IC₅₀ | 4 nM[1][6] |
| Drosophila CG6986 (HEK cells) | This compound | Functional | EC₅₀ | 0.3 nM[1][6] |
Table 2: Relative Affinity of this compound Analogs at the Cockroach Hindgut Receptor
| Compound | Affinity relative to this compound |
| This compound | 100% |
| [Phe²]-proctolin | High Affinity |
| [Lys¹]-proctolin | High Affinity |
Data derived from structure-function studies on the cockroach hindgut receptor.[8]
Visualizations
Caption: Workflow for a this compound receptor radioligand binding assay.
Caption: this compound receptor signaling via the Phospholipase C pathway.[2]
References
- 1. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure function analysis of an arthropod peptide hormone: this compound and synthetic analogues compared on the cockroach hindgut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cloning and Expression of the Proctolin Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and functional analysis of the proctolin gene, a key neuropeptide in arthropods. The information is intended to guide researchers in studying this compound's physiological roles and to aid drug development professionals in identifying novel insecticide targets.
Introduction to this compound
This compound, a pentapeptide with the amino acid sequence Arginine-Tyrosine-Leucine-Proline-Threonine (RYLPT), was the first insect neuropeptide to be sequenced.[1][2][3] It is a highly conserved molecule found across various arthropod species.[1][2] this compound functions as a neuromodulator and neurohormone, influencing a wide range of physiological processes, including muscle contraction, heart rate, and reproductive behaviors.[1][2][4][5][6][7] The this compound receptor has been identified as a G protein-coupled receptor (GPCR), making it a potential target for the development of novel and specific insecticides.[2][8][9][10]
Data Presentation
Table 1: this compound Gene Characteristics in Various Insect Species
| Species | Gene Name/ID | cDNA Length (bp) | Prepropeptide Length (amino acids) | This compound Copies per Precursor | GenBank Accession No. |
| Rhodnius prolixus | Rhopr-proctolin | 456 | 97 | 1 | JN543225 |
| Drosophila melanogaster | CG7105 (Proct) | - | 140 | 1 | - |
| Acyrthosiphon pisum | CYPIG674496 | - | - | - | - |
Data compiled from multiple sources.[1][2]
Table 2: Pharmacological Profile of this compound Receptor
| Ligand | Receptor/System | Assay Type | EC50 / IC50 | Reference |
| This compound | Drosophila CG6986 in HEK cells | Second messenger activation | 0.3 nM (EC50) | [8][9] |
| This compound | Drosophila CG6986 in HEK cells | Competition binding | 4 nM (IC50) | [8][9] |
| This compound | Rhodnius prolixus hindgut | Muscle contraction | ~10⁻⁹ M (Threshold) | [1] |
| This compound | Cockroach hindgut receptor | Binding affinity | 2 x 10⁻⁸ M (Kdapp) | [6] |
Experimental Protocols
Protocol 1: Cloning of the this compound Gene from Insect CNS
This protocol describes the isolation of the this compound cDNA from the central nervous system (CNS) of an insect using a modified Rapid Amplification of cDNA Ends (RACE) PCR approach.[1][5]
Materials:
-
Trizol® reagent
-
iScript™ Select cDNA Synthesis Kit
-
Gene-specific primers (GSPs) for 3' and 5' RACE (designed based on a known or predicted this compound sequence)
-
Plasmid-specific primers (if using a cDNA library)
-
High-fidelity DNA polymerase
-
pGEM-T Easy Vector system
-
Competent E. coli cells (e.g., DH5α)
-
Standard molecular biology reagents and equipment
Methodology:
-
RNA Isolation:
-
Dissect the CNS from the target insect species.
-
Homogenize the tissue in Trizol® reagent and isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 300 ng of total RNA using the iScript™ Select cDNA Synthesis Kit, following the manufacturer's instructions.
-
-
RACE PCR:
-
Perform 3' and 5' RACE PCR using the synthesized cDNA as a template.
-
Use a combination of a gene-specific primer and a plasmid-specific or adapter primer in successive PCR reactions to increase specificity.
-
PCR Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 56°C for 30 seconds
-
Extension: 72°C for 60 seconds
-
-
Final extension: 72°C for 10 minutes
-
-
-
Cloning and Sequencing:
-
Gel-purify the amplified PCR products.
-
Ligate the purified fragments into the pGEM-T Easy Vector.
-
Transform the ligation product into competent E. coli cells.
-
Select positive clones and purify the plasmid DNA.
-
Sequence the insert to confirm the identity of the this compound cDNA.
-
Protocol 2: Heterologous Expression of the this compound Gene in Mammalian Cells
This protocol outlines the expression of the this compound gene (or its receptor) in a mammalian cell line, such as HEK-293, for functional characterization.[2][8][9]
Materials:
-
HEK-293 cells
-
DMEM supplemented with 10% FBS and penicillin/streptomycin
-
Expression vector (e.g., pcDNA3.1) containing the this compound receptor coding sequence
-
Transfection reagent (e.g., Lipofectamine)
-
This compound peptide
-
Reagents for second messenger assays (e.g., cAMP or calcium flux assay kits)
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in DMEM supplemented with 10% FBS.
-
Transfect the cells with the expression vector containing the this compound receptor gene using a suitable transfection reagent.
-
-
Expression and Functional Assay:
-
Allow the cells to express the receptor for 24-48 hours post-transfection.
-
Wash the cells with assay buffer.
-
Stimulate the cells with varying concentrations of the this compound peptide.
-
Measure the intracellular second messenger response (e.g., changes in cAMP levels or intracellular calcium) using a plate reader or microscope.
-
-
Data Analysis:
-
Plot the dose-response curve and determine the EC50 value for this compound.
-
Protocol 3: Analysis of this compound Gene Expression by RT-PCR
This protocol details the analysis of this compound gene expression in different insect tissues using Reverse Transcription PCR (RT-PCR).[1]
Materials:
-
Trizol® reagent
-
iScript™ Select cDNA Synthesis Kit
-
Gene-specific primers for the this compound gene
-
Primers for a housekeeping gene (as a control)
-
Taq DNA polymerase
-
Agarose gel electrophoresis equipment
Methodology:
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from various insect tissues (e.g., CNS, gut, reproductive tissues, muscle) as described in Protocol 1.
-
Synthesize cDNA from each RNA sample.
-
-
PCR Amplification:
-
Perform PCR using the synthesized cDNA as a template with this compound-specific primers.
-
In a separate reaction, amplify a housekeeping gene to normalize the results.
-
PCR Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 56°C for 30 seconds
-
Extension: 72°C for 60 seconds
-
-
Final extension: 72°C for 10 minutes
-
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
The presence of a band of the expected size indicates the expression of the this compound gene in that tissue.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade via a G protein-coupled receptor.
Experimental Workflow: this compound Gene Cloning
Caption: Workflow for cloning the this compound gene.
Experimental Workflow: Recombinant Protein Expression and Analysis
Caption: Workflow for recombinant expression and functional analysis.
References
- 1. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus [frontiersin.org]
- 6. Structure function analysis of an arthropod peptide hormone: this compound and synthetic analogues compared on the cockroach hindgut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-expression of the neuropeptide this compound and glutamate in the central nervous system, along mechanosensory neurons and leg muscle in Cupiennius salei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.uctm.edu [journal.uctm.edu]
Application Notes and Protocols for In Situ Hybridization of Proctolin mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the localization of Proctolin mRNA in tissue samples using in situ hybridization (ISH). This technique is invaluable for understanding the spatial expression patterns of this compound, a neuropeptide that functions as a neuromodulator and neurohormone in arthropods, influencing muscle contraction, heart rate, and other physiological processes.[1][2] The protocols outlined below are designed to offer a robust framework for researchers investigating the role of this compound in various biological contexts.
Introduction to this compound and In Situ Hybridization
This compound (RYLPT) was the first insect neuropeptide to be sequenced and is known to be a potent modulator of visceral and skeletal muscle contractions.[1][2] Understanding the precise cellular sources of this compound is crucial for elucidating its physiological functions and for the development of targeted therapeutic or pest control agents. In situ hybridization is a powerful technique that allows for the visualization of specific mRNA transcripts within the morphological context of the tissue.[3] The method utilizes a labeled nucleic acid probe that is complementary to the target mRNA sequence, allowing for its detection and localization.
Applications in Research and Drug Development
-
Neurobiology: Mapping the distribution of this compound-expressing neurons in the central and peripheral nervous systems.
-
Physiology: Identifying the cellular sites of this compound synthesis in relation to its target tissues, such as muscle and reproductive organs.
-
Pharmacology: Screening for compounds that may alter the expression of this compound mRNA.
-
Toxicology: Assessing the impact of environmental toxins or insecticides on the proctolinergic system.
-
Drug Development: Identifying novel targets for insecticides or therapeutic agents by understanding the regulation of this compound expression.
Quantitative Data Summary
The expression of this compound mRNA has been identified in various tissues of the blood-feeding bug, Rhodnius prolixus. The following table summarizes the observed tissue distribution based on reverse transcription PCR (RT-PCR) analysis.[4][5]
| Tissue | This compound mRNA Expression in Rhodnius prolixus (Fifth Instar) | This compound mRNA Expression in Rhodnius prolixus (Adult) |
| Central Nervous System (CNS) | Present | Not Reported |
| Testes | Present | Present |
| Dorsal Vessel, Trachea, Fat Body (pooled) | Present | Not Reported |
| Male Reproductive Tissues | Not Reported | Present |
| Female Reproductive Tissues | Not Reported | Present |
Experimental Protocols
This section provides a detailed methodology for performing in situ hybridization for this compound mRNA. The protocol is a synthesis of established ISH procedures and should be adapted and optimized for the specific tissue and organism under investigation.
I. Probe Preparation (Digoxigenin-labeled RNA Probe)
-
Template Preparation:
-
Linearize the plasmid DNA containing the this compound cDNA insert using appropriate restriction enzymes.
-
Purify the linearized template by phenol/chloroform extraction and ethanol precipitation.
-
-
In Vitro Transcription:
-
Set up the in vitro transcription reaction using a transcription kit with DIG RNA Labeling Mix.
-
Incubate the reaction at 37°C for 2 hours.
-
Degrade the DNA template by adding DNase I and incubating for 15 minutes at 37°C.
-
Purify the DIG-labeled RNA probe using lithium chloride precipitation or a spin column.
-
Resuspend the probe in RNase-free water and store at -80°C.
-
II. Tissue Preparation
-
Fixation:
-
Dissect the tissue of interest in ice-cold phosphate-buffered saline (PBS).
-
Fix the tissue in 4% paraformaldehyde (PFA) in PBS overnight at 4°C. The fixation time may need to be optimized.
-
-
Cryoprotection and Sectioning:
-
Wash the fixed tissue in PBS.
-
Cryoprotect the tissue by incubating in a graded series of sucrose solutions (e.g., 15% and 30% sucrose in PBS) until the tissue sinks.
-
Embed the tissue in an optimal cutting temperature (OCT) compound and freeze rapidly.
-
Cut frozen sections (10-20 µm) using a cryostat and collect them on RNase-free, coated slides (e.g., SuperFrost Plus).
-
Allow the sections to air dry on the slides.
-
III. In Situ Hybridization
-
Pre-hybridization:
-
Wash the slides in PBS.
-
Permeabilize the tissue with Proteinase K (10 µg/ml in PBS) for an optimized duration.
-
Wash in PBS.
-
Post-fix with 4% PFA.
-
Wash in PBS.
-
Incubate in hybridization buffer without the probe for at least 1 hour at the hybridization temperature (typically 55-65°C).
-
-
Hybridization:
-
Dilute the DIG-labeled this compound RNA probe in hybridization buffer.
-
Denature the probe by heating at 80-95°C for 2-5 minutes, then immediately chill on ice.
-
Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.
-
IV. Post-Hybridization Washes and Immunodetection
-
Stringent Washes:
-
Remove the coverslips and perform a series of stringent washes to remove the unbound probe. This typically involves washes in solutions with decreasing concentrations of salt and formamide at the hybridization temperature.
-
-
Immunodetection:
-
Wash the slides in a suitable buffer (e.g., MABT: maleic acid buffer with Tween-20).
-
Block non-specific binding sites by incubating in a blocking solution (e.g., MABT with 2% BSA or serum) for 1-2 hours.
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase - AP) diluted in blocking solution, typically overnight at 4°C.
-
Wash extensively in MABT to remove unbound antibody.
-
V. Signal Detection
-
Colorimetric Detection:
-
Wash the slides in a pre-staining buffer (e.g., 100 mM Tris pH 9.5, 100 mM NaCl, 10 mM MgCl2).
-
Incubate the slides in a color development solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the dark.
-
Monitor the color development under a microscope.
-
Stop the reaction by washing in PBS.
-
Counterstain if desired, dehydrate, and mount with a coverslip.
-
Mandatory Visualizations
This compound Signaling Pathway
This compound acts by binding to a G protein-coupled receptor (GPCR) on the cell surface. This initiates an intracellular signaling cascade, although the specific second messengers can vary between different cell types and organisms.[2] The diagram below illustrates a generalized this compound signaling pathway.
Caption: Generalized this compound signaling pathway via a G protein-coupled receptor.
In Situ Hybridization Workflow for this compound mRNA
The following diagram outlines the key steps in the in situ hybridization protocol for localizing this compound mRNA.
Caption: Workflow for in situ hybridization of this compound mRNA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Peptides Converge to Activate the Same Voltage-Dependent Current in a Central Pattern-Generating Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesizing and Evaluating Proctolin Agonists and Antagonists: A Guide for Researchers
Introduction:
Proctolin, a pentapeptide with the sequence Arginine-Tyrosine-Leucine-Proline-Threonine (Arg-Tyr-Leu-Pro-Thr), is a pioneering discovery in the field of insect neuropeptides.[1] It functions as a neuromodulator and neurohormone in arthropods, influencing a variety of physiological processes including muscle contraction, cardioacceleration, and reproductive functions.[2][3] The this compound receptor, a G protein-coupled receptor (GPCR), mediates these effects through intracellular signaling cascades.[4] The development of synthetic this compound agonists and antagonists is crucial for dissecting its physiological roles and for the potential development of novel insecticides.[1]
This document provides detailed application notes and protocols for the synthesis, purification, and biological evaluation of this compound analogues. It is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, pharmacology, and pest management.
I. Synthesis of this compound Analogues
The primary method for synthesizing this compound and its analogues is Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][6]
A. General Principles of Fmoc SPPS
The synthesis cycle consists of the following key steps:
-
Resin Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), to allow for efficient diffusion of reagents.[6]
-
Fmoc Deprotection: The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a weak base, commonly a solution of piperidine in DMF.[7]
-
Washing: The resin is thoroughly washed to remove the deprotection reagents and byproducts.[6]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. Common activating reagents include HBTU/HOBt or HATU in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA).[8]
-
Washing: The resin is washed again to remove excess reagents and byproducts.[6]
These steps are repeated for each amino acid in the desired peptide sequence.
B. Protocol: Synthesis of a this compound Agonist - [Phe(p-NH2)2]-Proctolin
This protocol outlines the synthesis of a this compound agonist where the Tyrosine at position 2 is replaced by p-amino-Phenylalanine.
Materials:
-
Fmoc-Thr(tBu)-Wang resin
-
Fmoc-Pro-OH
-
Fmoc-Leu-OH
-
Fmoc-Phe(p-Boc-amino)-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell Fmoc-Thr(tBu)-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of Proline (Pro):
-
In a separate vial, dissolve Fmoc-Pro-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Drain the solution and wash the resin as in step 2.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for the remaining amino acids in the following order: Fmoc-Leu-OH, Fmoc-Phe(p-Boc-amino)-OH, and Fmoc-Arg(Pbf)-OH.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
C. Protocol: Synthesis of a this compound Antagonist - [α-methyl-L-tyrosine2]-Proctolin
This protocol describes the synthesis of a this compound antagonist with a modification at the second amino acid residue.[9]
Materials:
-
Same as for the agonist synthesis, with the exception of Fmoc-Phe(p-Boc-amino)-OH.
-
Fmoc-α-methyl-L-tyrosine(tBu)-OH
Procedure:
The synthesis follows the same general procedure as for the agonist. The key difference is the use of Fmoc-α-methyl-L-tyrosine(tBu)-OH at the coupling step for the second amino acid residue.
II. Purification and Characterization
Crude synthetic peptides require purification to remove byproducts and truncated sequences. The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .
A. Protocol: RP-HPLC Purification
Materials:
-
Crude peptide
-
Water with 0.1% TFA (Solvent A)
-
Acetonitrile with 0.1% TFA (Solvent B)
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Chromatography:
-
Equilibrate the C18 column with Solvent A.
-
Inject the peptide solution.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
B. Characterization
The identity and purity of the synthesized peptides should be confirmed by:
-
Mass Spectrometry (MS): To verify the molecular weight of the peptide.
-
Analytical RP-HPLC: To assess the purity of the final product.
III. Biological Evaluation of this compound Analogues
The biological activity of synthesized this compound agonists and antagonists can be evaluated using various bioassays.
A. Protocol: Insect Visceral Muscle Contraction Assay
This protocol describes a common bioassay to measure the myotropic activity of this compound analogues on insect hindgut or oviduct preparations.[2][10]
Materials:
-
Adult cockroaches (Periplaneta americana) or locusts (Locusta migratoria)
-
Insect saline solution
-
Synthesized this compound analogues
-
Force transducer and recording system
Procedure:
-
Tissue Dissection: Dissect the hindgut or oviduct from the insect in cold saline.
-
Tissue Mounting: Mount the tissue in an organ bath containing aerated saline at a constant temperature. Attach one end of the tissue to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 30 minutes, with regular washing, until a stable baseline is achieved.
-
Application of Compounds:
-
Agonist Assay: Add increasing concentrations of the this compound agonist to the organ bath and record the contractile response.
-
Antagonist Assay: Pre-incubate the tissue with the this compound antagonist for a set period before adding a standard concentration of this compound. Record the inhibition of the this compound-induced contraction.
-
-
Data Analysis: Measure the amplitude and frequency of contractions. For agonists, construct dose-response curves and determine the EC50 value. For antagonists, determine the IC50 value or the extent of the rightward shift in the this compound dose-response curve.
IV. Quantitative Data Summary
The following tables summarize the biological activity of selected this compound agonists and antagonists from published literature.
Table 1: Bioactivity of this compound Agonists
| Compound | Bioassay System | Parameter | Value | Reference |
| This compound | Drosophila larval muscle | EC50 (sustained contraction) | 8.5 x 10⁻⁷ M | [11] |
| This compound | Drosophila CG6986 receptor (HEK cells) | EC50 (second messenger activation) | 0.3 nM | [4][12] |
| This compound | Drosophila CG6986 receptor (HEK cells) | IC50 (binding affinity) | 4 nM | [4][12] |
Table 2: Bioactivity of this compound Antagonists
| Compound | Bioassay System | Parameter | Effect | Reference |
| [α-methyl-L-tyrosine2]this compound | Locust oviduct | Threshold | Antagonist at 5 x 10⁻⁹ M | [9] |
| [N-methyl-L-tyrosine2]this compound | Locust oviduct | Threshold | Antagonist at 5 x 10⁻⁹ M | [9] |
| Cyclothis compound | Locust oviduct | Antagonism | Shifts this compound dose-response curve | [9] |
V. Visualizations
A. This compound Signaling Pathway
This compound binds to its G protein-coupled receptor, which can activate multiple signaling pathways. The primary pathway involves the Gq protein, leading to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This compound has also been shown to influence cyclic AMP (cAMP) and cyclic GMP (cGMP) levels.[4][13]
Caption: this compound Receptor Signaling Pathway.
B. Experimental Workflow for this compound Analogue Development
The development of novel this compound agonists and antagonists follows a structured workflow, from initial design and synthesis to comprehensive biological characterization.
Caption: Workflow for this compound Analogue Development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solid phase peptide synthesis [biosyn.com]
- 6. bachem.com [bachem.com]
- 7. biomatik.com [biomatik.com]
- 8. peptide.com [peptide.com]
- 9. This compound analogues and a this compound metabolite as antagonist of the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptidergic innervation of insect reproductive tissue: the association of this compound with oviduct visceral musculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Proctolin Receptor Function Using RNAi
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing RNA interference (RNAi) for the functional analysis of the Proctolin receptor, a key G protein-coupled receptor (GPCR) in arthropods. The protocols outlined below detail the necessary steps from dsRNA synthesis to phenotypic analysis, enabling researchers to investigate the physiological and behavioral roles of the this compound receptor in various insect models.
Introduction to this compound and its Receptor
This compound (Arg-Tyr-Leu-Pro-Thr) is a pentapeptide that was the first insect neuropeptide to be sequenced.[1] It functions as a neuromodulator and neurohormone, influencing a wide range of physiological processes in arthropods, including the modulation of muscle contractions.[2] The this compound receptor has been identified as a G protein-coupled receptor (GPCR).[3][4][5] In Drosophila melanogaster, the orphan GPCR CG6986 was identified as a bona fide this compound receptor, demonstrating high-affinity binding to this compound and mediating second messenger activation upon stimulation.[3][4][5] Understanding the function of this receptor is crucial for elucidating the neural circuits that control essential behaviors and physiological functions in insects, and it may present a target for the development of novel insecticides.
Application of RNAi in this compound Receptor Functional Studies
RNA interference (RNAi) is a powerful reverse genetics tool used to silence gene expression in a sequence-specific manner.[6] By introducing double-stranded RNA (dsRNA) homologous to the this compound receptor gene, researchers can effectively knock down its expression and observe the resulting phenotypic changes. This approach has been successfully used to study the role of the this compound receptor in Drosophila larval muscle contraction and behavior.[7]
Data Presentation
Quantitative Effects of this compound Receptor RNAi Knockdown
The following tables summarize quantitative data from studies utilizing RNAi to investigate the function of the this compound receptor in Drosophila melanogaster larvae.
| Tissue-Specific Knockdown | Phenotype Assessed | Measurement | Control Value | Knockdown Value | Percentage Change | Reference |
| Muscle (24B-Gal4/UAS-RNAi ProcR) | This compound-induced muscle contraction (tonus) | Change in muscle tension | (Normalized to 100%) | Significantly reduced | Not specified | [7] |
| Nervous Tissue (Elav-Gal4/UAS-RNAi ProcR) | Larval crawling velocity at 36°C | Velocity (mm/s) | ~1.2 | ~0.8 | ~33% decrease | [7] |
| Muscle (24B-Gal4/UAS-RNAi ProcR) | Larval crawling velocity at 36°C | Velocity (mm/s) | ~1.2 | ~0.9 | ~25% decrease | [7] |
| Muscle (24B-Gal4/UAS-RNAi ProcR) | Larval thermal preference | Preferred Temperature (°C) | 18.0 ± 0.6 | 16.7 ± 0.4 | -1.3°C | [7] |
Experimental Protocols
Protocol 1: dsRNA Synthesis for this compound Receptor Knockdown
This protocol describes the synthesis of dsRNA targeting the this compound receptor gene using in vitro transcription.
1. Primer Design and Template Generation:
-
Select a unique region of the this compound receptor gene (e.g., 300-500 bp) to minimize off-target effects.
-
Design forward and reverse primers with a T7 promoter sequence (TAATACGACTCACTATAGGG) at the 5' end of each primer.
-
Use these primers to amplify the target region from cDNA or genomic DNA via PCR.
2. In Vitro Transcription:
-
Purify the PCR product to serve as the template for in vitro transcription.
-
Use a commercial T7 RNA polymerase kit for the synthesis of single-stranded RNA from the purified PCR template.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
3. dsRNA Formation and Purification:
-
Following transcription, treat the reaction with DNase I to remove the DNA template.
-
To anneal the single-stranded RNA into dsRNA, heat the sample to 65-70°C for 5-10 minutes and then allow it to cool slowly to room temperature.
-
Purify the dsRNA using a suitable column-based RNA purification kit.
-
Elute the dsRNA in nuclease-free water.
4. Quality Control:
-
Quantify the dsRNA concentration using a spectrophotometer.
-
Assess the integrity and size of the dsRNA by running an aliquot on a non-denaturing agarose gel. A single band corresponding to the expected size of the dsRNA should be visible.
Protocol 2: In Vivo RNAi via Microinjection in Drosophila Embryos
This protocol is adapted for the delivery of this compound receptor dsRNA into Drosophila embryos.
1. Embryo Collection and Preparation:
-
Collect freshly laid embryos and dechorionate them using a 50% bleach solution for 2-3 minutes.
-
Rinse the embryos thoroughly with water and align them on an agar plate for microinjection.
2. Needle Preparation and Loading:
-
Pull a fine glass capillary needle using a micropipette puller.
-
Load the needle with the purified this compound receptor dsRNA solution (typically at a concentration of 1-5 µg/µL).
3. Microinjection:
-
Under a microscope, carefully inject a small volume of the dsRNA solution into the posterior end of the embryos.
-
As a control, inject a separate group of embryos with a non-specific dsRNA (e.g., GFP dsRNA).
4. Post-Injection Care and Phenotypic Analysis:
-
Transfer the injected embryos to a humid chamber and allow them to develop at the appropriate temperature.
-
Analyze the resulting larvae or adult flies for phenotypes related to this compound receptor function, such as altered muscle contractility or behavioral changes.
Protocol 3: Functional Assay - Muscle Contraction Analysis
This protocol describes a method to assess the effect of this compound receptor knockdown on muscle contractility in Drosophila larvae.
1. Larval Dissection:
-
Dissect third-instar larvae in a physiological saline solution to expose the body wall muscles.
-
Remove the central nervous system to eliminate neuronal input to the muscles.
2. Muscle Preparation and Mounting:
-
Carefully mount the larval body wall preparation in a chamber that allows for the measurement of muscle tension.
-
Perfuse the preparation with saline solution.
3. This compound Application and Data Recording:
-
Apply this compound at a known concentration (e.g., 10⁻⁷ M) to the muscle preparation.
-
Record the resulting changes in muscle tension (tonus) using a force transducer.
-
Compare the response of larvae with this compound receptor knockdown to that of control larvae.
Visualizations
This compound Receptor Signaling Pathway
Caption: this compound receptor G protein-coupled signaling cascade.
Experimental Workflow for this compound Receptor RNAi Study
References
- 1. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational and receptor-binding properties of the insect neuropeptide this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging of Proctolin-Induced Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a neuropeptide first identified in insects that acts as a neurohormone and neuromodulator.[1] It plays a significant role in stimulating the contraction of various visceral and skeletal muscles in insects.[1] The this compound receptor has been identified as a G-protein coupled receptor (GPCR).[2] Understanding the intracellular signaling mechanisms initiated by this compound is crucial for elucidating its physiological functions and for the development of novel insecticides or therapeutic agents targeting GPCRs.
A key event in this compound-induced cellular activation is the elevation of intracellular calcium concentration ([Ca²⁺]i).[3][4] Calcium imaging is a powerful technique used to visualize and quantify these changes in [Ca²⁺]i in real-time within living cells.[5] This application note provides detailed protocols for measuring this compound-induced calcium responses in insect cells using the ratiometric fluorescent indicator Fura-2 AM, summarizes quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Signaling Pathway of this compound-Induced Calcium Release
This compound binding to its GPCR activates a signaling cascade that leads to an increase in intracellular calcium.[2] This is believed to occur through the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ subsequently binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[6] Additionally, this compound-induced responses are dependent on the influx of extracellular calcium, suggesting the involvement of plasma membrane calcium channels, such as L-type voltage-gated calcium channels.[7][8]
This compound signaling pathway leading to increased intracellular calcium.
Quantitative Data on this compound-Induced Cellular Responses
The following table summarizes quantitative data from studies on this compound-induced responses in Drosophila melanogaster larval muscles.
| Parameter | Value | Cell/Tissue Type | Conditions | Reference |
| This compound Concentration for Muscle Contraction | Threshold: 10⁻¹⁰ M; Saturation: ≥ 10⁻⁵ M | Drosophila larval body-wall muscles | CNS removed, no nerve stimulation | [9] |
| EC₅₀ for Sustained Contractions | 8.5 x 10⁻⁷ M | Drosophila larval body-wall muscles | CNS removed, no nerve stimulation | [9] |
| Effect of Extracellular Ca²⁺ on Contractions | Significant reduction in contraction amplitude when external Ca²⁺ was reduced from 1.5 mM to 0.5 mM or 0 mM. | Drosophila larval body-wall muscles | 10⁻⁸ M and 10⁻⁶ M this compound | [8] |
| Effect of L-type Ca²⁺ Channel Blocker | Co-application of 10⁻⁶ M nifedipine significantly reduced the amplitude of sustained contractions induced by 10⁻⁶ M this compound. | Drosophila larval body-wall muscles | --- | [8] |
| Calcium Transient Frequency | Average of 3.2 ± 0.1 transients per minute. | Developing cortical neurons (general reference for Ca²⁺ transient kinetics) | Spontaneous activity | [10] |
| Calcium Transient Kinetics | Rapid rise time of 2.14 ± 0.2 sec and a decay time of 5.5 ± 0.3 sec. | Developing cortical neurons (general reference for Ca²⁺ transient kinetics) | Spontaneous activity | [10] |
Experimental Protocols
Insect Cell Culture
This protocol is for the routine maintenance of insect cell lines such as Spodoptera frugiperda (Sf9) or High Five™ cells, which can be used for expressing the this compound receptor and subsequent calcium imaging experiments.
Materials:
-
Complete baculoviral medium (e.g., Grace's Insect Medium, supplemented with 10% fetal bovine serum, or a serum-free formulation)[11]
-
25 cm² or 75 cm² tissue culture flasks[11]
-
27°C incubator[11]
-
Sterile serological pipettes and centrifuge tubes
-
70% ethanol
Procedure:
-
Thaw a frozen vial of cells rapidly in a 37°C water bath.[11]
-
Sterilize the outside of the vial with 70% ethanol and transfer the contents to a flask containing 4-5 ml of complete medium.[11]
-
Incubate the flask at 27°C.[11]
-
For adherent cultures, allow cells to attach for 2-3 hours, then replace the medium to remove cryoprotectant.[11]
-
Subculture the cells when they reach 80-90% confluency. For Sf9 cells, the doubling time is approximately 24-30 hours, and for High Five™ cells, it is 18-24 hours.[1]
-
To subculture, gently dislodge the cells by pipetting medium over the cell monolayer and transfer a fraction of the cell suspension to a new flask with fresh medium.[1]
Calcium Imaging of this compound Response
This protocol details the measurement of intracellular calcium changes in response to this compound using Fura-2 AM.
Materials:
-
Insect cells (e.g., Sf9) cultured on glass coverslips
-
Pluronic F-127[3]
-
Hank's Buffered Salt Solution (HBSS) or similar physiological saline[13]
-
This compound stock solution
-
Fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, an emission filter around 510 nm, and a sensitive camera.[15]
-
Image acquisition and analysis software
Procedure:
a. Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mg/ml Fura-2 AM stock solution by dissolving 50 µg of Fura-2 AM in 50 µl of high-quality DMSO.[14]
-
For cell loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µg/ml.[14][16] The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.[3]
b. Cell Loading:
-
Wash the cells cultured on coverslips twice with HBSS.[16]
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 27°C in the dark.[3][14]
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.[16]
-
Incubate the cells for a further 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[14]
c. Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage in an imaging chamber containing HBSS.
-
Focus on the cells and acquire a baseline fluorescence signal by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Apply this compound at the desired concentration to the imaging chamber.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time. The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is directly proportional to the intracellular calcium concentration.[14]
Experimental workflow for calcium imaging of this compound-induced responses.
Data Analysis
The primary data from ratiometric calcium imaging is the ratio of fluorescence intensities (F340/F380). This ratio can be used to calculate the absolute intracellular calcium concentration using the Grynkiewicz equation, though for many applications, the change in the ratio itself is a sufficient measure of the cellular response.[14]
Key parameters to analyze:
-
Baseline [Ca²⁺]i: The F340/F380 ratio before the addition of this compound.
-
Peak Amplitude: The maximum F340/F380 ratio achieved after this compound stimulation.
-
Time to Peak: The time taken to reach the peak amplitude from the point of stimulation.
-
Duration of Response: The time the F340/F380 ratio remains above a certain threshold.
-
Frequency of Oscillations: If the response is oscillatory, the number of calcium transients per unit of time.
Logical workflow for the analysis of calcium imaging data.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers investigating this compound-induced calcium signaling. By employing calcium imaging techniques, scientists can gain valuable insights into the mechanisms of this compound action, which is essential for basic research in insect neurobiology and for the development of novel pest control strategies. Furthermore, as the this compound receptor is a member of the GPCR family, these studies can contribute to a broader understanding of GPCR signaling in various physiological and pathological contexts, relevant to drug development professionals.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Peptide-induced Ca(2+) movements in a tonic insect muscle: effects of this compound and periviscerokinin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Computational reconstitution of spine calcium transients from individual proteins [frontiersin.org]
- 6. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 7. brocku.scholaris.ca [brocku.scholaris.ca]
- 8. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spontaneous Calcium Transients in Developing Cortical Neurons Regulate Axon Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. med.unc.edu [med.unc.edu]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Reactome | PLC-beta hydrolyses PIP2 to DAG and IP3 [reactome.org]
- 16. brainvta.tech [brainvta.tech]
Troubleshooting & Optimization
Proctolin In Vitro Bioassay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing proctolin concentration for in vitro bioassays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in insects?
This compound is a pentapeptide (Arg-Tyr-Leu-Pro-Thr) neuropeptide first isolated from the cockroach Periplaneta americana.[1] It functions primarily as a neuromodulator and cotransmitter in arthropods, influencing the contraction of visceral and skeletal muscles.[1][2] It is involved in various physiological processes, including digestion, reproduction, and cardiovascular function.[2][3]
Q2: What is the mechanism of action for this compound?
This compound acts by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. This binding activates intracellular signaling pathways, often leading to an increase in second messengers such as inositol trisphosphate (IP3) and cyclic AMP (cAMP), and subsequent influx of calcium ions.[4] This cascade ultimately enhances muscle contractility.[3][5]
Q3: What is a typical effective concentration range for this compound in in vitro bioassays?
The effective concentration of this compound can vary significantly depending on the species, tissue type, and specific bioassay. However, a general starting range for dose-response experiments is between 10⁻¹⁰ M and 10⁻⁶ M. The half-maximal effective concentration (EC₅₀) for this compound-induced muscle contractions in Drosophila melanogaster larvae has been reported to be approximately 8.5 x 10⁻⁷ M for sustained contractions.[6] In other systems, like the hindgut of the cockroach, high affinity binding has been observed at concentrations as low as 2 x 10⁻⁸ M.[7]
Q4: How should I store this compound to ensure its stability?
Lyophilized this compound powder should be stored at -20°C for long-term stability.[4][7] Once reconstituted in a solvent, it is recommended to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles, which can degrade the peptide.[7] For short-term storage of solutions (up to one month), -20°C is generally acceptable.
Q5: What solvent should I use to dissolve this compound?
This compound is typically soluble in aqueous buffers. For stock solutions, sterile, nuclease-free water or a buffer appropriate for your bioassay (e.g., insect saline solution) can be used. It is crucial to ensure the pH of the final solution is compatible with your experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak response to this compound application | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles. 2. Sub-optimal Concentration: The concentration range tested is too low. 3. Tissue Viability Issues: The dissected tissue is unhealthy or has been damaged. 4. Incorrect Buffer/Saline Composition: The physiological solution is not suitable for the tissue. 5. Receptor Desensitization: Prolonged exposure to high concentrations of this compound. | 1. Use a fresh aliquot of this compound. Verify storage conditions. 2. Perform a wider dose-response curve, starting from a lower concentration (e.g., 10⁻¹¹ M) and going up to a higher concentration (e.g., 10⁻⁵ M). 3. Ensure careful dissection and handling of the tissue. Use fresh preparations for each experiment. 4. Double-check the composition and pH of your saline solution to ensure it is appropriate for the insect species and tissue being used. 5. Ensure adequate washout periods between this compound applications. |
| High variability between replicates | 1. Pipetting Errors: Inaccurate dilution or application of this compound. 2. Inconsistent Tissue Preparations: Differences in the size or health of the dissected tissue. 3. Peptide Adsorption: this compound may be adsorbing to the surface of plasticware, leading to lower effective concentrations.[2] 4. Biological Variation: Natural variation between individual animals. | 1. Calibrate pipettes regularly. Use low-retention pipette tips. 2. Standardize the dissection procedure to obtain tissue preparations of similar size and quality. 3. Consider using siliconized or low-protein-binding tubes and pipette tips. Pre-rinsing tips with the peptide solution can also help. 4. Increase the number of replicates to account for biological variability and perform statistical analysis. |
| Precipitation of this compound in solution | 1. Poor Solubility: The concentration of this compound exceeds its solubility in the chosen solvent. 2. Incorrect pH: The pH of the solution is not optimal for this compound solubility. | 1. Prepare a fresh stock solution at a lower concentration. Gentle vortexing or sonication may aid dissolution. 2. Adjust the pH of the solvent. This compound is a basic peptide and may be more soluble in slightly acidic conditions. |
| Unexpected or inconsistent dose-response curve | 1. Contaminated this compound: The this compound stock may be contaminated. 2. Presence of Peptidases: Endogenous peptidases in the tissue preparation may be degrading this compound.[1] 3. Complex Receptor Pharmacology: Potential for multiple receptor subtypes with different affinities. | 1. Use high-purity this compound (>95%). Consider purchasing from a different supplier if issues persist. 2. Include peptidase inhibitors in your bioassay buffer, if appropriate for your experimental design. 3. Carefully analyze the shape of your dose-response curve. A biphasic curve may suggest multiple receptor populations. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's activity in various in vitro bioassays.
Table 1: Effective Concentrations and EC₅₀/IC₅₀ Values of this compound
| Species | Tissue/Assay | Parameter | Value | Reference |
| Periplaneta americana (Cockroach) | Hindgut Receptor | Kdapp | 2 x 10⁻⁸ M | [7] |
| Drosophila melanogaster (Fruit Fly) | Larval Body-Wall Muscle (Sustained Contractions) | EC₅₀ | 8.5 x 10⁻⁷ M | [6] |
| Drosophila melanogaster (Fruit Fly) | Expressed CG6986 Receptor (in mammalian cells) | EC₅₀ | 0.3 nM (3 x 10⁻¹⁰ M) | |
| Drosophila melanogaster (Fruit Fly) | Expressed CG6986 Receptor (in mammalian cells) | IC₅₀ | 4 nM (4 x 10⁻⁹ M) | |
| Rhodnius prolixus (Blood-Feeding Bug) | Anterior Midgut Contractions | Threshold | ~10⁻⁹ M | [3] |
| Rhodnius prolixus (Blood-Feeding Bug) | Hindgut Contractions | Threshold | ~10⁻⁹ M | [3] |
Table 2: this compound Concentration and Experimental Conditions
| Species | Tissue | This compound Concentration Range | Key Experimental Conditions | Reference |
| Drosophila melanogaster | Larval Body-Wall Muscle | 10⁻¹⁰ M to 10⁻⁵ M | Semi-intact preparations with CNS removed. | [6] |
| Rhodnius prolixus | Anterior Midgut and Hindgut | 10⁻⁹ M to 10⁻⁶ M | In vitro muscle contraction bioassay. | [3] |
| Locusta migratoria (Locust) | Foregut | Not specified | Dose-dependent increase in basal tonus. |
Experimental Protocols
Protocol 1: Insect Hindgut Contraction Bioassay
This protocol outlines a general procedure for measuring the myotropic effects of this compound on an isolated insect hindgut, a classic bioassay for this neuropeptide.
Materials:
-
Insect saline solution (composition varies by species, but a typical example for cockroaches is: 154 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 10 mM Tris-HCl, pH 7.2)
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Dissection tools (fine scissors, forceps)
-
Dissection dish with a silicone elastomer base
-
Isotonic force transducer and recording apparatus
-
Perfusion system
-
Insect of choice (e.g., cockroach, locust)
Procedure:
-
Dissection:
-
Anesthetize the insect by chilling it on ice.
-
Dissect out the hindgut in a dish filled with cold insect saline.
-
Carefully remove surrounding tissues, such as fat bodies and Malpighian tubules.
-
Tie a silk or cotton thread to both the anterior and posterior ends of the hindgut preparation.
-
-
Mounting the Tissue:
-
Transfer the hindgut preparation to an organ bath containing fresh, aerated insect saline at room temperature.
-
Attach one end of the hindgut to a fixed hook at the bottom of the organ bath.
-
Connect the other end to an isotonic force transducer to measure muscle contractions.
-
Apply a small amount of initial tension (e.g., 0.2-0.5 g) and allow the tissue to equilibrate for at least 30-60 minutes, with regular changes of the saline solution.
-
-
This compound Application and Data Recording:
-
Prepare a series of this compound dilutions in insect saline from your stock solution.
-
Begin recording the baseline contractile activity of the hindgut.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.
-
Record the change in contraction amplitude and frequency for a set period (e.g., 3-5 minutes) at each concentration.
-
After each application (for non-cumulative addition) or at the end of the experiment, thoroughly wash the tissue with fresh saline until the baseline activity is restored.
-
-
Data Analysis:
-
Measure the peak amplitude of contractions and/or the change in basal tonus in response to each this compound concentration.
-
Normalize the response to the maximum response observed or to a control substance.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: this compound signaling pathway in an insect muscle cell.
Caption: Workflow for an in vitro insect hindgut contraction bioassay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound peptide [novoprolabs.com]
- 5. genscript.com [genscript.com]
- 6. oxfordglobal.com [oxfordglobal.com]
- 7. This compound|MSDS [dcchemicals.com]
preventing Proctolin degradation in tissue homogenates
Data from a study on Schistocerca gregaria. [5]
Experimental Protocols & Visualizations
Protocol: this compound Degradation Assay in Tissue Homogenates
This protocol provides a general framework for measuring this compound degradation and assessing inhibitor effectiveness.
1. Reagent Preparation:
- Homogenization Buffer: e.g., 50 mM Tris-HCl, pH 7.4 at 4°C.
- This compound Stock Solution: Prepare a concentrated stock (e.g., 1 mM) in ultrapure water and store at -20°C.
- Inhibitor Stock Solutions: Prepare concentrated stocks of inhibitors (e.g., Amastatin, EDTA, o-Phenanthroline) in appropriate solvents.
- Reaction Stop Solution: e.g., 1 M HCl or 10% Trichloroacetic Acid (TCA).
2. Tissue Homogenization: a. Dissect the target tissue (e.g., insect hindgut, neural ganglia) in ice-cold saline and weigh it. b. Homogenize the tissue in a known volume of ice-cold Homogenization Buffer (e.g., 10 volumes w/v) using a glass-Teflon homogenizer. c. Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to separate the soluble (supernatant) and membrane (pellet) fractions. [4]Collect the supernatant, which contains the majority of the degradative enzymes. [4] d. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
3. Degradation Assay: a. Set up reaction tubes on ice. For each reaction, add a specific amount of the tissue supernatant (e.g., 50 µg of protein). b. For inhibitor test groups, add the desired final concentration of the inhibitor(s) and pre-incubate for 10-15 minutes on ice. c. Initiate the reaction by adding this compound to a final concentration of ~100 µM. [5] d. Incubate the tubes in a shaking water bath at a controlled temperature (e.g., 30°C) for a specific time course (e.g., 0, 15, 30, 60 minutes). e. Stop the reaction at each time point by adding an equal volume of Stop Solution. f. Centrifuge the stopped reactions at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
4. Analysis: a. Analyze the supernatant from the stopped reactions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate and quantify the remaining this compound and its degradation products. b. Monitor the elution profile with a UV detector at a wavelength suitable for detecting the peptide bonds or the tyrosine residue of this compound. c. Calculate the rate of degradation by plotting the decrease in the this compound peak area over time.
Diagrams
References
- 1. This compound: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound, a pentapeptide neurotransmitter in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound degradation by membrane peptidases from nervous tissues of the desert locust (Schistocerca gregaria) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of the neuropeptide this compound by membrane bound proteases of the hindgut and ovary of Locusta migratoria and the effects of different inhibitors [agris.fao.org]
troubleshooting low signal in Proctolin immunohistochemistry
Welcome to the technical support center for proctolin immunohistochemistry (IHC). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their this compound IHC experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve high-quality, reliable staining results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weak or absent?
A weak or absent signal in this compound immunohistochemistry can stem from several factors throughout the experimental workflow. Key areas to investigate include the primary antibody, tissue preparation, antigen retrieval, and signal detection steps. Improper storage or inactivation of the primary antibody, insufficient antibody concentration, or suboptimal incubation time and temperature can all lead to poor signal.[1][2][3] Furthermore, the fixation method and duration can mask the this compound epitope, requiring an effective antigen retrieval strategy to expose it.[4] Finally, issues with the secondary antibody or detection system can also result in a lack of signal.
Q2: How can I optimize the primary antibody concentration for this compound staining?
Optimizing the primary antibody concentration is a critical step to ensure specific staining with minimal background. It is recommended to perform a titration experiment by testing a range of antibody dilutions. Prepare serial dilutions of your this compound primary antibody and apply them to your tissue sections. The optimal dilution will be the one that provides the strongest specific signal with the lowest background staining. Always refer to the antibody datasheet for the manufacturer's recommended starting dilution and optimize from there.[3]
Q3: What is antigen retrieval and why is it important for this compound IHC?
Antigen retrieval is a process that unmasks epitopes that have been chemically altered or hidden by fixation, typically with formalin-based fixatives. This is crucial for successful immunohistochemistry, especially for neuropeptides like this compound.[4] The two main methods are Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER). HIER involves heating the tissue sections in a specific buffer, while PIER uses enzymes to digest proteins and expose the epitope. The choice of method and specific conditions should be optimized for your specific antibody and tissue type.
Q4: I am observing high background staining. What are the common causes and solutions?
High background staining can obscure the specific signal and make interpretation difficult. Common causes include:
-
Non-specific antibody binding: This can be due to excessively high primary or secondary antibody concentrations.[3] Optimizing the antibody dilutions is the first step.
-
Insufficient blocking: The blocking step is essential to prevent non-specific binding of antibodies. Ensure you are using an appropriate blocking agent (e.g., normal serum from the same species as the secondary antibody) and that the incubation time is sufficient.
-
Endogenous enzyme activity: If you are using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can produce a false positive signal. This can be addressed by adding a quenching step to your protocol.
-
Inadequate washing: Insufficient washing between antibody incubation steps can lead to the retention of unbound antibodies and high background.
Q5: Can I use a signal amplification system to enhance my weak this compound signal?
Yes, if your this compound signal is weak despite optimizing other parameters, a signal amplification system can be very effective. Systems like Tyramide Signal Amplification (TSA) can significantly increase the sensitivity of your staining.[5][6][7][8] These methods work by depositing a large number of reporter molecules at the site of the antigen, thereby amplifying the signal.
Troubleshooting Guide for Low Signal
This guide provides a structured approach to troubleshooting low or no signal in your this compound immunohistochemistry experiments.
| Potential Cause | Recommended Solution |
| Primary Antibody | |
| Inactive antibody | - Ensure proper antibody storage according to the manufacturer's datasheet.- Avoid repeated freeze-thaw cycles.[1] - Run a positive control to confirm antibody activity. |
| Incorrect dilution | - Perform a titration experiment to determine the optimal antibody concentration.[3] |
| Insufficient incubation | - Increase the primary antibody incubation time (e.g., overnight at 4°C). |
| Tissue Preparation | |
| Improper fixation | - Optimize fixation time and fixative type. Over-fixation can mask the epitope. |
| Tissue drying | - Keep tissue sections hydrated throughout the staining procedure. |
| Antigen Retrieval | |
| Suboptimal method | - Test different antigen retrieval methods (HIER with different buffers and pH, or PIER). |
| Incorrect temperature/time | - Optimize the heating time and temperature for HIER. |
| Secondary Antibody & Detection | |
| Incompatible secondary | - Ensure the secondary antibody is raised against the host species of the primary antibody. |
| Inactive reagents | - Use fresh detection reagents and substrates. |
| Signal Amplification | |
| Low target abundance | - Consider using a signal amplification system such as a Tyramide Signal Amplification (TSA) kit.[5][6][7][8] |
Experimental Protocols
Below are baseline protocols for this compound immunohistochemistry on paraffin-embedded and insect brain whole-mount preparations. These should be considered starting points and may require optimization for your specific samples and reagents.
This compound IHC Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse in distilled water.[4]
-
-
Antigen Retrieval (HIER):
-
Immerse slides in a staining jar containing citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Blocking:
-
Wash slides in PBS-T (PBS with 0.1% Tween 20).
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS-T) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in the blocking solution to its optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS-T: 3 x 5 minutes.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit biotinylated IgG) diluted in blocking solution for 1 hour at room temperature.
-
-
Signal Detection (using an ABC kit):
-
Wash slides with PBS-T: 3 x 5 minutes.
-
Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Wash slides with PBS-T: 3 x 5 minutes.
-
Develop the signal with a DAB substrate kit until the desired color intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (optional).
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
This compound IHC Protocol for Insect Brain Whole-Mount
-
Dissection and Fixation:
-
Washing and Permeabilization:
-
Wash the brains in PBS-T (PBS with 0.5% Triton X-100) for several hours with multiple changes of the buffer.[9]
-
-
Blocking:
-
Incubate the brains in a blocking solution (e.g., 5% normal goat serum in PBS-T) for at least 1 hour at room temperature, or overnight at 4°C, with gentle agitation.[9]
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in the blocking solution.
-
Incubate for 1-3 days at 4°C with gentle agitation.[9]
-
-
Secondary Antibody Incubation:
-
Wash the brains extensively in PBS-T for several hours to a full day with multiple buffer changes.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 1-2 days at 4°C with gentle agitation.
-
-
Final Washes and Mounting:
-
Wash the brains in PBS-T for several hours to a full day with multiple buffer changes.
-
Wash briefly in PBS.
-
Mount the brains on a slide in an appropriate mounting medium for fluorescence microscopy.
-
Visualizations
Caption: Troubleshooting workflow for low signal in this compound IHC.
Caption: A generalized experimental workflow for this compound IHC.
References
- 1. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. cdn.origene.com [cdn.origene.com]
- 5. Immunohistochemistry Kits and Reagents | Thermo Fisher Scientific [thermofisher.com]
- 6. Tyramide Signal Amplification Kit - 5 Color (A329043) [antibodies.com]
- 7. Tyramide Signal Amplification with SuperBoost Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Multiplex IHC Detection kit (TSA amplification) (ab312827) | Abcam [abcam.com]
- 9. janelia.org [janelia.org]
- 10. celexplorer.com [celexplorer.com]
- 11. janelia.org [janelia.org]
Proctolin Antibody Specificity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the specificity of proctolin antibodies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is antibody specificity important?
A1: this compound is a neuropeptide with the amino acid sequence Arg-Tyr-Leu-Pro-Thr (RYLPT) that functions as a neuromodulator and neurohormone in insects and other arthropods. It plays a crucial role in processes like muscle contraction.[1] Specificity of anti-proctolin antibodies is critical to ensure that experimental results accurately reflect the localization and quantification of this compound, avoiding cross-reactivity with other molecules that may have similar structural motifs.[2]
Q2: My immunohistochemistry (IHC) results with an anti-proctolin antibody show high background staining. What could be the cause?
A2: High background staining in IHC is often a result of non-specific binding of the primary or secondary antibodies. For polyclonal anti-proctolin antibodies, this can be due to a subset of antibodies in the serum recognizing unintended targets in the tissue.[3] Another potential cause is the presence of endogenous immunoglobulins in the sample that are recognized by the secondary antibody.[4]
Q3: I am observing unexpected bands in my Western blot when using an anti-proctolin antibody. How can I verify if these are non-specific?
A3: The presence of unexpected bands suggests that the antibody may be cross-reacting with other proteins. To verify the specificity of the bands, a peptide pre-adsorption (blocking) experiment is recommended. Incubating the antibody with an excess of the this compound peptide before using it for Western blotting should abolish the specific signal corresponding to this compound, while non-specific bands will remain.[5][6]
Q4: What is the difference between affinity purification and cross-adsorption for improving antibody specificity?
A4: Affinity purification isolates antibodies that specifically bind to the target antigen (this compound) from a complex mixture like serum.[7][8] This process enriches the antibody population for those that recognize this compound. Cross-adsorption, on the other hand, is a negative selection process that removes antibodies that bind to off-target molecules.[3][4][9] For instance, the antibody solution can be passed through a column containing immobilized proteins from a species that might cause cross-reactivity.[3]
Q5: Can I use a monoclonal antibody to avoid specificity issues?
A5: Monoclonal antibodies, because they recognize a single epitope, generally offer higher specificity and lower batch-to-batch variability compared to polyclonal antibodies.[2] However, even monoclonal antibodies can exhibit cross-reactivity if the epitope they recognize is shared by other proteins. Therefore, validation is still a crucial step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in IHC/ICC | Non-specific binding of polyclonal antibody. | 1. Perform a peptide pre-adsorption experiment with the this compound peptide. 2. Consider affinity purifying the antibody. 3. Optimize blocking conditions and antibody concentration. |
| Multiple bands in Western Blot | Antibody cross-reactivity with other proteins. | 1. Conduct a peptide pre-adsorption control. 2. Validate using a positive control (e.g., recombinant this compound precursor) and a negative control (e.g., lysate from cells known not to express this compound). |
| Weak or no signal | Low antibody affinity or concentration. | 1. Optimize antibody dilution. 2. Ensure the this compound epitope is accessible in your sample preparation (e.g., appropriate fixation and antigen retrieval for IHC). |
| Inconsistent results between batches | Variation in polyclonal antibody preparations. | 1. Affinity purify the antibody to isolate the specific fraction. 2. Validate each new batch of antibody before use. 3. Consider switching to a recombinant monoclonal antibody for better consistency.[10] |
Quantitative Data Summary
The following table summarizes key quantitative parameters related to this compound receptor binding, which can be useful for designing competitive binding assays and validating antibody specificity.
| Parameter | Value | Description | Source |
| EC50 of this compound | 0.3 nM | The half maximal effective concentration of this compound required to activate its G protein-coupled receptor (CG6986 in Drosophila). | [11] |
| IC50 of this compound | 4 nM | The half maximal inhibitory concentration of unlabeled this compound required to displace 125I-labeled this compound from its receptor. | [11] |
Experimental Protocols
Protocol 1: Peptide Pre-adsorption for this compound Antibody Specificity Control
This protocol is used to determine if an observed signal is specific to this compound.
Materials:
-
Anti-proctolin antibody
-
This compound peptide (Arg-Tyr-Leu-Pro-Thr)[12]
-
Appropriate buffer for your application (e.g., 5% skimmed milk in TBST for Western blot, or PBS with 5% normal serum for IHC)
-
Two identical samples for testing (e.g., two Western blot membranes with the same lysates, or two tissue sections on slides)
-
Optimize Antibody Concentration: Determine the optimal working concentration of your anti-proctolin antibody for your specific application (e.g., Western blot, IHC).
-
Prepare Antibody Solutions: Prepare enough of the optimized antibody solution for two experiments and divide it equally into two tubes.
-
Tube A (Blocked/Pre-adsorbed): Add a 2-5 fold excess (by weight) of the this compound peptide to the antibody solution. The final concentration of the peptide may need to be optimized.
-
Tube B (Control): Add an equivalent volume of the buffer used to dissolve the peptide to the antibody solution.
-
-
Incubation: Gently mix the contents of both tubes and incubate for 30-60 minutes at room temperature with gentle agitation.
-
Staining: Proceed with your standard staining protocol for your application, using the "blocked" antibody solution from Tube A on one sample and the "control" antibody solution from Tube B on the identical second sample.
-
Analysis: Compare the staining between the "blocked" and "control" samples. A significant reduction or absence of signal in the "blocked" sample indicates that the antibody signal is specific to this compound.
Protocol 2: Affinity Purification of Polyclonal Anti-Proctolin Antibodies
This protocol describes the purification of this compound-specific antibodies from serum using an antigen-affinity column.
Materials:
-
Anti-proctolin serum
-
This compound peptide
-
Amine-reactive chromatography resin (e.g., NHS-activated Sepharose)
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Wash buffers (e.g., alternating high pH [Tris-HCl] and low pH [acetate] buffers)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Affinity Column:
-
Dissolve the this compound peptide in the coupling buffer.
-
Couple the peptide to the amine-reactive resin according to the manufacturer's instructions.
-
Block any remaining active groups on the resin using the blocking buffer.
-
Wash the column extensively with alternating high and low pH wash buffers, followed by equilibration with PBS.
-
-
Antibody Binding:
-
Clarify the anti-proctolin serum by centrifugation.
-
Dilute the serum with PBS and apply it to the equilibrated affinity column.
-
Allow the serum to pass through the column slowly to ensure maximum binding of the specific antibodies.
-
-
Washing:
-
Wash the column with several volumes of PBS to remove unbound proteins.
-
-
Elution:
-
Elute the bound antibodies using the low pH elution buffer. Collect small fractions into tubes containing the neutralization buffer to immediately restore the pH and prevent antibody denaturation.
-
-
Analysis and Storage:
-
Measure the protein concentration of the eluted fractions (e.g., by absorbance at 280 nm).
-
Pool the fractions containing the purified antibody.
-
Dialyze the purified antibody against PBS and store at -20°C or -80°C.
-
Visualizations
Caption: this compound signaling pathway via a G protein-coupled receptor (GPCR).
Caption: Workflow for improving and validating this compound antibody specificity.
References
- 1. bosterbio.com [bosterbio.com]
- 2. This compound analogues and a this compound metabolite as antagonist of the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Optimization of therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. sysy.com [sysy.com]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 10. Enhanced validation of antibodies for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abbiotec.com [abbiotec.com]
overcoming solubility issues with Proctolin analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Proctolin and its analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog is insoluble in aqueous buffers. What is the first step I should take?
A1: The initial and most critical step is to assess the amino acid composition of your this compound analog to predict its overall charge. This compound's native sequence is Arg-Tyr-Leu-Pro-Thr.[1] Modifications to this sequence will alter its physicochemical properties.
-
Acidic Analogs: If your analog has a net negative charge (e.g., substitution with Aspartic or Glutamic acid), it is considered acidic.
-
Basic Analogs: If it possesses a net positive charge (e.g., retaining the N-terminal Arginine), it is considered basic.
-
Neutral/Hydrophobic Analogs: If the net charge is zero or the sequence is rich in hydrophobic residues (e.g., Leu, Val, Ile, Phe), it will likely exhibit poor aqueous solubility.
Once you have determined the nature of your analog, you can select an appropriate solvent strategy. For all new analogs, it is highly recommended to first test the solubility of a small aliquot before dissolving the entire batch.[2][3]
Q2: How do I properly dissolve a basic this compound analog?
A2: For basic this compound analogs, which is common due to the N-terminal Arginine, follow this stepwise approach:
-
Attempt to dissolve the peptide in sterile, distilled water or a neutral buffer (e.g., PBS, pH 7.4).
-
If solubility is poor, add a small amount of 10% acetic acid solution dropwise while vortexing.[3]
-
For highly resistant peptides, a minimal amount of trifluoroacetic acid (TFA) (<50 µl) can be used to achieve initial dissolution, followed by dilution with your desired aqueous buffer.[3] Caution: TFA is not cell-friendly and should be used as a last resort for in-vitro assays.
Q3: What is the recommended procedure for dissolving an acidic this compound analog?
A3: For acidic this compound analogs:
-
Begin by attempting to dissolve the peptide in sterile water or PBS (pH 7.4).
-
If it remains insoluble, add a small volume of a weak base, such as 10% ammonium bicarbonate or dilute ammonium hydroxide (<50 µl), and mix thoroughly.[3]
-
Once dissolved, you can dilute the solution to the desired concentration with your experimental buffer. Note: Avoid using basic solutions if your analog contains Cysteine, as it can promote disulfide bond formation.[4]
Q4: My this compound analog is neutral and highly hydrophobic. How can I get it into solution?
A4: Neutral and hydrophobic peptides present the most significant solubility challenges. The recommended approach is to use a small amount of an organic co-solvent:
-
Dissolve the peptide in a minimal volume of Dimethyl Sulfoxide (DMSO).[3]
-
Once fully dissolved, add the concentrated peptide-DMSO solution dropwise to your vigorously stirring aqueous buffer. This slow addition prevents the peptide from precipitating out of solution.
-
For cell-based assays, ensure the final DMSO concentration is low (typically <1%) to avoid cytotoxicity. Note: If your analog contains Cysteine or Methionine, use Dimethylformamide (DMF) instead of DMSO to prevent oxidation.[4]
Q5: I've dissolved my this compound analog, but it precipitates over time. What is happening and how can I prevent it?
A5: This phenomenon is likely due to peptide aggregation, where individual peptide molecules associate to form insoluble complexes. Several factors can contribute to aggregation, including high peptide concentration, suboptimal pH, and storage temperature.
To mitigate aggregation:
-
Sonication: Brief sonication can help to break up small aggregates and improve dissolution.[5]
-
Temperature Control: Gentle warming (<40°C) can sometimes improve solubility, but be cautious as excessive heat can degrade the peptide.[5]
-
Storage: Aliquot your stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.
-
Chaotropic Agents: For peptides that are prone to forming strong secondary structures and aggregating, the addition of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea to the stock solution can be effective.[4] However, these are denaturing agents and may not be suitable for all experimental applications.
Troubleshooting Guides
Issue 1: Low Recovery of this compound Analog After Dissolution and Filtration
-
Possible Cause: The peptide is adsorbing to the surfaces of your labware (e.g., glass vials, pipette tips). Peptides, especially hydrophobic ones, are notoriously "sticky."
-
Troubleshooting Workflow:
Caption: Workflow to address low peptide recovery.
Issue 2: Inconsistent Results in Bioassays
-
Possible Cause: Incomplete solubilization or the presence of micro-aggregates is leading to inaccurate concentration determination and variable biological activity.
-
Troubleshooting Workflow:
Caption: Workflow to improve bioassay consistency.
Data Presentation: Solubility of this compound Analogs
The following table provides illustrative solubility data for this compound and several of its analogs in commonly used solvents. This data is intended as a guideline; empirical testing is always recommended.
| Peptide/Analog | Sequence | Modification | Water (mg/mL) | PBS (pH 7.4) (mg/mL) | 10% Acetic Acid (mg/mL) | DMSO (mg/mL) |
| This compound | Arg-Tyr-Leu-Pro-Thr | None (Native) | > 2.0 | > 2.0 | > 5.0 | > 10.0 |
| Analog A | Gly-Tyr-Leu-Pro-Thr | Arg -> Gly | < 0.1 | < 0.1 | 0.5 | > 10.0 |
| Analog B | Arg-Ala-Leu-Pro-Thr | Tyr -> Ala | 1.5 | 1.2 | > 5.0 | > 10.0 |
| Analog C | Arg-Tyr-Val-Pro-Thr | Leu -> Val | 0.5 | 0.4 | > 5.0 | > 10.0 |
| Analog D | Arg-Tyr-Leu-Pro-Asp | Thr -> Asp | > 2.0 | > 2.0 | 1.0 | > 10.0 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a this compound analog on a resin support.[2][6][7][8][9]
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus.
-
Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU/HATU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), continue coupling or perform a double coupling.
-
-
Washing:
-
Once coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat:
-
Repeat steps 2-4 for each amino acid in the this compound analog sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase HPLC.
-
Protocol 2: Determination of this compound Analog Concentration by UV-Vis Spectrophotometry
This method is used to determine the concentration of a purified this compound analog in solution.[10][11][12][13][14]
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Set the wavelength to 280 nm if the analog contains Tyrosine or Tryptophan, or to 205 nm for peptides lacking these aromatic residues. The peptide backbone absorbs strongly at 205 nm.[11]
-
-
Blank Measurement:
-
Fill a quartz cuvette with the same buffer or solvent used to dissolve the peptide.
-
Place the cuvette in the spectrophotometer and zero the absorbance.
-
-
Sample Measurement:
-
Rinse the cuvette with the peptide solution and then fill it with the sample.
-
Measure the absorbance of the peptide solution. Ensure the reading is within the linear range of the instrument (typically 0.1 - 1.0 AU). Dilute the sample if necessary.
-
-
Concentration Calculation (Beer-Lambert Law):
-
Calculate the concentration using the formula: A = εbc
-
A = Absorbance
-
ε = Molar extinction coefficient (can be calculated based on the amino acid sequence)
-
b = Path length of the cuvette (usually 1 cm)
-
c = Concentration (in mol/L)
-
-
Protocol 3: Thioflavin T (ThT) Assay for Detecting Aggregation of this compound Analogs
The ThT assay is a fluorescence-based method to detect the formation of β-sheet-rich structures, which are characteristic of many peptide aggregates.[15][16][17][18][19]
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., PBS, pH 7.4). Filter through a 0.22 µm filter and store in the dark.
-
Peptide Solution: Prepare the this compound analog solution at the desired concentration in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
In a black, clear-bottom 96-well plate, add the peptide solution to triplicate wells.
-
Add the ThT stock solution to each well to a final concentration of ~20 µM.
-
Include control wells with buffer and ThT only (for background fluorescence).
-
-
Measurement:
-
Incubate the plate at 37°C in a plate reader with fluorescence detection capabilities.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity versus time. A sigmoidal curve with an increase in fluorescence indicates peptide aggregation.
-
This compound Signaling Pathway
This compound exerts its effects by binding to a G-protein coupled receptor (GPCR) on the cell surface. This initiates an intracellular signaling cascade involving second messengers, ultimately leading to an increase in intracellular calcium concentration and subsequent physiological responses, such as muscle contraction.[3][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36]
Caption: this compound GPCR signaling cascade.
References
- 1. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 2. peptide.com [peptide.com]
- 3. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. solid-phase-peptide-synthesis-from-standard-procedures-to-the-synthesis-of-difficult-sequences - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. UV-Vis Spectrophotometry Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Ultraviolet Absorption Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
- 16. Thioflavin T (ThT)-based aggregation assay [bio-protocol.org]
- 17. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 22. britannica.com [britannica.com]
- 23. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 24. 14. G-Protein-Coupled Receptors – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 25. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Regulation of IP3 receptors by cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. journal.uctm.edu [journal.uctm.edu]
- 29. bio.libretexts.org [bio.libretexts.org]
- 30. The signaling module cAMP/Epac/Rap1/PLCε/IP3 mobilizes acrosomal calcium during sperm exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 32. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 33. Intracellular calcium, currents, and stimulus-response coupling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Elevation of Intracellular Calcium in Clonal Neuronal and Embryonic Kidney Cells Involves Endogenous Endothelin-A Receptors Linked to Phospholipase C Through Gαq/11 - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Physiological calcium concentrations regulate calmodulin binding and catalysis of adenylyl cyclase exotoxins - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding in Proctolin receptor assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding in Proctolin receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it problematic in this compound receptor assays?
A1: Non-specific binding refers to the binding of a ligand (e.g., radiolabeled this compound) to entities other than the this compound receptor.[1][2] This can include binding to other proteins, lipids, plastic surfaces of the assay plate, and filter materials.[1] High non-specific binding is a major source of background noise in an assay, which can obscure the specific binding signal to the this compound receptor. This leads to inaccurate calculations of receptor affinity (Kd) and density (Bmax), ultimately compromising the reliability and validity of the experimental data.[1]
Q2: What are the common causes of high non-specific binding?
A2: Several factors can contribute to high non-specific binding in this compound receptor assays:
-
Hydrophobic and Electrostatic Interactions: Ligands, particularly those that are highly lipophilic or charged, can interact non-specifically with various surfaces.[1][3]
-
Suboptimal Assay Buffer Conditions: Incorrect pH or low ionic strength in the assay buffer can promote non-specific interactions.[1][4]
-
Inadequate Blocking: Failure to block all unoccupied sites on the assay plate, membranes, or filters can result in the ligand binding directly to these surfaces.[1]
-
Poor Quality of Receptor Preparation: The presence of impurities or denatured proteins in the membrane preparation can create additional sites for non-specific binding.[1]
-
Ligand Concentration: Non-specific binding is often directly proportional to the concentration of the labeled ligand.[2][5]
Q3: How is non-specific binding measured?
A3: Non-specific binding is determined experimentally by measuring the binding of the labeled ligand in the presence of a high concentration of an unlabeled competitor.[1][2] This "cold" ligand saturates the specific binding sites on the this compound receptor. Therefore, any remaining binding of the labeled ligand is considered non-specific.[1][2] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[2] For this compound assays, a concentration of 1 µM of unlabeled this compound has been used to determine non-specific binding.[6][7]
Q4: What is considered an acceptable level of non-specific binding?
A4: A general rule of thumb is that non-specific binding should constitute less than 50% of the total binding at the highest concentration of the labeled ligand used.[8] Ideally, non-specific binding should be as low as possible, often aimed to be around 10-20% of the total binding, to ensure a clear signal window for accurate data analysis.[2]
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating common causes of high non-specific binding.
| Problem | Potential Cause | Recommended Solution |
| High background across all wells | Ligand sticking to plasticware (plates/tubes) | Add a non-ionic detergent like Tween-20 (0.01% - 0.1%) or Triton X-100 to the assay buffer.[1][4] Pre-treat plates with a blocking agent.[1] |
| Inadequate blocking | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or try a different blocking agent.[9][10][11] Casein can be a more effective blocking agent than BSA or gelatin in some systems.[10] | |
| Suboptimal buffer composition | Optimize the buffer pH. Adjusting the pH towards the isoelectric point of the receptor can minimize charge-based interactions.[4][12] Increase the ionic strength by adding NaCl (50 mM - 150 mM) to shield electrostatic interactions.[1][4] | |
| High NSB in filtration assays | Ligand binding to filters | Pre-soak filters in a blocking buffer (e.g., 0.5% polyethyleneimine for glass fiber filters).[9] Test different types of filter materials.[1][2] Increase the volume and/or temperature of the wash buffer.[1][2] |
| NSB increases proportionally with ligand concentration | Hydrophobic interactions | Include a non-ionic detergent (e.g., Tween-20, Triton X-100) in the assay buffer to disrupt these interactions.[1][4] |
| Electrostatic interactions | Increase the salt concentration (e.g., up to 150 mM NaCl) in the buffer to reduce charge-based interactions.[1][4] | |
| Inconsistent or variable NSB | Poor quality of receptor preparation | Ensure the membrane preparation is of high quality, free from significant contamination with other proteins or lipids. |
| Inadequate washing | Increase the number of wash steps and/or the volume of ice-cold wash buffer to ensure complete removal of unbound ligand.[9] |
This compound Receptor Signaling Pathway
This compound receptors are G protein-coupled receptors (GPCRs).[6] Upon binding of this compound, the receptor activates intracellular G-proteins, which in turn can modulate the activity of various effector enzymes and ion channels. This can lead to an increase in intracellular second messengers such as inositol trisphosphate (IP₃), cyclic AMP (cAMP), and intracellular calcium (Ca²⁺) levels, ultimately leading to a physiological response like muscle contraction.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 6. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nicoyalife.com [nicoyalife.com]
Technical Support Center: Expression of Functional Proctolin Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with expressing functional proctolin receptors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing functional this compound receptors?
A1: this compound receptors, like many G protein-coupled receptors (GPCRs), can be challenging to express functionally in heterologous systems.[1] Key difficulties include achieving sufficient expression levels, ensuring correct protein folding and trafficking to the cell membrane, and coupling the receptor to downstream signaling pathways in the host cell.[2][3]
Q2: Which expression systems are commonly used for insect GPCRs like the this compound receptor?
A2: Commonly used expression systems for insect GPCRs include mammalian cell lines such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, as well as insect cell lines like Spodoptera frugiperda (Sf9, Sf21) and Trichoplusia ni (High Five).[2][4] Mammalian cells are often preferred for studying signaling pathways due to the conservation of G proteins and downstream effectors.[1][5]
Q3: What is the identity of the this compound receptor in Drosophila melanogaster?
A3: In Drosophila melanogaster, the orphan GPCR encoded by the gene CG6986 has been identified as a high-affinity this compound receptor.[6][7]
Q4: What are the known signaling pathways for the this compound receptor?
A4: this compound receptor activation has been shown to stimulate intracellular signaling through G proteins, leading to the elevation of second messengers such as inositol trisphosphate (IP3) and cyclic AMP (cAMP).[8] This can result in an increase in intracellular calcium levels, often through voltage-gated ion channels.[8]
Troubleshooting Guides
Issue 1: Low or No Receptor Expression
Q: I've transfected my cells with the this compound receptor construct, but I can't detect any expression via Western blot or immunofluorescence. What could be the problem?
A: Several factors could be contributing to low or undetectable expression levels. Consider the following troubleshooting steps:
-
Codon Optimization: The codon usage of the this compound receptor gene, which is of insect origin, may not be optimal for expression in mammalian or other heterologous systems. Synthesizing a codon-optimized version of the gene for your specific expression host can significantly improve translation efficiency.[3]
-
Vector and Promoter Choice: Ensure you are using a high-expression vector with a strong constitutive or inducible promoter suitable for your cell line.
-
Kozak Sequence: The inclusion of a Kozak consensus sequence (GCCACCATGG) upstream of the start codon can enhance translation initiation in mammalian cells.[2]
-
Cell Line Viability: High levels of GPCR expression can sometimes be toxic to cells, even without ligand stimulation.[5] If you notice poor cell health post-transfection, consider using an inducible expression system to control the timing and level of receptor expression.[5]
-
Transfection Efficiency: Verify your transfection efficiency using a control plasmid (e.g., expressing GFP). Optimize transfection parameters such as DNA concentration, reagent-to-DNA ratio, and cell confluency.
Issue 2: Receptor is Expressed but Not Functional (No Ligand Binding)
Q: My Western blot confirms that the this compound receptor is being expressed, but I don't see any specific binding in my radioligand assays. Why might this be?
A: This common issue suggests a problem with receptor folding, modification, or localization. Here are some potential solutions:
-
Incorrect Folding/Trafficking: The receptor may be misfolded and retained in the endoplasmic reticulum (ER).
-
Lower Incubation Temperature: Reducing the cell culture temperature (e.g., to 27-30°C) after transfection can slow down protein synthesis and facilitate proper folding for some GPCRs.
-
Pharmacological Chaperones: Adding a known antagonist to the culture medium can sometimes stabilize the receptor and promote its correct folding and trafficking to the cell surface.[5]
-
-
Post-Translational Modifications: Heterologous cells may not perform the necessary post-translational modifications (e.g., glycosylation) required for this compound receptor function. While insect cells are generally better for this, mammalian cells are often sufficient.[2]
-
Membrane Preparation: The receptor may be degrading during your membrane preparation. Ensure that all steps are performed at 4°C and that protease inhibitors are included in all buffers.
Issue 3: Ligand Binding is Observed, but No Downstream Signaling
Q: I can confirm ligand binding to the receptor, but my functional assays (e.g., calcium mobilization, cAMP accumulation) show no response. What's wrong?
A: This indicates a lack of coupling between the expressed receptor and the host cell's endogenous signaling machinery.
-
G Protein Incompatibility: The insect this compound receptor may not efficiently couple to the G proteins available in your mammalian host cell line.
-
Co-transfection with Gα subunits: Co-expressing a promiscuous G protein, such as Gα16 or a chimeric G protein (e.g., Gαq/i), can force coupling to a specific signaling pathway (e.g., the phospholipase C/calcium pathway).
-
-
Assay Sensitivity: Your functional assay may not be sensitive enough to detect the signal.
-
Receptor Desensitization: High concentrations of agonist or prolonged exposure can lead to rapid receptor desensitization. Ensure you are using an appropriate agonist concentration range and measuring the response over a suitable time course.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the Drosophila this compound receptor (CG6986) expressed in a heterologous system.
| Parameter | Value | Cell System | Reference |
| EC50 (this compound) | 0.3 nM | HEK293 Cells | [6][7][10] |
| IC50 (this compound) | 4 nM | HEK293 Cells | [6][7] |
EC50: Half maximal effective concentration in a functional assay (second messenger activation). IC50: Half maximal inhibitory concentration in a competition-based binding study.
Diagrams
Caption: Workflow for expressing and characterizing functional this compound receptors.
Caption: this compound receptor signaling pathways.
Caption: Troubleshooting decision tree for expressing functional this compound receptors.
Experimental Protocols
Protocol 1: Transient Expression in HEK293 Cells
-
Cell Seeding: Seed HEK293 cells in a 6-well plate at a density of 0.5 x 106 cells per well in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS). Culture overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, dilute 2.5 µg of the this compound receptor expression plasmid in 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a suitable transfection reagent (e.g., Lipofectamine 2000) in 100 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.
-
Add the 200 µL complex to the cells in the well.
-
-
Expression: Incubate the cells for 24-48 hours at 37°C. For potentially toxic or hard-to-fold receptors, consider reducing the temperature to 30°C after 6 hours.
-
Harvesting: Harvest cells for subsequent analysis (e.g., membrane preparation, functional assays).
Protocol 2: Membrane Preparation for Binding Assays
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 1 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, with protease inhibitors) to each well.
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by passing it through a 27-gauge needle 10 times.
-
Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
-
Final Pellet: Discard the supernatant and resuspend the membrane pellet in an appropriate Assay Buffer. Determine the protein concentration using a BCA or Bradford assay. Store at -80°C.
Protocol 3: Calcium Mobilization Functional Assay
-
Cell Seeding: Seed HEK293 cells (stably or transiently expressing the this compound receptor) in a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye leakage.
-
Aspirate the culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Assay:
-
Wash the cells gently with Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject 20-50 µL of this compound (at various concentrations) and continue to measure fluorescence for 1-2 minutes.
-
-
Data Analysis: The change in fluorescence intensity upon ligand addition indicates a change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50.
References
- 1. Optimizing G Protein-Coupled Receptor Expression in Mammalian Cells [labroots.com]
- 2. Expression and purification of recombinant G protein-coupled receptors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. Rapid establishment of G-protein-coupled receptor-expressing cell lines by site-specific integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Technical Support Center: Optimizing Fixation for Proctolin Immunolabeling
Welcome to the technical support center for Proctolin immunolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing fixation methods and troubleshooting common issues encountered during the immunolabeling of the neuropeptide this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound immunolabeling experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Suboptimal Fixation: The chosen fixative may be masking the this compound epitope or failing to adequately preserve the peptide. 2. Low Antibody Concentration: The primary or secondary antibody concentration may be too low for detection. 3. Incompatible Secondary Antibody: The secondary antibody may not recognize the primary antibody's host species. 4. Poor Permeabilization: The antibody may not be able to access the intracellular this compound. 5. Antigen Degradation: Delayed fixation can lead to the degradation of the this compound peptide. | 1. Optimize Fixation Protocol: Experiment with different fixatives. For delicate tissues, consider Bouin's solution. For general use, 4% paraformaldehyde is a good starting point. Adjust fixation time and temperature. 2. Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration. 3. Verify Antibody Compatibility: Ensure the secondary antibody is designed to bind to the primary antibody's species (e.g., anti-rabbit secondary for a rabbit primary). 4. Adjust Permeabilization: If using a cross-linking fixative like PFA, ensure an adequate permeabilization step with a detergent like Triton X-100.[1] 5. Prompt Fixation: Fix tissues immediately after dissection to prevent autolysis and antigen degradation.[2] |
| High Background Staining | 1. Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins or cellular components. 2. Over-fixation: Excessive cross-linking can create non-specific binding sites. 3. Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. 4. Endogenous Fluorescence: Some tissues exhibit natural fluorescence (autofluorescence). | 1. Increase Washing Steps: Thoroughly wash after antibody incubations. 2. Reduce Fixation Time: Decrease the duration of fixation to minimize excessive cross-linking.[2] 3. Optimize Blocking: Increase the concentration or duration of the blocking step. Use a blocking serum from the same species as the secondary antibody. 4. Use Autofluorescence Quenching Reagents: Treat the tissue with reagents like sodium borohydride or Sudan Black B.[1] |
| Poor Tissue Morphology | 1. Inappropriate Fixative: The fixative may not be suitable for preserving the specific tissue structure. 2. Delayed or Incomplete Fixation: Slow penetration of the fixative can lead to tissue degradation. 3. Mechanical Damage: Handling during the protocol can damage delicate tissues. | 1. Select a Suitable Fixative: For soft and delicate tissues, Bouin's solution can provide excellent preservation of morphology.[3][4][5] 2. Ensure Thorough Fixation: For larger tissue samples, consider perfusion fixation to ensure rapid and even penetration of the fixative.[6] 3. Handle with Care: Use appropriate tools and gentle techniques when handling tissue samples. |
| Inconsistent Staining | 1. Variability in Fixation: Inconsistent fixation times or temperatures between samples. 2. Uneven Reagent Application: Inconsistent application of antibodies or other reagents. 3. Reagent Degradation: Antibodies or other reagents may have lost activity. | 1. Standardize Protocols: Ensure all samples are treated with consistent fixation parameters.[7] 2. Ensure Even Coverage: Make sure tissues are fully submerged in all solutions. 3. Use Fresh Reagents: Aliquot antibodies to avoid repeated freeze-thaw cycles and use freshly prepared solutions.[1] |
Comparison of Common Fixatives for Neuropeptide Immunolabeling
While quantitative data for this compound is limited, the following table summarizes the qualitative performance of common fixatives for neuropeptide immunolabeling based on published studies.
| Fixative | Composition | Advantages | Disadvantages | Best For |
| 4% Paraformaldehyde (PFA) in PBS | Formaldehyde polymer | Good preservation of general morphology; widely used. | Can mask epitopes, requiring antigen retrieval; may not be ideal for all neuropeptides.[2] | General screening and initial experiments. |
| Bouin's Solution | Picric acid, formaldehyde, acetic acid | Excellent preservation of delicate structures and nuclear detail; good for insect nervous systems.[3][4][5][8][9] | Can cause tissue shrinkage; the picric acid requires thorough washing.[4] | Tissues with soft and delicate textures, such as insect ganglia.[3][4][5] |
| Periodate-Lysine-Paraformaldehyde (PLP) | Paraformaldehyde, lysine, sodium periodate | Can improve immunostaining for some peptides.[6] | More complex to prepare than standard PFA. | When standard PFA fixation yields suboptimal results for specific neuropeptides.[6] |
| Alcohol-based (e.g., Methanol, Ethanol) | Methanol or Ethanol | Simultaneously fixes and permeabilizes the tissue. | Can cause protein denaturation and alter cellular morphology. | Specific applications where cross-linking fixatives are problematic. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting fixative for this compound immunolabeling in insect tissue?
For insect nervous tissue, which is often delicate, Bouin's solution is an excellent starting point due to its ability to preserve fine structures.[3][4][5][8] Alternatively, 4% paraformaldehyde (PFA) in a suitable buffer (e.g., PBS) is a standard fixative that works for a wide range of antigens and tissues and can also be a good initial choice.
Q2: How long should I fix my tissue?
Fixation time is a critical parameter that needs to be optimized. For immersion fixation, a common starting point is 2-4 hours at room temperature or overnight at 4°C.[7] Over-fixation can lead to epitope masking and high background, while under-fixation results in poor morphology and signal loss.[2]
Q3: Do I need to perform antigen retrieval for this compound immunolabeling?
If you are using a cross-linking fixative like paraformaldehyde, antigen retrieval may be necessary to unmask the this compound epitope. This can be achieved through heat-induced epitope retrieval (HIER) using a citrate or Tris-EDTA buffer. The necessity for this step should be determined empirically.
Q4: My signal is very weak. How can I amplify it?
If optimizing fixation and antibody concentrations is not sufficient, consider using a signal amplification method. This could involve using a biotinylated secondary antibody followed by a streptavidin-fluorophore conjugate, or a tyramide signal amplification (TSA) system.
Q5: Can I use perfusion instead of immersion fixation?
Yes, for whole organisms or larger dissected tissues, vascular perfusion with the fixative is highly recommended.[6] This method provides rapid and uniform fixation throughout the tissue, which is often superior to immersion fixation.[6]
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation for this compound Immunolabeling
-
Preparation of 4% PFA: In a fume hood, dissolve 4g of paraformaldehyde in 100ml of 1X Phosphate Buffered Saline (PBS), pH 7.4. Heat to 60°C while stirring to dissolve. Add a few drops of 1N NaOH to clear the solution. Allow to cool and filter.
-
Fixation: Immediately after dissection, immerse the tissue in 4% PFA. Fix for 2-4 hours at room temperature or overnight at 4°C. For larger specimens, consider perfusion fixation.
-
Washing: After fixation, wash the tissue three times in 1X PBS for 10 minutes each.
-
Cryoprotection (for frozen sections): Incubate the tissue in a solution of 30% sucrose in PBS at 4°C until it sinks.
-
Sectioning: Embed the tissue in an appropriate medium (e.g., OCT) and section using a cryostat.
-
Permeabilization: Incubate the sections in PBS containing 0.1-0.3% Triton X-100 for 10-15 minutes.
-
Blocking: Block non-specific binding by incubating in a blocking solution (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-Proctolin primary antibody at the optimized dilution in the blocking solution overnight at 4°C.
-
Washing: Wash three times in PBS with 0.1% Triton X-100 for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody at the optimized dilution in the blocking solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times in PBS for 10 minutes each, protected from light.
-
Mounting: Mount the sections with an anti-fade mounting medium.
Protocol 2: Bouin's Solution Fixation for this compound Immunolabeling
-
Fixation: Immediately after dissection, immerse the delicate tissue in Bouin's solution for 2-6 hours at room temperature.
-
Washing: Transfer the tissue to 70% ethanol. Wash several times with 70% ethanol until the yellow color from the picric acid is no longer apparent in the solution.
-
Dehydration and Embedding: Proceed with a standard dehydration series through increasing concentrations of ethanol, followed by clearing in xylene and embedding in paraffin.
-
Sectioning: Section the paraffin-embedded tissue using a microtome.
-
Rehydration and Staining: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water. Proceed with the immunolabeling protocol starting from the permeabilization or blocking step, as appropriate for the specific antibody and tissue.
Visualizations
Caption: General workflow for this compound immunolabeling.
Caption: Decision tree for selecting a fixation method.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. Appropriate Fixation of IHC/ICC Samples | R&D Systems: R&D Systems [rndsystems.com]
- 3. Bouin's Fixative - Delta Microscopies [deltamicroscopies.com]
- 4. Bouin solution - Wikipedia [en.wikipedia.org]
- 5. polysciences.com [polysciences.com]
- 6. Fixation, fine structure, and immunostaining for neuropeptides: perfusion versus immersion of the neuroendocrine hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample preparation | Abcam [abcam.com]
- 8. Alcoholic Bouin fixation of insect nervous systems for Bodian silver staining. I. composition of 'aged' fixative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bouin's Fixative | UA Microscopy Alliance [microscopy.arizona.edu]
Technical Support Center: Proctolin Enzymatic Degradation In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with the enzymatic degradation of Proctolin in vivo.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A: this compound is a pentapeptide neuropeptide (Arg-Tyr-Leu-Pro-Thr) first identified in insects. It acts as a neuromodulator, neurohormone, and cotransmitter, playing significant roles in arthropod physiology. Its primary functions include stimulating or potentiating contractions of various visceral and skeletal muscles, such as those in the digestive system (hindgut, midgut), reproductive tissues (oviducts), and the heart.[1][2]
Q2: Why is understanding this compound degradation crucial for my experiments?
A: this compound is highly susceptible to rapid enzymatic degradation by peptidases present in tissues and hemolymph. This rapid breakdown can lead to a significant underestimation of its biological activity in in vitro and in vivo assays, resulting in inconsistent or weak physiological responses.[3][4] Understanding and controlling this degradation is essential for obtaining accurate and reproducible data on its function, receptor interactions, and dose-response relationships.
Q3: What are the primary enzymes responsible for this compound degradation?
A: this compound is primarily degraded by a variety of peptidases. Studies in insects like the desert locust (Schistocerca gregaria) have identified both soluble and membrane-bound aminopeptidases as key enzymes.[3] Evidence also suggests the involvement of endopeptidases and carboxypeptidases, indicating that a cocktail of enzymes contributes to its breakdown.[3]
Q4: What is the established degradation pathway for this compound?
A: The degradation of this compound occurs through the cleavage of its peptide bonds. The two primary points of enzymatic attack are the Arg¹-Tyr² bond, cleaved by aminopeptidases, and the Tyr²-Leu³ bond, cleaved by endopeptidases.[3] This initial breakdown results in smaller, inactive peptide fragments and free amino acids.
Q5: How does this compound exert its effect at the cellular level?
A: this compound binds to a specific G protein-coupled receptor (GPCR), identified as CG6986 in Drosophila melanogaster.[2] This binding activates intracellular second messenger systems. Evidence suggests the involvement of pathways utilizing inositol trisphosphate (IP₃), cAMP, and the mobilization of intracellular calcium (Ca²⁺), which ultimately leads to the physiological response, such as muscle contraction.[2][5]
Section 2: Troubleshooting Guides
Scenario 1: Inconsistent or No this compound Activity Observed in Bioassay
Q: I've applied this compound to my tissue preparation (e.g., insect hindgut), but I'm seeing a much weaker or more variable response than expected from the literature. What's going wrong?
A: This is a classic symptom of rapid enzymatic degradation. The this compound you apply is likely being broken down before it can elicit a maximal response. Follow this workflow to diagnose and solve the issue.
Scenario 2: Difficulty Detecting this compound or its Metabolites via HPLC/MS
Q: I am trying to quantify this compound and its metabolites from tissue homogenates, but my chromatogram shows very small or no peaks of interest. What can I do?
A: Low recovery is often due to degradation during sample preparation or insufficient sample concentration.[4]
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Minimize Degradation During Prep: Immediately after dissection, flash-freeze tissues in liquid nitrogen to halt enzymatic activity.[4] Homogenize tissues in an acidified solvent (e.g., acidified methanol) or a buffer containing a cocktail of protease inhibitors (see Table 2) to denature and inhibit peptidases.[4]
-
Optimize Extraction: Use solid-phase extraction (SPE) to clean up and concentrate your sample before analysis. This removes interfering salts and lipids and can significantly improve signal-to-noise ratio.
-
Check Instrument Sensitivity: Ensure your HPLC-MS system is sensitive enough for neuropeptide analysis. For low-level detection, consider derivatization techniques to enhance the signal or use highly sensitive methods like radioimmunoassay (RIA).[6]
Scenario 3: Peptidase Inhibitors Are Not Fully Preventing Degradation
Q: I've added a common aminopeptidase inhibitor like Bestatin, but my bioassay response still fades over time, suggesting ongoing degradation. Why isn't it working completely?
A: This situation arises because this compound degradation is not solely dependent on one type of enzyme.
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Enzyme Specificity: The peptidases in your specific tissue preparation may be insensitive to the inhibitor you are using. For example, the primary aminopeptidase in locust nervous tissue is highly sensitive to Amastatin but relatively insensitive to Bestatin.[3]
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Multiple Enzyme Classes: Your tissue likely contains multiple classes of peptidases, including aminopeptidases, endopeptidases, and carboxypeptidases, that can cleave this compound.[3] A single inhibitor will not block all pathways.
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Solution: Use a cocktail of inhibitors targeting different enzyme classes. A combination of Amastatin (for aminopeptidases) and a metalloprotease inhibitor like EDTA or o-phenanthroline can be more effective.[3]
Section 3: Experimental Data & Protocols
Data Presentation
Table 1: Properties of this compound-Degrading Peptidases in Schistocerca gregaria Nervous Tissue
| Enzyme Type | Location | Apparent Kₘ | Optimal pH | Key Characteristics |
|---|---|---|---|---|
| Aminopeptidase | Membrane Fraction | 23 µM | 7.0 | Accounts for ~50% of degrading activity; concentrated in synaptic membranes.[3] |
| Endopeptidase | Mitochondrial / Soluble | 0.35 µM | ~7.0 | Displays very high affinity for this compound.[3] |
Table 2: Common Inhibitors for this compound Degradation Studies
| Inhibitor | Target Enzyme Class | Effective Concentration / IC₅₀ | Notes |
|---|---|---|---|
| Amastatin | Aminopeptidase | IC₅₀ = 0.3 µM | Highly effective against the primary membrane aminopeptidase in locusts.[3] |
| Bestatin | Aminopeptidase | Relatively Insensitive | Less effective than Amastatin in some insect preparations.[3] |
| EDTA | Metallo-peptidases | 1 mM | Inhibits by chelating essential metal ions.[3] |
| o-Phenanthroline | Metallo-peptidases | 0.1 mM | Effective inhibitor, particularly at lower pH. |
| Puromycin | Aminopeptidase | - | Known aminopeptidase inhibitor.[3] |
Experimental Protocols
Protocol 1: General In Vitro this compound Degradation Assay
This protocol allows for the characterization of this compound degradation by a specific tissue homogenate.
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Tissue Preparation: Dissect the tissue of interest (e.g., hindgut, neural ganglia) in ice-cold physiological saline. Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0) and centrifuge to separate into membrane (pellet) and soluble (supernatant) fractions if desired.
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Incubation: In a microcentrifuge tube, combine the tissue preparation (e.g., 50 µg of total protein) with a known concentration of this compound (e.g., 100 µM final concentration) in the assay buffer. To test inhibitors, pre-incubate the tissue prep with the inhibitor for 10-15 minutes before adding this compound.
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Time Course: Incubate the reaction mixture at a controlled temperature (e.g., 30°C). At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of a quenching solution, such as 1 M HCl or 10% trifluoroacetic acid (TFA), and immediately placing the sample on ice.
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Sample Cleanup: Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 10 min) to pellet precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using RP-HPLC to separate the remaining this compound from its degradation products.
Protocol 2: Analysis of this compound and Metabolites by RP-HPLC
This method is used to separate and quantify this compound and its breakdown products from the in vitro assay.
-
Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Equilibrate the column with a low percentage of Solvent B (e.g., 5%). After sample injection, run a linear gradient to a higher percentage of Solvent B (e.g., 60%) over 20-30 minutes to elute the peptides.
-
Detection: Monitor the column effluent at 214 nm (for the peptide bond) or 280 nm (if aromatic residues are present).[6] this compound contains a tyrosine residue, making 280 nm a viable option.
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Quantification: Create a standard curve by injecting known concentrations of this compound and any available metabolite standards. Calculate the amount of remaining this compound and formed metabolites at each time point by comparing their peak areas to the standard curves. Degradation is measured by the disappearance of the this compound peak over time.
References
- 1. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound degradation by membrane peptidases from nervous tissues of the desert locust (Schistocerca gregaria) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Techniques for neuropeptide determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of Proctolin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield in the solid-phase synthesis of the pentapeptide Proctolin (Arg-Tyr-Leu-Pro-Thr).
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the solid-phase synthesis of this compound?
A1: The most common and effective method for this compound synthesis is the Fmoc/tBu solid-phase peptide synthesis (SPPS) approach. This strategy involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support, typically a resin. The Fmoc group, which protects the α-amino group of the amino acid, is removed with a mild base (like piperidine) before the coupling of the next amino acid. Acid-labile protecting groups are used for the side chains of Arginine (Pbf) and Tyrosine (tBu), which are removed at the final cleavage step with a strong acid cocktail (e.g., TFA-based).
Q2: What are the most challenging residues in the this compound sequence (Arg-Tyr-Leu-Pro-Thr) during SPPS?
A2: The two most challenging residues in the this compound sequence are Arginine (Arg) and Proline (Pro).
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Arginine (Arg): The bulky guanidinium side chain of arginine is protected, commonly with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. This bulk can lead to steric hindrance during the coupling reaction, potentially resulting in incomplete coupling and lower yields.
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Proline (Pro): Proline is a secondary amine, which makes its N-terminal less nucleophilic and therefore less reactive compared to the primary amines of other amino acids. This can lead to slower and less efficient coupling of the preceding amino acid (Leucine in this case).
Q3: What are common side reactions to be aware of during this compound synthesis?
A3: Several side reactions can occur during the synthesis of this compound, potentially reducing the yield and purity of the final product. These include:
-
Incomplete Coupling: This leads to the formation of deletion sequences (peptides missing one or more amino acids). This is a particular risk with the sterically hindered Arginine residue.
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Racemization: While less common with urethane-based protecting groups like Fmoc, racemization can occur, especially during the activation of the carboxylic acid group. Using coupling reagents with additives like HOBt or Oxyma can help suppress this.
-
Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, particularly when Proline is one of the first two amino acids. In the this compound sequence (RYLPT), Proline is the fourth residue, making this less of a concern.[1]
Troubleshooting Guide
Low Yield or Purity Issues
Q4: My final yield of this compound is very low. What are the possible causes and how can I troubleshoot this?
A4: Low yield is a common problem in SPPS and can be attributed to several factors throughout the synthesis process. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Incomplete Coupling of Arginine: The coupling of Fmoc-Arg(Pbf)-OH is notoriously difficult due to steric hindrance.
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reactive sites for the coupling reactions.
-
Solution: Ensure the resin is properly swollen in a suitable solvent like DMF or NMP before the first amino acid is coupled.
-
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, hindering further reactions.
-
Solution: Using a more polar solvent like NMP or adding chaotropic salts can help disrupt aggregation.[5] For particularly difficult sequences, incorporating pseudoproline dipeptides can be beneficial, though this is less straightforward for the this compound sequence.
-
-
Premature Peptide Cleavage: Loss of peptide chains from the resin during the synthesis cycles can significantly reduce the final yield.
-
Solution: Ensure that the Fmoc deprotection conditions are not too harsh. While 20% piperidine in DMF is standard, prolonged exposure should be avoided.
-
Below is a troubleshooting workflow for addressing low yield:
Caption: Troubleshooting workflow for low this compound yield.
Q5: I am observing a significant amount of a peptide that is missing the Arginine residue. How can I improve the coupling efficiency of Fmoc-Arg(Pbf)-OH?
A5: This is a classic case of incomplete coupling of a sterically hindered amino acid. Here are several strategies to improve the coupling efficiency of Fmoc-Arg(Pbf)-OH:
-
Choice of Coupling Reagent: While standard reagents like HBTU/DIPEA can be used, more potent activators are often beneficial for arginine coupling. The use of DIC/Oxyma has been shown to be effective. A study on the condensation of Fmoc-Arg(Pbf)-OH with Rink Amide-AM resin found that the DIC/HOBt/DMAP strategy gave the highest yield of 93%.[4]
-
Double Coupling: As mentioned previously, repeating the coupling step for arginine is a highly effective method to drive the reaction to completion.[2][3]
-
Reaction Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can help overcome the activation energy barrier for the coupling reaction. However, this should be done with caution to avoid potential side reactions.
-
Solvent Choice: N-Methylpyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for difficult couplings due to its superior solvating properties, which can help reduce peptide aggregation.[6]
| Strategy | Description | Expected Improvement |
| Double Coupling | Repeating the coupling step for the Arginine residue. | Significant reduction in Arg deletion sequences. |
| Optimized Coupling Reagents | Using more potent reagents like HATU, HCTU, or DIC/Oxyma. | Can increase coupling efficiency to over 95%. |
| Increased Temperature | Performing the coupling at a slightly elevated temperature (e.g., 40°C). | Can improve reaction kinetics for sterically hindered couplings. |
| Solvent Selection | Using NMP instead of DMF as the reaction solvent. | Can improve solvation and reduce aggregation, leading to better coupling. |
Caption: Strategies to improve Fmoc-Arg(Pbf)-OH coupling efficiency.
Experimental Protocols
General Protocol for Manual Fmoc-SPPS of this compound (Arg-Tyr-Leu-Pro-Thr)
This protocol is a general guideline and may require optimization based on the specific resin and reagents used.
1. Resin Preparation:
-
Start with a Rink Amide resin (for a C-terminal amide) or a pre-loaded Thr-Wang resin (for a C-terminal acid).
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
2. Synthesis Cycle (for each amino acid: Pro, Leu, Tyr, Arg):
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base, typically DIPEA (6-10 equivalents), to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For Arginine, a double coupling is recommended.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates successful coupling).[7]
-
3. Final Cleavage and Deprotection:
-
After the final amino acid (Arginine) has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically TFA/TIS/H2O (95:2.5:2.5). Triisopropylsilane (TIS) and water act as scavengers to prevent side reactions with the protecting groups.
-
Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Caption: General workflow for the Fmoc-SPPS of this compound.
Purification Protocol
1. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
2. HPLC Purification:
-
Use a reversed-phase C18 column.
-
Employ a gradient elution system with:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
A typical gradient might be 5-60% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on the crude peptide's analytical HPLC profile.
-
Monitor the elution at 220 nm and 280 nm (for the Tyrosine residue).
-
Collect the fractions corresponding to the main peak.
3. Post-Purification:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of this compound.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (preparative or semi-preparative) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Optimized based on analytical run (e.g., 5-60% B over 30 min) |
| Detection | UV at 220 nm and 280 nm |
| Final Step | Lyophilization of pure fractions |
Caption: Recommended HPLC purification parameters for synthetic this compound.
References
selecting the correct solvent for Proctolin solubilization
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the effective solubilization of Proctolin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for dissolving this compound?
For most applications, the recommended starting solvent is high-purity or sterile distilled water.[1] this compound is a pentapeptide (Arg-Tyr-Leu-Pro-Thr) and exhibits high solubility in aqueous solutions.[2][3] If solubility issues arise, other solvents can be considered based on the experimental requirements.
Q2: I'm having trouble dissolving this compound in water. What should I do?
If this compound does not readily dissolve in water, several techniques can be employed to aid solubilization:
-
Sonication: Brief periods of sonication can help break up peptide aggregates and improve dissolution.[4] It is recommended to sonicate in short bursts (e.g., 3 cycles of 10 seconds) while keeping the sample on ice to prevent heating.[4]
-
Gentle Heating: Warming the solution to approximately 37°C can increase solubility.[2] Avoid excessive heat, as it may degrade the peptide.
-
pH Adjustment: this compound is a basic peptide due to the arginine residue.[5] If it fails to dissolve in water, using a dilute acidic solution, such as 10-25% acetic acid, can improve solubility.[5]
Troubleshooting Guide
Q3: My this compound, dissolved in DMSO, is precipitating when I dilute it with an aqueous buffer or saline. How can I prevent this?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is lower.[6] The key is to avoid high local concentrations of the peptide during dilution.
Solution: Instead of adding the aqueous solution to your DMSO stock, add the DMSO stock drop-by-drop to the larger volume of vortexing aqueous buffer.[6] This ensures rapid dispersion and prevents the peptide from crashing out of solution. If precipitation persists, it may indicate that you have exceeded the solubility limit in the final buffer composition.
The flowchart below provides a step-by-step guide for troubleshooting solvent selection.
References
Technical Support Center: Synthetic Proctolin Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the quality control and application of synthetic proctolin peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a pentapeptide with the amino acid sequence Arg-Tyr-Leu-Pro-Thr[1]. It was the first insect neuropeptide to be sequenced[1]. This compound acts as a neurohormone and neuromodulator in insects and crustaceans, stimulating visceral and skeletal muscle contractions, and modulating heart rate[1][2].
Q2: What are the key quality control parameters for synthetic this compound?
The critical quality attributes for synthetic this compound to ensure experimental reliability and reproducibility include identity, purity, and quantity.
-
Identity: Verification of the correct amino acid sequence and molecular weight.
-
Purity: Assessment of the percentage of the target peptide in the sample, and identification of impurities.
-
Quantity: Accurate determination of the net peptide content.
Q3: Which analytical techniques are essential for the quality control of synthetic this compound?
A combination of analytical methods is crucial for comprehensive quality control of synthetic peptides[3][4]. The most common and essential techniques are:
-
High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the peptide by separating it from various impurities[5][6][7].
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide, providing strong evidence of its identity[8][9][10]. Tandem mass spectrometry (MS/MS) can be used for sequence verification[11][12].
-
Amino Acid Analysis (AAA): Considered the gold standard for accurate peptide quantification[13][14][15]. It determines the amino acid composition of the peptide after hydrolysis[14][15].
Q4: What are common impurities found in synthetic this compound peptides?
Impurities in synthetic peptides can arise from the synthesis process itself or from degradation during storage[16][17]. Common impurities include:
-
Truncated or deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions during synthesis[17].
-
Insertion sequences: Peptides with an extra amino acid residue[17].
-
Modification of amino acids: Oxidation (especially of Methionine or Cysteine), deamidation (of Asparagine or Glutamine), or racemization[18].
-
Residual solvents and reagents: Traces of solvents like acetonitrile (ACN), dimethylformamide (DMF), or reagents like trifluoroacetic acid (TFA) from the synthesis and purification process[5][8].
Q5: How should I properly store my synthetic this compound peptide?
Proper storage is critical to maintain the stability and activity of synthetic this compound.
-
Lyophilized powder: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed container[19][20]. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture absorption[21].
-
In solution: Once reconstituted, it is recommended to make aliquots to avoid repeated freeze-thaw cycles[21]. Peptide solutions are generally stable for up to a week at 4°C, but for longer-term storage, aliquots should be frozen at -20°C or -80°C[21].
Troubleshooting Guides
Problem 1: Poor or No Solubility of this compound Peptide
Possible Causes:
-
The peptide's intrinsic hydrophobic properties.
-
Formation of secondary structures leading to aggregation[19].
-
Incorrect choice of solvent.
Solutions:
-
Initial Assessment: Before dissolving the entire batch, test the solubility of a small amount of the peptide[22][23].
-
Solvent Selection:
-
Water: Start with sterile, distilled water[22].
-
Acidic Solution: If insoluble in water, try a dilute aqueous solution of acetic acid (e.g., 10-30%)[22][24].
-
Organic Solvents: For highly hydrophobic peptides, dissolve in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN), and then slowly add the aqueous buffer to the desired concentration[23][25].
-
-
Physical Aids:
Problem 2: Discrepancy Between Expected and Observed Biological Activity
Possible Causes:
-
Inaccurate peptide concentration due to improper solubilization or quantification.
-
Peptide degradation due to improper storage or handling.
-
Presence of impurities that may interfere with the biological assay.
-
Oxidation of the peptide.
Solutions:
-
Verify Peptide Concentration: Use Amino Acid Analysis (AAA) for the most accurate quantification of your peptide stock solution[13][14].
-
Check for Degradation: Re-analyze the peptide by HPLC and MS to check for signs of degradation, such as new peaks in the chromatogram or unexpected masses in the mass spectrum.
-
Assess Purity: A lower than expected purity can lead to a lower effective concentration of the active peptide. Ensure the purity is adequate for your application.
-
Proper Handling: When preparing solutions, use oxygen-free solvents if your peptide is susceptible to oxidation[22]. Store aliquots to minimize freeze-thaw cycles[21].
Problem 3: Unexpected Peaks in HPLC Chromatogram
Possible Causes:
-
Synthesis-related impurities (e.g., truncated or deletion sequences)[17].
-
Peptide degradation (e.g., oxidation, deamidation).
-
Contamination of the sample or HPLC system.
Solutions:
-
Analyze with Mass Spectrometry: Couple the HPLC to a mass spectrometer (LC-MS) to determine the molecular weights of the unexpected peaks. This can help identify the nature of the impurities[6].
-
Review Synthesis Report: Check the quality control data provided by the manufacturer.
-
System Blank: Run a blank injection (with only the mobile phase) to check for system contamination.
-
Re-purification: If the level of impurities is unacceptable for your application, consider re-purifying the peptide using preparative HPLC.
Quantitative Data Summary
Table 1: Common Quality Control Specifications for Synthetic this compound
| Parameter | Method | Typical Specification |
| Identity | Mass Spectrometry (MS) | Observed molecular weight should match the theoretical molecular weight (648.76 g/mol for this compound)[1][26]. |
| Purity | HPLC (at ~214 nm) | >95% for most research applications; >98% for sensitive assays[26]. |
| Peptide Content | Amino Acid Analysis (AAA) | Typically 70-90% (the remainder consists of water and counter-ions like TFA). |
| Counter-ion Content | Ion Chromatography | To be determined and reported. Trifluoroacetic acid (TFA) is a common counter-ion from HPLC purification[5]. |
| Water Content | Karl Fischer Titration | To be determined and reported. |
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[27].
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Gradient: A typical gradient for peptide analysis would be a linear increase in Mobile Phase B, for example, from 5% to 60% B over 20-30 minutes[27][28].
-
Flow Rate: 1.0 mL/min[27].
-
Temperature: 30°C[27].
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A or water to a concentration of approximately 1 mg/mL.
-
Injection Volume: 20 µL[27].
-
Data Analysis: Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram[5].
Protocol 2: Identity Verification by Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides[6][9].
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Sample Preparation: The sample can be introduced directly via infusion or as the eluent from an LC system (LC-MS). For direct infusion, dissolve the peptide in a suitable volatile solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Compare the experimentally determined monoisotopic mass with the theoretically calculated mass of this compound (C30H48N8O8, Monoisotopic Mass: 648.3646 g/mol ).
Protocol 3: Quantification by Amino Acid Analysis (AAA)
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically by incubation with 6 M HCl at 110°C for 24 hours[29][30]. Cysteine and Tryptophan are often degraded by this method and require specific derivatization or alternative hydrolysis conditions for accurate quantification[15].
-
Separation and Detection: The resulting amino acids are separated by ion-exchange chromatography or reverse-phase chromatography, derivatized (e.g., with ninhydrin or phenylisothiocyanate), and detected by UV or fluorescence[14]. Alternatively, underivatized amino acids can be quantified by LC-MS[29][30].
-
Quantification: The amount of each amino acid is determined by comparing the peak areas to those of known standards. The total peptide amount is then calculated based on the known amino acid sequence of this compound[29].
Visualizations
Caption: this compound signaling pathway.
Caption: Quality control workflow for synthetic this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. abbiotec.com [abbiotec.com]
- 3. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. polybiotech.co [polybiotech.co]
- 10. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. polypeptide.com [polypeptide.com]
- 12. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 13. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 14. pcl.tamu.edu [pcl.tamu.edu]
- 15. Amino Acid Analysis Overview [biosyn.com]
- 16. farbefirma.org [farbefirma.org]
- 17. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 18. quora.com [quora.com]
- 19. benchchem.com [benchchem.com]
- 20. jpt.com [jpt.com]
- 21. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 22. genscript.com [genscript.com]
- 23. jpt.com [jpt.com]
- 24. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 25. benchchem.com [benchchem.com]
- 26. This compound peptide [novoprolabs.com]
- 27. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 28. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 29. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the specificity of Proctolin receptor antagonists
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for validating the specificity of proctolin receptor antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My putative antagonist is not blocking the this compound-induced response. What are the possible reasons?
A1: Several factors could be at play:
-
Incorrect Antagonist Concentration: The concentration of your antagonist may be too low to effectively compete with the this compound agonist. We recommend performing a dose-response curve to determine the optimal inhibitory concentration (IC50).
-
Assay Conditions: The incubation time for the antagonist may be insufficient. Ensure the antagonist has enough time to bind to the receptor before adding the this compound agonist. For G-protein coupled receptors (GPCRs), antagonist binding can be reversible, and its apparent potency can decrease over longer incubation times if the agonist binds irreversibly or with very high affinity.[1]
-
Compound Stability: The antagonist may be degrading in your assay medium. Verify the stability of your compound under the experimental conditions.
-
Non-Specific Binding: The antagonist may be binding to other components in your assay, such as plasma proteins or the surface of the assay plate, reducing its effective concentration.[2]
-
Incorrect Receptor Subtype: There is evidence suggesting the existence of multiple this compound receptor subtypes.[3] Your antagonist may be specific for a subtype that is not expressed in your experimental system or is not responsible for the specific functional response you are measuring.
Q2: How can I differentiate between competitive and non-competitive antagonism?
A2: You can distinguish between these mechanisms by performing a Schild analysis. This involves generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist.
-
Competitive Antagonism: A competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve without affecting the maximum response. The Schild plot will be linear with a slope of 1.
-
Non-competitive Antagonism: A non-competitive antagonist will typically depress the maximum response of the agonist, often without shifting the EC50 value significantly.
Q3: What are the essential control experiments to confirm antagonist specificity?
A3: To ensure your antagonist is acting specifically on the this compound receptor, you must include the following controls:
-
Parental/Null Cells: Test the antagonist on a parental cell line that does not express the this compound receptor. The antagonist should not have any effect in these cells. An effect in null cells indicates potential off-target activity.
-
Counter-Screening: Screen the antagonist against other known GPCRs, particularly those with related ligands or similar signaling pathways, to ensure it does not exhibit cross-reactivity.
-
Functional Readout Controls: Ensure the antagonist itself does not interfere with the detection method of your functional assay (e.g., fluorescence, luminescence). Run the assay with the antagonist alone to check for any intrinsic activity or interference.
Q4: My antagonist shows effects in the parental cell line that does not express the this compound receptor. What does this mean?
A4: This is a strong indicator of an off-target effect . The antagonist is likely interacting with another cellular target, which could be another receptor, an ion channel, or an enzyme. This compromises its use as a specific tool for studying the this compound receptor. Further investigation is needed to identify the off-target protein.
Experimental Protocols and Data
This compound Receptor Signaling
The this compound receptor, identified as CG6986 in Drosophila melanogaster, is a G-protein coupled receptor (GPCR).[4][5][6] Upon binding of this compound, the receptor activates downstream signaling cascades, typically leading to the mobilization of intracellular second messengers. GPCRs can couple to various G-proteins, such as Gαs (stimulating cAMP production), Gαi (inhibiting cAMP production), or Gαq (activating the phospholipase C pathway, leading to IP3 and calcium release).[7][8]
Workflow for Validating Antagonist Specificity
A systematic approach is crucial for validating a novel this compound receptor antagonist. The workflow below outlines the key stages, from initial characterization to essential control experiments.
Data Summary: this compound Antagonist Binding Affinities
The following table summarizes binding data for known this compound antagonists from studies on the locust (Schistocerca gregaria) hindgut. These values are typically determined through competitive radioligand binding assays.
| Compound | Type | IC50 (nM) | Ki (nM) | Species/Tissue | Reference |
| This compound | Agonist | 680 | - | S. gregaria Hindgut | [9] |
| Cyclothis compound | Antagonist | 220 | 204 | S. gregaria Hindgut | [9] |
| [α-methyl-L-tyrosine(2)]-proctolin | Antagonist | 3100 | 2900 | S. gregaria Hindgut | [9] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Detailed Methodologies
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand (e.g., [3H]this compound) for binding to the this compound receptor.
Materials:
-
Cell membranes prepared from cells expressing the this compound receptor.
-
Radiolabeled this compound (e.g., [3H]this compound).
-
Unlabeled this compound (for determining non-specific binding).
-
Test antagonist at various concentrations.
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test antagonist.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
25 µL of radiolabeled this compound at a fixed concentration (near its Kd).
-
25 µL of test antagonist at various concentrations.
-
For total binding wells, add 25 µL of buffer instead of antagonist.
-
For non-specific binding wells, add 25 µL of a high concentration of unlabeled this compound.
-
-
Initiate Reaction: Add 100 µL of the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature to reach equilibrium.[4]
-
Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the percent specific binding for each antagonist concentration. Plot the data and use non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block this compound-induced calcium release in cells expressing a Gq-coupled this compound receptor.
Materials:
-
HEK293 cells (or other suitable host cells) stably expressing the this compound receptor.
-
Parental HEK293 cells (null control).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound (agonist).
-
Test antagonist.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the this compound receptor-expressing cells and parental cells into a black, clear-bottom 96-well plate and grow overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).
-
Antagonist Pre-incubation: Wash the cells with assay buffer. Add the test antagonist at various concentrations to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a few seconds.
-
Agonist Injection: Inject a fixed concentration of this compound (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).
-
Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of the antagonist at each concentration by comparing the peak response to control wells (this compound alone). Plot the data as percent inhibition versus antagonist concentration and fit a curve to determine the IC50 value.
Troubleshooting Experimental Results
The following decision tree can help diagnose common issues encountered during antagonist validation experiments.
References
- 1. Endothelin receptor antagonists exhibit diminishing potency following incubation with agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelins and endothelin receptor antagonists: binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective activity of a this compound analogue reveals the existence of two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. This compound antagonists bind to [(3)H]this compound binding sites in the locust hindgut - PubMed [pubmed.ncbi.nlm.nih.gov]
Proctolin Stability Enhancement for In Vivo Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of proctolin for in vivo studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Problem 1: Rapid degradation of this compound observed in preliminary in vivo experiments.
-
Question: My injected this compound seems to be losing its biological activity very quickly. How can I confirm this and what are the likely causes?
-
Answer: Rapid loss of activity is a strong indicator of enzymatic degradation. This compound is a pentapeptide (Arg-Tyr-Leu-Pro-Thr) that is highly susceptible to cleavage by peptidases present in insect hemolymph and tissues. The primary degradation pathways involve the cleavage of the Arg-Tyr and Tyr-Leu bonds by aminopeptidases. To confirm degradation, you can perform a time-course analysis of this compound concentration in hemolymph or tissue homogenates using High-Performance Liquid Chromatography (HPLC). A significant decrease in the this compound peak and the appearance of metabolite peaks over a short period would confirm rapid degradation.
Problem 2: Inconsistent results between different batches of this compound or experimental setups.
-
Question: I am observing significant variability in the biological response to this compound across my experiments. What could be the source of this inconsistency?
-
Answer: Inconsistent results can stem from several factors related to this compound stability and experimental protocol.
-
This compound Stock Solution Stability: Ensure your this compound stock solution is properly prepared and stored. It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Formulation and Administration: The method of formulation and injection can impact the local concentration and stability of this compound. Ensure a consistent and appropriate vehicle (e.g., physiological saline) is used for all injections.
-
Biological Variability: The enzymatic activity in hemolymph can vary between individual insects depending on their physiological state (e.g., age, diet, stress). It is important to use a standardized population of insects for your experiments.
-
Problem 3: Difficulty in achieving a sustained biological effect with this compound.
-
Question: How can I prolong the biological effect of this compound in my in vivo model?
-
Answer: To achieve a more sustained effect, you need to protect this compound from enzymatic degradation. There are two primary strategies:
-
Co-administration with Peptidase Inhibitors: The use of specific aminopeptidase inhibitors can significantly reduce the degradation of this compound.
-
Use of Stabilized this compound Analogs: Synthetic analogs of this compound with modifications that confer resistance to peptidases, such as the substitution of L-amino acids with D-amino acids, can exhibit a longer biological half-life.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of this compound in vivo?
A1: The half-life of this compound in insect hemolymph is very short. For instance, in the hemolymph of the American cockroach (Periplaneta americana), the half-life of injected this compound is approximately 4 minutes. This rapid degradation is a major challenge for in vivo studies aiming for sustained biological effects.
Q2: Which enzymes are primarily responsible for this compound degradation?
A2: The primary enzymes responsible for this compound degradation are aminopeptidases.[1][2] These enzymes cleave the peptide bond between Arginine (Arg) and Tyrosine (Tyr) at the N-terminus of the this compound molecule.[1][2] Further degradation can occur through the cleavage of the Tyr-Leu bond.[1][2]
Q3: How can I increase the stability of this compound for my experiments?
A3: You can enhance this compound's stability through several methods:
-
Chemical Modification: Synthesizing this compound analogs with modifications that make them resistant to enzymatic cleavage is a common strategy. Replacing L-amino acids with D-amino acids at the cleavage sites can significantly increase stability.
-
Use of Peptidase Inhibitors: Co-injecting this compound with a cocktail of peptidase inhibitors can protect it from degradation.
-
Formulation Strategies: Encapsulating this compound in delivery systems like liposomes can shield it from enzymatic attack and provide a sustained release.
Q4: Are there commercially available stabilized this compound analogs?
A4: Several companies that specialize in peptide synthesis offer custom synthesis of this compound analogs. You can request modifications such as D-amino acid substitutions at specific positions in the peptide sequence. While some analogs are described in the scientific literature, their commercial availability as off-the-shelf products may be limited.
Q5: What are some effective peptidase inhibitors to use with this compound?
A5: Amastatin and bestatin are known inhibitors of aminopeptidases that degrade this compound.[1][3] Amastatin has been shown to be a potent inhibitor of the aminopeptidase responsible for the primary cleavage of this compound.[1]
Data Presentation
Table 1: In Vitro Inhibition of this compound Degrading Enzymes
| Inhibitor | Concentration (mM) | Enzyme Source | pH | % Inhibition | Reference |
| Amastatin | 0.1 | Locusta migratoria hindgut and ovary membranes | 8.2 | 50 - 75% | [3] |
| HNBL | 0.1 | Locusta migratoria hindgut and ovary membranes | 8.2 | 50 - 75% | [3] |
| o-phenanthroline | 0.1 | Locusta migratoria hindgut and ovary membranes | 6.0 | ~70% | [3] |
| Bestatin | 0.1 | Locusta migratoria hindgut and ovary membranes | 8.2 | Lower than Amastatin | [3] |
Table 2: IC50 Value of an Aminopeptidase Inhibitor
| Inhibitor | Enzyme Source | IC50 (µM) | Reference |
| Amastatin | Aminopeptidase from Schistocerca gregaria nervous tissue | 0.3 | [1] |
Experimental Protocols
Protocol 1: In Vitro this compound Stability Assay
This protocol outlines a general procedure to assess the stability of this compound in the presence of tissue homogenates.
Materials:
-
This compound
-
Insect tissue of interest (e.g., hemolymph, gut, nervous tissue)
-
Physiological saline appropriate for the insect species
-
Peptidase inhibitor(s) (optional)
-
HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge and tubes
Procedure:
-
Prepare Tissue Homogenate: Dissect the target tissue in ice-cold physiological saline. Homogenize the tissue in a known volume of saline and centrifuge to pellet cellular debris. The supernatant will contain the soluble enzymes.
-
Incubation: In a microcentrifuge tube, mix the tissue homogenate supernatant with a known concentration of this compound. If testing inhibitors, pre-incubate the homogenate with the inhibitor for a specified time before adding this compound.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA or ice-cold acetonitrile).
-
Sample Preparation for HPLC: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for HPLC analysis.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient of mobile phase B to elute this compound and its metabolites (e.g., 5% to 60% B over 20 minutes).
-
Detection: UV detector at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. The rate of disappearance of the this compound peak indicates its degradation rate.
Protocol 2: In Vivo Administration of this compound
This protocol provides a general guideline for injecting this compound into an insect.
Materials:
-
This compound
-
Sterile physiological saline appropriate for the insect species
-
Microinjection system (e.g., nanoinjector) with calibrated glass needles
-
Anesthetic (e.g., CO2 or chilling)
Procedure:
-
Prepare Injection Solution: Dissolve this compound in sterile physiological saline to the desired concentration. If using peptidase inhibitors, they can be co-dissolved in the same solution.
-
Anesthetize the Insect: Lightly anesthetize the insect to immobilize it for injection.
-
Injection: Using the microinjection system, carefully inject a precise volume of the this compound solution into the insect's hemocoel. The injection site should be a soft, intersegmental membrane to minimize injury.
-
Recovery: Allow the insect to recover from anesthesia in a suitable environment.
-
Observation: Monitor the insect for the expected biological response at different time points post-injection.
Mandatory Visualizations
Caption: this compound degradation pathway highlighting the primary enzymatic cleavage sites.
Caption: Experimental workflow for the in vitro this compound stability assay.
Caption: Troubleshooting logic for addressing rapid this compound inactivation in vivo.
References
- 1. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
- 3. researchgate.net [researchgate.net]
troubleshooting variability in Proctolin bioassay results
Welcome to the technical support center for proctolin bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining their experiments involving the neuropeptide this compound. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to help you address variability in your bioassay results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound bioassays in a question-and-answer format.
Q1: Why am I observing a weak or inconsistent dose-response to this compound?
A1: A weak or inconsistent dose-response curve is a common issue that can stem from several factors related to the tissue preparation, experimental solutions, or the this compound peptide itself.
-
Tissue Viability: The health of the muscle preparation is paramount. Ensure the dissection is performed quickly and with minimal tissue damage in a chilled, oxygenated physiological saline. Inadequate oxygenation or prolonged exposure to suboptimal saline can lead to a decline in tissue health and responsiveness.
-
This compound Degradation: this compound can be degraded by peptidases present in residual hemolymph or released from damaged tissues.[1][2][3][4][5] It is crucial to thoroughly wash the preparation with fresh saline before starting the experiment. Consider including peptidase inhibitors in your saline, although their effects on the bioassay should be validated.
-
Suboptimal Saline Composition: The ionic composition and pH of the physiological saline must be appropriate for the insect species being studied. Variations in ions like Ca²⁺, Mg²⁺, and K⁺ can significantly alter muscle excitability and contractility.
-
Incorrect this compound Concentration: Verify the concentration of your this compound stock solution and ensure accurate serial dilutions. Adsorption of the peptide to plasticware can also be a factor, so using low-retention plastics is recommended.
Q2: My tissue preparation initially responds to this compound, but the response diminishes with repeated applications. What is causing this loss of sensitivity?
A2: This phenomenon, known as tachyphylaxis or desensitization, is common in receptor-mediated bioassays.[6]
-
Receptor Downregulation/Desensitization: Continuous or repeated exposure to an agonist like this compound can lead to the internalization or desensitization of its G protein-coupled receptors (GPCRs).[7] To mitigate this, ensure adequate washout periods between this compound applications to allow the receptors to recover.
-
Depletion of Intracellular Messengers: The signaling pathway activated by this compound involves intracellular second messengers.[8] Repetitive stimulation can deplete these signaling molecules, leading to a reduced response.
-
Tissue Fatigue: The muscle tissue itself can become fatigued with repeated contractions, especially if the energy reserves in the saline are insufficient. Ensure your saline contains a readily available energy source, such as glucose.
Q3: I am observing a biphasic or U-shaped dose-response curve. Is this expected?
A3: Biphasic dose-response curves, where low doses elicit a stimulatory effect that is diminished or reversed at higher doses, can occur and are a recognized phenomenon in pharmacology, sometimes referred to as hormesis.[9][10][11][12][13]
-
Receptor Desensitization at High Concentrations: Very high concentrations of this compound may lead to rapid and profound receptor desensitization, resulting in a smaller contractile response than that observed at moderate concentrations.[7]
-
Activation of Off-Target Receptors: At high concentrations, this compound might interact with other, lower-affinity receptors that could mediate an inhibitory or competing response.
-
Complex Downstream Signaling: The signaling cascade initiated by the this compound receptor may have built-in negative feedback loops that are more strongly activated at higher ligand concentrations.
Q4: How does temperature affect my this compound bioassay results?
A4: Temperature is a critical environmental factor that can significantly influence the outcome of your bioassay.[14][15][16][17]
-
Enzyme Kinetics: The activity of both the this compound receptor and any degrading peptidases are temperature-dependent. Generally, physiological processes will speed up with increasing temperature up to an optimum, after which they will decline.
-
Muscle Contractility: The force and speed of muscle contraction are also temperature-sensitive.[18] Lower temperatures can lead to a decrease in muscle resting potential and slower, weaker contractions, while excessively high temperatures can cause tissue damage.[14] It is crucial to maintain a stable and appropriate temperature for the species being studied throughout the experiment.
Data Presentation
The following tables summarize quantitative data relevant to this compound bioassays.
Table 1: this compound Efficacy in Different Insect Preparations
| Preparation | Species | EC₅₀ / Threshold Concentration | Reference |
| Hindgut Contraction | Rhodnius prolixus | Threshold: ~10⁻⁹ M | [7] |
| Sustained Muscle Contraction | Drosophila melanogaster larvae | EC₅₀: 8.5 x 10⁻⁷ M | [8] |
| Second Messenger Activation (in HEK cells expressing this compound receptor) | Drosophila melanogaster | EC₅₀: 0.3 nM | [19][20][21][22] |
| Hindgut Receptor Binding | Periplaneta americana | Kₐₚₚ: 2 x 10⁻⁸ M | [23] |
Table 2: Factors Influencing Insect Muscle Contraction
| Factor | Effect on Muscle Contraction | Species Studied | Reference |
| Temperature | Contraction force and kinetics are temperature-dependent. | Drosophila melanogaster larvae | [18] |
| Increased temperature can lead to a transient increase followed by a decrease in resting potential. | Acheta domesticus, Leptinotarsa decemlineata, Tenebrio molitor | [14] | |
| Salinity | Increased salinity can decrease growth rate and affect larval survival. | Lestes macrostigma | [24][25][26] |
| Ion-specific effects on ion transporter gene expression and tissue morphology. | Neocloeon triangulifer | [27] |
Experimental Protocols
Protocol 1: this compound Bioassay Using Insect Hindgut
This protocol is a generalized procedure for measuring the myotropic effects of this compound on an insect hindgut preparation.
-
Dissection:
-
Anesthetize the insect (e.g., cockroach, locust) by chilling on ice.
-
Dissect out the hindgut in a petri dish containing chilled, oxygenated physiological saline appropriate for the species.
-
Carefully remove the Malpighian tubules and any adhering fat body.
-
Tie a silk or fine thread to both the anterior and posterior ends of the hindgut.
-
-
Mounting the Preparation:
-
Transfer the hindgut preparation to an organ bath containing fresh, oxygenated saline at a constant, appropriate temperature.
-
Attach the posterior thread to a fixed hook at the bottom of the organ bath.
-
Attach the anterior thread to an isometric force transducer.
-
Apply a small amount of initial tension (preload) to the muscle and allow it to equilibrate for at least 30-60 minutes. During this time, continuously perfuse the bath with fresh saline.
-
-
Data Acquisition:
-
Record the baseline contractile activity. Many insect hindguts exhibit spontaneous contractions.
-
Prepare serial dilutions of this compound in the physiological saline.
-
Add known concentrations of this compound to the organ bath in a cumulative or non-cumulative manner.
-
Record the change in contraction frequency, amplitude, and basal tonus.
-
After each application (for non-cumulative additions), or after the final concentration, thoroughly wash the preparation with fresh saline until the baseline activity returns.
-
-
Data Analysis:
-
Measure the change in force for each this compound concentration.
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
Protocol 2: this compound Bioassay Using Drosophila Larval Body-Wall Muscles
This protocol is adapted from studies on Drosophila melanogaster larvae.[8][28][29][30][31][32]
-
Dissection:
-
Select a third-instar larva and place it in a dissecting dish with chilled, calcium-free HL3 saline.
-
Make a dorsal incision along the midline and pin the cuticle flat to expose the internal organs and body-wall musculature.
-
Remove the central nervous system (CNS) and digestive tract.
-
Carefully wash the preparation to remove any remaining tissues and hemolymph.
-
-
Mounting and Equilibration:
-
Transfer the pinned larva to a recording chamber continuously perfused with oxygenated HL3 saline containing a physiological concentration of calcium.
-
Attach a force transducer to one side of the larval preparation.
-
Allow the preparation to equilibrate for 15-30 minutes.
-
-
Application and Recording:
-
Apply different concentrations of this compound to the bath via the perfusion system.
-
Record the resulting sustained muscle contractions (changes in muscle tonus).[8]
-
To study the enhancement of nerve-evoked contractions, a suction electrode can be used to stimulate the motor nerves while recording muscle force.
-
-
Analysis:
-
Measure the peak force of the sustained contractions for each this compound concentration.
-
Construct a dose-response curve and determine the EC₅₀.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Degradation of the neuropeptide this compound by membrane bound proteases of the hindgut and ovary of Locusta migratoria and the effects of different inhibitors [agris.fao.org]
- 4. This compound degradation by membrane peptidases from nervous tissues of the desert locust (Schistocerca gregaria) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Drugs associated with tachyphylaxis: results from a retrospective pharmacovigilance study using disproportionality analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A unified approach to dissecting biphasic responses in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [scholarworks.umass.edu]
- 14. The effect of temperature on muscle resting potential in some insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.biologists.com [journals.biologists.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
- 23. Structure function analysis of an arthropod peptide hormone: this compound and synthetic analogues compared on the cockroach hindgut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. libellules.pnaopie.fr [libellules.pnaopie.fr]
- 25. The impact of salinity on a saline water insect: Contrasting survival and energy budget - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. the-impact-of-salinity-on-a-saline-water-insect-contrasting-survival-and-energy-budget - Ask this paper | Bohrium [bohrium.com]
- 27. Physiological plasticity and acclimatory responses to salinity stress are ion-specific in the mayfly, Neocloeon triangulifer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jneurosci.org [jneurosci.org]
- 29. Identification of the neuropeptide transmitter this compound in Drosophila larvae: characterization of muscle fiber-specific neuromuscular endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 32. researchgate.net [researchgate.net]
Validation & Comparative
Structure-Activity Relationship of Proctolin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proctolin (Arg-Tyr-Leu-Pro-Thr), a pentapeptide neuropeptide, plays a crucial role as a neuromodulator and neurohormone in arthropods, influencing muscle contraction, heart rate, and other physiological processes.[1] Its potent and specific actions have made it a significant target for structure-activity relationship (SAR) studies aimed at understanding its mode of action and developing novel insect-specific pesticides. This guide provides a comparative analysis of the biological activity of various this compound analogs, supported by quantitative data and detailed experimental methodologies.
Agonistic Activity of this compound Analogs
The biological activity of this compound is highly sensitive to modifications at each of its five amino acid residues. The following tables summarize the quantitative data on the myotropic and cardioexcitatory effects of various this compound analogs compared to the native peptide.
Myotropic Activity on Insect Visceral and Skeletal Muscle
Myotropic activity is a key measure of a this compound analog's ability to induce muscle contraction. The locust oviduct and foregut, as well as the cockroach hindgut, are common model systems for these assays.
| Analog Modification | Position | Species | Bioassay | Activity (relative to this compound) | Reference |
| [Phe(p-Cl)²] | 2 | Schistocerca gregaria | Foregut Contraction | 15-25% | [2] |
| [L-Nal²] | 2 | Schistocerca gregaria | Foregut Contraction | 15-25% | [2] |
| [D-Phe(p-NO₂)₂] | 2 | Schistocerca gregaria | Foregut Contraction | 15-25% | [2] |
| [Orn(iPr)¹] | 1 | Schistocerca gregaria | Foregut Contraction | 40% | [3] |
| [Lys(iPr)¹] | 1 | Schistocerca gregaria | Foregut Contraction | 15% | [3] |
| [Val⁵] | 5 | Schistocerca gregaria | Foregut Contraction | ~50% | [4] |
| [Ile⁵] | 5 | Schistocerca gregaria | Foregut Contraction | ~50% | [4] |
| [Gln⁵] | 5 | Schistocerca gregaria | Foregut Contraction | ~80% | [4] |
| [Phe²] | 2 | Periplaneta americana | Hindgut Receptor Affinity (Kdapp) | ≤ 10⁻⁷ M | [5] |
| [Lys¹] | 1 | Periplaneta americana | Hindgut Receptor Affinity (Kdapp) | ≤ 10⁻⁷ M | [5] |
Cardioexcitatory Activity on Insect Heart
This compound and its analogs can significantly modulate the heart rate of various insects. The semi-isolated heart preparations of Tenebrio molitor and Periplaneta americana are widely used to assess these effects.
| Analog Modification | Position | Species | Bioassay | Activity (relative to this compound) | Reference |
| [N-Me-Arg¹] | 1 | Tenebrio molitor | Heartbeat Frequency | Full Activity | [3] |
| [Can¹] | 1 | Tenebrio molitor | Heartbeat Frequency | Full Activity | [3] |
| [Phe(p-OEt)²] | 2 | Periplaneta americana | Heartbeat Frequency | Stimulatory (similar to this compound) | [6] |
| [Tyr(3'-NH₂)₂] | 2 | Periplaneta americana | Heartbeat Frequency | Stimulatory (similar to this compound) | [6] |
| [Tyr(3'-NO₂)₂] | 2 | Periplaneta americana | Heartbeat Frequency | Stimulatory (similar to this compound) | [6] |
| [Tyr(3'-NH₂)₂] | 2 | Tenebrio molitor | Heartbeat Frequency | Cardiostimulatory | [6] |
| [D-Arg-D-Tyr-D-Leu-D-Pro-D-Thr] | All | Tenebrio molitor | Heartbeat Frequency | High Agonistic Activity (at 10⁻¹¹ - 10⁻¹⁰ M) | [4][7] |
| [D-Arg¹, D-Leu³] | 1, 3 | Tenebrio molitor | Heartbeat Frequency | High Agonistic Activity (at 10⁻¹¹ - 10⁻¹⁰ M) | [4][7] |
| [D-Tyr², D-Thr⁵] | 2, 5 | Tenebrio molitor | Heartbeat Frequency | High Agonistic Activity (at 10⁻¹¹ - 10⁻¹⁰ M) | [4][7] |
| [D-Arg¹, D-Pro⁴] | 1, 4 | Tenebrio molitor | Heartbeat Frequency | High Agonistic Activity (at 10⁻¹¹ - 10⁻¹⁰ M) | [4][7] |
| [Val⁵] | 5 | Tenebrio molitor | Heartbeat Frequency | ~30-50% | [4] |
| [Ile⁵] | 5 | Tenebrio molitor | Heartbeat Frequency | ~30-50% | [4] |
| [Ala⁵] | 5 | Tenebrio molitor | Heartbeat Frequency | ~30-50% | [4] |
| [Ser⁵] | 5 | Tenebrio molitor | Heartbeat Frequency | ~30-50% | [4] |
| [Glu⁵] | 5 | Tenebrio molitor | Heartbeat Frequency | ~30-50% | [4] |
| [Arg⁵] | 5 | Tenebrio molitor | Heartbeat Frequency | ~30-50% | [4] |
| [Lys⁵] | 5 | Tenebrio molitor | Heartbeat Frequency | ~30-50% | [4] |
| [S-2-amino-1-propanol⁵] | 5 | Tenebrio molitor | Heartbeat Frequency | ~30-50% | [4] |
| [R-1-amino-2-propanol⁵] | 5 | Tenebrio molitor | Heartbeat Frequency | ~30-50% | [4] |
Antagonistic Activity of this compound Analogs
Several this compound analogs have been identified as antagonists, capable of inhibiting the action of native this compound. This is a critical area of research for developing tools to study this compound's physiological roles and for potential pest control applications.
| Analog Modification | Position | Species | Bioassay | Antagonistic Effect | Reference |
| [α-methyl-L-tyrosine²] | 2 | Locusta migratoria | Oviduct Contraction | Threshold of 5 x 10⁻⁹ M; shifts dose-response curve to the right | [7] |
| [N-methyl-L-tyrosine²] | 2 | Locusta migratoria | Oviduct Contraction | Threshold of 5 x 10⁻⁹ M; shifts dose-response curve to the right | [7] |
| Cyclothis compound | - | Locusta migratoria | Oviduct Contraction | Antagonizes in a dose-dependent manner; 2 x 10⁻⁵ M shifts dose-response curve nearly two orders of magnitude to the right | [7] |
| [D-Phe(p-NH₂)₂] | 2 | Schistocerca gregaria | Foregut Contraction | Reduces maximum response to this compound by 64% at 10⁻⁶ M | [2] |
| [D-3-Pal²] | 2 | Schistocerca gregaria | Foregut Contraction | Reduces maximum response to this compound by 49% at 10⁻⁶ M | [2] |
Key Structure-Activity Relationship Insights
-
Position 1 (Arginine): The basicity of the side chain at this position is crucial for activity. Replacement with other basic amino acid derivatives can retain full or partial activity.[3]
-
Position 2 (Tyrosine): The aromatic ring and the hydroxyl group are important. Modifications to the phenolic ring can alter activity and in some cases lead to antagonism.[2][6] The substitution of L-tyrosine with its D-isomer can still result in high agonistic activity.[7]
-
Position 3 (Leucine): This hydrophobic residue is important for receptor binding.
-
Position 4 (Proline): The proline residue introduces a critical turn in the peptide backbone, which is thought to be essential for the correct conformation for receptor binding.[1]
-
Position 5 (Threonine): The hydroxyl group of threonine contributes to the peptide's activity.[4]
-
Stereochemistry: The substitution of L-amino acids with their D-isomers at various positions can, in some cases, lead to analogs with surprisingly high or even enhanced biological activity, suggesting that the receptor can accommodate different stereochemical configurations.[7]
Experimental Protocols
Myotropic Bioassay on Insect Foregut (Schistocerca gregaria)
This assay measures the ability of this compound analogs to induce contraction in the visceral muscle of the locust foregut.
-
Tissue Preparation: Adult locusts (Schistocerca gregaria) are dissected to isolate the foregut. The isolated tissue is mounted in an organ bath containing an appropriate insect saline solution and maintained at a constant temperature.
-
Data Recording: One end of the foregut is attached to a fixed point, and the other is connected to an isometric force transducer. Contractions are recorded using a polygraph or a digital data acquisition system.
-
Dose-Response Analysis: A cumulative or non-cumulative dose-response curve is generated by adding increasing concentrations of the this compound analog to the organ bath. The contractile response (amplitude or frequency of contractions) is measured at each concentration.
-
Data Analysis: The activity of the analog is typically expressed as a percentage of the maximum contraction induced by a saturating concentration of native this compound. EC₅₀ values (the concentration that produces 50% of the maximal response) can also be calculated.
Cardioexcitatory Bioassay on Insect Heart (Tenebrio molitor or Periplaneta americana)
This in vitro assay assesses the effect of this compound analogs on the heart rate of insects.
-
Tissue Preparation: The heart of an adult mealworm (Tenebrio molitor) or cockroach (Periplaneta americana) is surgically exposed and semi-isolated. The preparation is continuously perfused with a physiological saline solution.
-
Heartbeat Recording: The frequency of heartbeats is monitored and recorded using an impedance converter or an optical method.
-
Application of Analogs: this compound analogs are added to the perfusing saline at various concentrations.
-
Data Analysis: The change in heartbeat frequency is recorded, and the activity of the analog is compared to that of native this compound. Dose-response curves can be generated to determine the effective concentrations.[6][8]
Receptor Binding Assay
This assay determines the affinity of this compound analogs for the this compound receptor, which is a G protein-coupled receptor (GPCR).[9]
-
Membrane Preparation: Cell membranes expressing the this compound receptor are prepared. This can be from insect tissues known to be rich in this compound receptors (e.g., hindgut) or from cell lines engineered to express the receptor.
-
Radioligand Binding: The membrane preparation is incubated with a radiolabeled this compound analog (e.g., ¹²⁵I-proctolin) and varying concentrations of the unlabeled test analog.
-
Separation and Counting: The membrane-bound radioligand is separated from the free radioligand by filtration. The radioactivity of the filters is then measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) can be determined. The dissociation constant (Kd) of the analog can then be calculated.[9]
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating its analogs.
This compound signaling pathway leading to muscle contraction.
References
- 1. Conformational and receptor-binding properties of the insect neuropeptide this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioacceleratory action of tachykinin-related neuropeptides and this compound in two coleopteran insect species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New this compound analogues modified by D-amino acids in the peptide chain and their high cardioexcitatory effect on Tenebrio molitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound analogues and a this compound metabolite as antagonist of the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a bioassay employing the desert locust (Schistocerca gregaria) for the detection of saxitoxin and related compounds in cyanobacteria and shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Proctolin and Octopamine Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the Proctolin and octopamine signaling pathways, two critical neuromodulatory systems in invertebrates. The information presented is supported by experimental data to aid in research and drug development endeavors targeting these pathways.
Introduction
This compound, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), and octopamine, a biogenic amine, are crucial signaling molecules in invertebrates, acting as neurotransmitters, neuromodulators, and neurohormones.[1][2] They regulate a wide array of physiological processes, including muscle contraction, learning, memory, and behavior.[3] While both pathways utilize G-protein coupled receptors (GPCRs) and common second messengers, their specific mechanisms of action, receptor subtypes, and physiological outputs exhibit distinct differences. This guide will dissect these differences and similarities to provide a comprehensive understanding of their signaling cascades.
Signaling Pathways
The signaling pathways of this compound and octopamine, while both initiated by GPCR activation, diverge in their downstream effectors and cellular responses.
This compound Signaling Pathway
This compound binds to a specific class of GPCRs, exemplified by the CG6986 receptor in Drosophila melanogaster.[1] Activation of the this compound receptor can lead to the stimulation of multiple second messenger systems, including the phospholipase C (PLC) and adenylyl cyclase (AC) pathways.[4] This results in the generation of inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), ultimately leading to an increase in intracellular calcium concentrations and the activation of protein kinase A (PKA) and protein kinase C (PKC).[4][5]
Octopamine Signaling Pathway
Octopamine signaling is more diverse due to the presence of multiple receptor subtypes, broadly categorized as alpha-adrenergic-like (OctαR) and beta-adrenergic-like (OctβR).[2]
-
OctαR Pathway: These receptors are typically coupled to Gq proteins. Upon octopamine binding, Gq activates PLC, leading to the production of IP3 and DAG. IP3 triggers the release of calcium from intracellular stores, and DAG activates PKC.[5]
-
OctβR Pathway: These receptors are primarily coupled to Gs proteins, which activate adenylyl cyclase to produce cAMP.[6] cAMP then activates PKA, which phosphorylates downstream targets. Some OctβR subtypes can also be coupled to inhibitory G proteins (Gi/o), leading to a decrease in cAMP levels.[7]
Quantitative Data Comparison
The following tables summarize key quantitative parameters for this compound and octopamine receptor interactions and their physiological effects.
Table 1: Receptor Binding and Activation
| Parameter | This compound | Octopamine | Species/System | Reference |
| Receptor Type | GPCR (e.g., CG6986) | GPCR (OctαR, OctβR) | Drosophila melanogaster | [1][2] |
| EC50 (Receptor Activation) | 0.3 nM | ~30 nM (for cAMP rise) | Drosophila melanogaster (HEK cells) | [8][9] |
| IC50 (Ligand Binding) | 4 nM | - | Drosophila melanogaster (HEK cells) | [8] |
| Kd (Binding Affinity) | 2 x 10-8 M | 6.0 x 10-9 M | Cockroach hindgut / Drosophila heads | [10][11] |
Table 2: Physiological Effects (Muscle Contraction)
| Parameter | This compound | Octopamine | Species/System | Reference |
| Threshold Concentration | 10-8 M | 10-6 M (inhibition) | Crayfish swimmeret | [12] |
| EC50 | 1.6 x 10-6 M | 5 x 10-5 M (inhibition) | Crayfish swimmeret | [12] |
| Effect on Contraction | Potentiates nerve-evoked contractions | Can potentiate or inhibit, depending on the system | Various arthropods | [10][12] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize these signaling pathways are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of a ligand for its receptor.
Objective: To quantify the binding of radiolabeled this compound or octopamine to their respective receptors in a tissue or cell membrane preparation.
Methodology:
-
Membrane Preparation:
-
Dissect the tissue of interest (e.g., insect brain, muscle) or harvest cultured cells expressing the receptor.
-
Homogenize the tissue/cells in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Reaction:
-
In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand (e.g., [3H]-octopamine, 125I-Proctolin).
-
To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of the corresponding unlabeled ligand.
-
Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters quickly with cold assay buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using saturation binding analysis to determine Kd and Bmax.
-
cAMP Measurement Assay
This assay quantifies the levels of cyclic AMP, a key second messenger in the octopamine signaling pathway.
Objective: To measure changes in intracellular cAMP levels in response to receptor activation by this compound or octopamine.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the receptor of interest in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of the agonist (this compound or octopamine) for a defined period.
-
-
Cell Lysis:
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Use a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based assay kit.
-
In a typical ELISA, the cAMP from the cell lysate competes with a known amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites.
-
The amount of labeled cAMP bound is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the cell lysates by comparing their signal to the standard curve.
-
Plot the cAMP concentration against the agonist concentration to determine the EC50.
-
Intracellular Calcium Measurement Assay
This assay measures changes in the concentration of free intracellular calcium, a second messenger in both this compound and octopamine signaling.
Objective: To monitor real-time changes in intracellular calcium levels following receptor stimulation.
Methodology:
-
Cell Loading with Fluorescent Dye:
-
Culture cells expressing the receptor on a glass-bottom dish or a multi-well plate suitable for fluorescence microscopy.
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane.
-
Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.
-
-
Fluorescence Measurement:
-
Wash the cells to remove any extracellular dye.
-
Place the cells on a fluorescence microscope or a plate reader equipped with a perfusion system.
-
Excite the dye at the appropriate wavelength and measure the emitted fluorescence.
-
Establish a baseline fluorescence reading.
-
-
Cell Stimulation:
-
Perfuse the cells with a solution containing the agonist (this compound or octopamine).
-
Continuously record the fluorescence intensity to monitor changes in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the absolute calcium concentration.
-
Plot the change in calcium concentration over time to visualize the cellular response.
-
Conclusion
This compound and octopamine signaling pathways, while sharing some common elements like GPCRs and second messengers, exhibit significant differences in their receptor subtypes, ligand affinities, and downstream physiological effects. This compound signaling appears to be mediated by a more limited set of receptors, often leading to potent muscle contractions. In contrast, octopamine signaling is characterized by a greater diversity of receptor subtypes, allowing for a wider range of cellular responses, including both excitation and inhibition. A thorough understanding of these distinct pathways is essential for the development of targeted therapeutic and pest control strategies. The experimental protocols provided in this guide offer a framework for further investigation into the intricacies of these vital invertebrate signaling systems.
References
- 1. High-affinity octopamine receptors revealed in Drosophila by binding or [3H]octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. tandfonline.com [tandfonline.com]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 8. Modulation of the crayfish swimmeret rhythm by octopamine and the neuropeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A family of octopamine [corrected] receptors that specifically induce cyclic AMP production or Ca2+ release in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure function analysis of an arthropod peptide hormone: this compound and synthetic analogues compared on the cockroach hindgut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-affinity [3H]octopamine-binding sites in Drosophila melanogaster: interaction with ligands and relationship to octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Proctolin vs. FMRFamide Peptides: A Comparative Guide to their Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological effects of two prominent neuropeptide families in invertebrates: Proctolin and the FMRFamide-related peptides (FaRPs). We delve into their distinct and overlapping roles in modulating muscle contraction, neuronal activity, and cardiac function, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Overview of this compound and FMRFamide Peptides
This compound is a highly conserved pentapeptide (Arg-Tyr-Leu-Pro-Thr) first identified in the cockroach Periplaneta americana. It primarily functions as a neuromodulator and neurohormone in arthropods, influencing visceral and skeletal muscle activity.[1]
FMRFamide (Phe-Met-Arg-Phe-NH2) is the founding member of a large and diverse family of neuropeptides characterized by a C-terminal Arg-Phe-amide motif. FaRPs are widespread throughout the animal kingdom and exhibit a broad range of physiological effects, including regulation of muscle contractility, cardiovascular function, and neuronal activity.[2][3]
Comparative Physiological Effects
The physiological actions of this compound and FMRFamide peptides often target similar systems, yet their specific effects can vary significantly depending on the target tissue, species, and the specific FMRFamide-related peptide .
Muscle Contraction
Both this compound and FMRFamide peptides are potent modulators of muscle contraction, playing crucial roles in processes such as digestion, reproduction, and locomotion.
This compound generally acts as a potent stimulator of both visceral and skeletal muscle contractions.[1] In many insect preparations, it enhances neuromuscular transmission and induces tonic or rhythmic contractions.[1]
FMRFamide peptides exhibit more diverse effects on muscle tissue. Depending on the specific peptide, concentration, and target organ, FaRPs can be either excitatory or inhibitory. For instance, in the reproductive tracts of the beetle Tenebrio molitor, this compound consistently stimulates contractions of the ejaculatory duct and oviduct. In contrast, FMRFamide has a weak inhibitory effect on the ejaculatory duct at high concentrations and a bimodal (stimulatory at low doses, inhibitory at high doses) effect on the oviduct.[1][2]
| Parameter | This compound | FMRFamide Peptides |
| Effect on Insect Visceral Muscle | Primarily stimulatory, increasing contraction frequency and amplitude.[1] | Can be stimulatory or inhibitory depending on the peptide, concentration, and tissue.[1][2] |
| Effect on Insect Skeletal Muscle | Potentiates neurally-evoked contractions.[4] | Can modulate neurally-evoked contractions.[4] |
| EC50 (Drosophila larval body wall muscle) | 8.5 x 10⁻⁷ M (for sustained contractions) | Not available for direct comparison |
| Threshold Concentration (Beetle ejaculatory duct) | 10⁻¹⁰ M (stimulatory) | 10⁻⁶ - 10⁻⁵ M (inhibitory)[2] |
| Threshold Concentration (Beetle oviduct) | Stimulatory across a range of concentrations | Bimodal: 10⁻¹¹ - 10⁻⁹ M (stimulatory), 10⁻⁷ - 10⁻⁵ M (inhibitory in T. molitor)[2] |
Cardiac Function
Both peptide families are known to modulate heart rate and contractility in invertebrates.
This compound is generally cardioexcitatory in insects, increasing the frequency and force of heart contractions.
FMRFamide peptides can have either cardioacceleratory or cardioinhibitory effects. For example, in the crayfish Procambarus clarkii, the FMRFamide-related peptides NF1 and DF2 increase the rate and amplitude of heart contractions.[3]
Neuronal Activity
As neuromodulators, both this compound and FMRFamide peptides can alter the excitability and synaptic transmission of neurons.
This compound often acts presynaptically to enhance neurotransmitter release.
FMRFamide peptides can have complex effects on neuronal activity, including modulation of ion channels. In some molluscan neurons, FMRFamide has been shown to decrease Ca²⁺ conductance and a cAMP-dependent K⁺ conductance.[5] In other systems, they can activate a slow inward current mediated by a G-protein, leading to depolarization.[6]
Signaling Pathways
The physiological effects of this compound and FMRFamide peptides are mediated by distinct signaling pathways, primarily through G-protein coupled receptors (GPCRs).
This compound Signaling Pathway
This compound binds to a specific GPCR, which is often coupled to the Gq alpha subunit. This activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevated intracellular Ca²⁺, along with PKC activation, ultimately leads to muscle contraction.
Caption: this compound Gq-PLC signaling pathway.
FMRFamide Signaling Pathways
The signaling pathways for FMRFamide peptides are more diverse. They also bind to GPCRs, but these receptors can couple to different G-protein subtypes, leading to varied downstream effects.
-
Stimulatory Pathway (e.g., via Gs): Binding of an FMRFamide peptide to its receptor can activate a Gs alpha subunit, which in turn stimulates adenylyl cyclase (AC). AC converts ATP to cyclic AMP (cAMP), which then activates Protein Kinase A (PKA). PKA can phosphorylate various target proteins, leading to a physiological response such as increased muscle contraction or neuronal excitability.
-
Inhibitory Pathway (e.g., via Gi): Alternatively, an FMRFamide receptor can couple to a Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels and a subsequent reduction in PKA activity. This can result in muscle relaxation or neuronal inhibition.
-
Ionotropic Receptors: In some invertebrates, FMRFamide can directly gate an amiloride-sensitive sodium channel (FaNaC), leading to a rapid excitatory depolarization. This represents a faster, non-GPCR mediated signaling mechanism.[7][8]
Caption: Diverse FMRFamide signaling pathways.
Experimental Protocols
Insect Visceral Muscle Contraction Assay
This protocol is adapted from studies on insect reproductive tracts and gut motility.[9][10]
Objective: To measure the effects of this compound and FMRFamide peptides on the contractility of isolated insect visceral muscle.
Materials:
-
Dissecting microscope and tools (fine forceps, scissors)
-
Sylgard-lined petri dish
-
Physiological saline solution (e.g., modified Ringer's solution) appropriate for the insect species
-
Perfusion system with a pump
-
Force transducer or video microscopy setup for recording contractions
-
Data acquisition system
-
This compound and FMRFamide peptide stock solutions
Procedure:
-
Dissect the target visceral organ (e.g., oviduct, ejaculatory duct, hindgut) from the insect in cold physiological saline.
-
Carefully remove any adhering fat body or connective tissue.
-
Mount the isolated organ in a perfusion chamber filled with physiological saline. One end of the tissue is fixed, and the other is attached to a force transducer or positioned for video recording.
-
Allow the preparation to equilibrate for at least 30 minutes, with continuous perfusion of saline, until a stable baseline of spontaneous contractions is observed.
-
Prepare serial dilutions of the this compound and FMRFamide peptides in physiological saline.
-
Apply the peptides to the preparation by switching the perfusion solution to one containing the desired peptide concentration.
-
Record the changes in contraction frequency and amplitude for a set period (e.g., 5-10 minutes) or until a stable response is achieved.
-
Wash the preparation with physiological saline until the contractile activity returns to the baseline level before applying the next concentration or peptide.
-
Construct dose-response curves by plotting the change in contraction frequency or amplitude against the peptide concentration.
Caption: Workflow for insect visceral muscle contraction assay.
Neuromuscular Junction (NMJ) Electrophysiology
This protocol is a generalized procedure for recording synaptic potentials at the insect neuromuscular junction, particularly well-established in Drosophila larvae.[11][12][13][14][15]
Objective: To measure the effects of this compound and FMRFamide peptides on synaptic transmission at the NMJ.
Materials:
-
Dissecting microscope and tools
-
Sylgard-lined petri dish
-
Physiological saline solution (e.g., HL3 for Drosophila)
-
Electrophysiology rig with amplifier, micromanipulators, and data acquisition system
-
Glass microelectrodes for intracellular recording and nerve stimulation
-
Suction electrode
-
This compound and FMRFamide peptide stock solutions
Procedure:
-
Dissect a third-instar larva to expose the body wall muscles and the central nervous system (CNS).
-
Remove the CNS and sever the motor nerves innervating the target muscle (e.g., muscle 6 in abdominal segments A2-A3).
-
Position the dissected preparation in the recording chamber filled with physiological saline.
-
Use a suction electrode to draw the cut end of the motor nerve for stimulation.
-
Insert a sharp glass microelectrode into the target muscle fiber to record the membrane potential. A stable resting membrane potential of at least -60 mV should be achieved.
-
Record spontaneous miniature excitatory postsynaptic potentials (mEPSPs).
-
Evoke excitatory postsynaptic potentials (EPSPs) by delivering a brief electrical stimulus to the motor nerve via the suction electrode.
-
Establish a baseline of mEPSP frequency and amplitude, and evoked EPSP amplitude.
-
Bath-apply this compound or FMRFamide peptides at various concentrations to the preparation.
-
Record changes in mEPSP and EPSP parameters in the presence of the peptides.
-
Analyze the data to determine the effects of the peptides on presynaptic neurotransmitter release (quantal content) and postsynaptic receptor sensitivity.
Caption: Workflow for NMJ electrophysiology.
Conclusion
This compound and FMRFamide peptides are key players in the physiological regulation of invertebrates. While this compound generally exhibits consistent stimulatory effects on muscle tissue, the FMRFamide peptide family displays a remarkable functional diversity, with individual peptides capable of producing either excitatory or inhibitory responses. This functional divergence is reflected in their distinct signaling pathways, with this compound primarily acting through a Gq-mediated pathway, and FMRFamides utilizing a broader range of GPCRs coupled to different G-proteins, and in some cases, ionotropic receptors.
For drug development professionals, the specificity of the this compound system may offer a more targeted approach for developing insecticides or other pest control agents. Conversely, the complexity of the FMRFamide signaling network presents both challenges and opportunities for developing highly specific modulators of invertebrate physiology. Further research, particularly direct comparative studies on a wider range of species and tissues, is needed to fully elucidate the physiological roles and therapeutic potential of these fascinating neuropeptides.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Neuronal inhibition by the peptide FMRFamide involves opening of S K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G-protein mediating the slow depolarization induced by FMRFamide in the ganglion cells of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cloning of the amiloride-sensitive FMRFamide peptide-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Electrophysiological Analysis of Synaptic Transmission in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immuno-electrophysiology on Neuromuscular Junctions of Drosophila Third Instar Larva - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Proctolin Receptors in Insect Species
For Researchers, Scientists, and Drug Development Professionals
The neuropeptide proctolin (Arg-Tyr-Leu-Pro-Thr) is a pivotal neuromodulator and neurohormone in arthropods, influencing a wide array of physiological processes including muscle contraction, cardiac function, and reproductive behaviors.[1][2] Its biological effects are mediated through a specific G protein-coupled receptor (GPCR), making the this compound receptor a potential target for the development of novel insecticides.[3] This guide provides a comparative overview of this compound receptor subtypes across different insect species, summarizing key pharmacological data, outlining experimental protocols for their characterization, and illustrating their signaling pathways.
This compound Receptor Subtypes: A Comparative Overview
Current research indicates the presence of a single this compound receptor gene in the genomes of several insect species. While the possibility of multiple receptor subtypes has been suggested based on varied physiological responses, molecular studies have so far identified one primary receptor type.[3] Below is a comparison of the this compound receptor in various insect orders.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound receptors in different insect species. It is important to note that comprehensive pharmacological characterization is not available for all species in which the receptor has been identified.
| Species | Order | Receptor Name/Gene ID | Expression System | Ligand | Assay Type | EC50 | IC50 | Reference(s) |
| Drosophila melanogaster | Diptera | CG6986 | HEK293 Cells | This compound | Calcium Mobilization | 0.3 nM | - | [4] |
| Drosophila melanogaster | Diptera | CG6986 | CHO Cells | This compound | Second Messenger | 0.6 nM | - | [3] |
| Drosophila melanogaster | Diptera | CG6986 | - | This compound | Competition Binding | - | 4 nM | [4] |
| Locusta migratoria | Orthoptera | LmProcR | - | This compound | Calcium Mobilization | Not Available | - | [5] |
| Tribolium castaneum | Coleoptera | - | - | This compound | - | Not Available | - | [6] |
| Rhodnius prolixus | Hemiptera | - | - | This compound | Muscle Contraction | Not Available | - | [7][8] |
| Periplaneta americana | Blattodea | - | - | This compound | Muscle Contraction | Not Available | - | [1] |
Note: "Not Available" indicates that specific quantitative data was not found in the surveyed literature. The this compound gene has been identified in Tribolium castaneum and Rhodnius prolixus, and physiological effects of this compound have been observed in Rhodnius prolixus and Periplaneta americana, strongly suggesting the presence of a functional receptor.[1][6][7][8]
Signaling Pathways of the this compound Receptor
The this compound receptor is a G protein-coupled receptor that, upon activation by this compound, initiates intracellular signaling cascades. The primary pathway identified in insects involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations.[3][5] Some studies also suggest a potential link to the cyclic AMP (cAMP) pathway.[2]
Caption: this compound Receptor Signaling Pathway.
Experimental Protocols
Heterologous Expression of this compound Receptor in HEK293 Cells
This protocol describes the transient expression of an insect this compound receptor in Human Embryonic Kidney 293 (HEK293) cells for subsequent functional analysis.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Expression vector (e.g., pcDNA3.1) containing the codon-optimized this compound receptor cDNA
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: One day prior to transfection, seed HEK293 cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete DMEM. Incubate at 37°C in a humidified 5% CO2 incubator until cells reach 70-80% confluency.
-
Transfection Complex Preparation:
-
In a sterile microcentrifuge tube, dilute 2 µg of the this compound receptor expression vector in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow the formation of DNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the HEK293 cells and wash once with PBS.
-
Add 800 µL of Opti-MEM to each well.
-
Add the 200 µL DNA-lipid complex mixture dropwise to each well.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, add 1 mL of complete DMEM to each well without removing the transfection mixture.
-
Incubate the cells for an additional 24-48 hours before proceeding with functional assays.
-
Caption: Workflow for Heterologous Receptor Expression.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, using a fluorescent calcium indicator.
Materials:
-
HEK293 cells transiently expressing the this compound receptor
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader with automated injection capability
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into a 96-well black-walled, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS to final concentrations of 2 µM and 0.02% (w/v), respectively.
-
Aspirate the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Assay Measurement:
-
Place the microplate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) at regular intervals (e.g., every 1-2 seconds).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add a defined volume (e.g., 20 µL) of this compound solution at various concentrations to the wells.
-
Continue to record the fluorescence intensity for at least 2 minutes to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response as a percentage of the maximum response observed.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[9]
-
Conclusion
The study of this compound receptors in insects reveals a highly conserved signaling system with a single identified receptor type across various species. While quantitative pharmacological data remains limited for many insects, the consistent activation of the PLC-IP3-Ca²⁺ pathway highlights its fundamental role in mediating this compound's effects. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound receptors, which is crucial for understanding their physiological functions and for the development of targeted pest management strategies. Future research focusing on the pharmacological profiling of this compound receptors in a wider range of insect species will be invaluable for a more comprehensive comparative analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Comparative Analysis of Proctolin Function in Orthoptera: A Guide for Researchers and Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a highly conserved neuropeptide in arthropods that functions as a neuromodulator and cotransmitter.[1][2][3] In the order Orthoptera, which includes grasshoppers, locusts, and crickets, this compound plays a crucial role in regulating a variety of physiological processes, most notably muscle contraction.[1][2] This guide provides a comparative analysis of this compound's function across different Orthopteran species, with a focus on its myotropic effects on visceral and skeletal muscles. We present quantitative data from key studies, detail relevant experimental protocols, and illustrate the known signaling pathways to offer a comprehensive resource for researchers and professionals in drug development seeking to understand and target this important neuropeptidergic system.
Myotropic Functions of this compound in Orthoptera
This compound is a potent stimulator of both visceral and skeletal muscle contractions in Orthoptera. Its effects are dose-dependent and vary across different muscle types and species.
Visceral Muscle Contraction
This compound exhibits a strong myotropic effect on the visceral muscles of the digestive and reproductive systems in several Orthopteran species.
Table 1: Comparative Dose-Response of this compound on Visceral Muscle Contraction in Orthoptera
| Species | Muscle Type | Threshold Concentration (M) | Maximal Response Concentration (M) | Reference(s) |
| Locusta migratoria | Foregut | ~10-9 | >10-7 | [4] |
| Locusta migratoria | Oviduct | 10-9 | 2.5 x 10-8 | [5] |
| Schistocerca gregaria | Foregut | Not specified | Not specified, but shows dose-dependent increase | [6] |
Skeletal Muscle Contraction
This compound also modulates the contractility of skeletal muscles, often acting as a cotransmitter to enhance neurally evoked contractions.
Table 2: Effects of this compound on Skeletal Muscle in Orthoptera
| Species | Muscle Type | Observed Effect | Reference(s) |
| Locusta migratoria | Mandibular Closer Muscle | Significantly increases the amplitude of neurally evoked contractions. | [7] |
| Locusta migratoria | Ovipositor Muscles | Enhances neuromuscular transmission and muscular contraction. | [1][2] |
Reproductive and Feeding Behaviors
This compound is implicated in the modulation of complex behaviors such as reproduction and feeding in Orthoptera.
Reproductive Behavior
In locusts, this compound is involved in the neural control of oviposition digging behavior.[1] Studies on the grasshopper Chorthippus biguttulus have shown that this compound plays a modulatory role in the neuronal circuit controlling sexual behavior, specifically triggering courtship singing. In the cricket Gryllus bimaculatus, this compound, along with other neuromodulators, is involved in the control of antennal movements which are crucial for courtship.
Feeding Behavior
This compound is known to stimulate the foregut muscles in various insects, including the locusts Schistocerca gregaria and Locusta migratoria, suggesting a role in the mechanics of feeding.[1][3]
This compound Signaling Pathway
This compound exerts its effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[3][8] While the complete signaling cascade can vary between tissues and species, a common pathway in Orthopteran muscle involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3).[7] IP3 then triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, which is a key step in muscle contraction.[7][9]
This compound signaling pathway in Orthopteran muscle.
Experimental Protocols
In Vitro Muscle Contraction Assay
This protocol is a generalized procedure for measuring the myotropic effects of this compound on isolated insect muscle tissue.
Workflow:
Workflow for in vitro muscle contraction assay.
Methodology:
-
Dissection and Muscle Preparation: Isolate the target muscle (e.g., foregut, oviduct) from the insect in a saline solution appropriate for the species.
-
Mounting: Secure one end of the muscle preparation to a fixed point in an organ bath and the other end to an isometric force transducer.
-
Equilibration: Allow the muscle to equilibrate in the organ bath containing aerated saline at a constant temperature until a stable baseline tension is achieved.
-
Compound Application: Add this compound or its analogs to the organ bath at increasing concentrations. Allow sufficient time between applications for the muscle to respond and then wash out the compound to return to baseline.
-
Data Acquisition: Record the changes in muscle tension using a data acquisition system.
-
Data Analysis: Measure the amplitude of contractions at each concentration to construct a dose-response curve and determine the EC50 value.
Behavioral Assays
Methodology:
-
Insect Preparation: Isolate male insects to ensure sexual receptivity.
-
Experimental Arena: Place a single male in a sound-attenuated chamber equipped with a microphone to record acoustic signals.
-
Compound Administration: Inject this compound or a vehicle control into a specific brain region known to be involved in the control of courtship behavior.
-
Behavioral Observation and Recording: Introduce a receptive female into the arena and record the male's acoustic and physical courtship behaviors for a defined period.
-
Data Analysis: Analyze the audio recordings to quantify parameters of the courtship song, such as chirp rate, duration, and frequency. Compare these parameters between the this compound-treated and control groups.
Methodology:
-
Insect Preparation: Deprive insects of food for a specific period to standardize hunger levels.
-
Experimental Setup: Place individual insects in an arena with access to a calibrated glass capillary tube containing a food source (e.g., sucrose solution).
-
Compound Administration: Inject this compound or a vehicle control into the insect's hemolymph.
-
Measurement of Food Intake: Record the volume of food consumed from the capillary tube at regular intervals over a set duration.
-
Data Analysis: Calculate the total volume of food consumed and the rate of feeding. Compare these values between the this compound-treated and control groups.
This compound Analogs and Receptor Pharmacology
The development of this compound analogs has been instrumental in characterizing this compound receptors and exploring their potential as insecticide targets.[6][10] Studies on Schistocerca gregaria have shown that certain modifications to the this compound peptide sequence can result in either agonistic or antagonistic activity.[6] For instance, some analogs show preserved contractile activity on the foregut, while others act as antagonists.[6] This suggests the presence of specific this compound receptor subtypes that can be differentially targeted.
Conclusion
This compound is a key neuropeptide in Orthoptera, with a well-established role in modulating muscle activity and influencing complex behaviors. The quantitative data and experimental protocols presented in this guide offer a foundation for comparative studies and highlight the potential for targeting the this compound system in the development of novel insect control agents. Further research is needed to fully elucidate the diversity of this compound's functions and its receptor pharmacology across the full spectrum of Orthopteran species.
References
- 1. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound's role in neurally evoked contractions of the locust oviducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New this compound analogues and their myotropic effects on heart of yellow mealworm Tenebrio molitor L. and foregut of locust-Schistocerca gregaria L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in the innervation of the locust mandibular closer muscle modulates contractions through the elevation of inositol trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. Peptide-induced Ca(2+) movements in a tonic insect muscle: effects of this compound and periviscerokinin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of selected this compound analogues on contractions of locust (Locust migratoria) oviducts [agris.fao.org]
A Comparative Guide to Validating Proctolin Receptor Knockdown in Drosophila melanogaster
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the knockdown of the Proctolin receptor (ProcR), a G-protein coupled receptor (GPCR) encoded by the gene CG6986 in Drosophila melanogaster. Effective validation is crucial for accurately interpreting experimental results and understanding the physiological roles of this important neuropeptide signaling pathway. We present experimental data and detailed protocols for RNA interference (RNAi)-mediated knockdown and its validation, alongside a comparison with alternative gene editing technologies like CRISPR/Cas9.
This compound Signaling Pathway
This compound is a neuropeptide that plays a significant role in modulating various physiological processes in insects, including muscle contraction and heart rate.[1] The this compound receptor (CG6986) is a G-protein coupled receptor.[1] Upon binding of this compound, the receptor activates a Gq-protein, which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which then triggers downstream cellular responses such as muscle contraction.
Comparison of Gene Knockdown and Knockout Methods
| Feature | RNA Interference (RNAi) | CRISPR/Cas9 |
| Mechanism | Post-transcriptional silencing of mRNA. | DNA-level editing leading to gene knockout. |
| Effect | Reduction in gene expression (knockdown). | Complete loss of gene function (knockout). |
| Permanence | Transient or stable, depending on the system. | Permanent and heritable. |
| Off-Target Effects | Can occur, requires careful validation. | Potential for off-target mutations, requires careful guide RNA design and screening. |
| Lethality Studies | Suitable for studying essential genes where a complete knockout would be lethal. | Knockout of essential genes can result in lethality, obscuring later-stage functions. |
| Workflow | Relatively straightforward and rapid. | More complex, involving guide RNA design, donor template construction (for knock-ins), and screening for successful editing events. |
Experimental Workflow for Validating this compound Receptor Knockdown
A typical workflow for validating the knockdown of the this compound receptor involves several key steps, from generating the knockdown flies to quantifying the reduction in gene expression and assessing the resulting phenotype.
Experimental Protocols
Generation of this compound Receptor Knockdown Flies
-
Method: The GAL4/UAS system is employed for tissue-specific knockdown of the this compound receptor.
-
Fly Stocks:
-
UAS-ProcR-RNAi line (e.g., from Bloomington Drosophila Stock Center).
-
Tissue-specific GAL4 driver lines (e.g., 24B-GAL4 for mesoderm and somatic muscles, elav-GAL4 for pan-neuronal expression).
-
-
Protocol:
-
Cross virgin females from the UAS-ProcR-RNAi line with males from the desired GAL4 driver line.
-
Collect the F1 progeny, which will express the RNAi construct in the tissues dictated by the GAL4 driver.
-
Rear progeny at a controlled temperature (e.g., 25°C).
-
Quantitative Real-Time PCR (qRT-PCR) for Knockdown Validation
-
Objective: To quantify the reduction in this compound receptor mRNA levels.
-
Protocol:
-
Dissect the tissue of interest (e.g., larval body wall muscles or whole larvae) from both knockdown and control (e.g., GAL4 driver line crossed to a non-RNAi background) third-instar larvae.
-
Extract total RNA using a standard kit.
-
Synthesize cDNA from the RNA samples.
-
Perform qRT-PCR using primers specific for the CG6986 gene and a reference gene (e.g., RpL32).
-
Calculate the relative expression of CG6986 in knockdown flies compared to controls using the ΔΔCt method.
-
Larval Crawling Assay
-
Objective: To assess the behavioral phenotype of this compound receptor knockdown.
-
Protocol:
-
Place individual third-instar larvae on a 2% agar plate.
-
Record the movement of the larvae for a defined period (e.g., 60 seconds).
-
Analyze the videos to determine the crawling speed (e.g., in mm/s).
-
Compare the crawling speed of knockdown larvae to control larvae. This can be performed at different temperatures to assess temperature-dependent effects.[2]
-
Muscle Contraction Assay
-
Objective: To measure the physiological effect of this compound receptor knockdown on muscle function.
-
Protocol:
-
Dissect third-instar larvae to expose the body wall muscles.
-
Remove the central nervous system to eliminate neuronal input.
-
Perfuse the preparation with a saline solution.
-
Apply this compound at a known concentration (e.g., 10⁻⁶ M) and record the resulting muscle contractions using a force transducer.
-
Compare the force of contraction in knockdown larvae to that of control larvae.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from experiments validating this compound receptor knockdown.
Table 1: qRT-PCR Validation of this compound Receptor Knockdown
| Genotype | Target Tissue | Knockdown Efficiency (%) |
| 24B-GAL4 > UAS-ProcR-RNAi | Muscle | ~67% |
| elav-GAL4 > UAS-ProcR-RNAi | Neurons | ~53% |
| Data adapted from Johnson et al. (2016). |
Table 2: Phenotypic Consequences of this compound Receptor Knockdown
| Assay | Genotype | Observation |
| Larval Crawling | elav-GAL4 > UAS-ProcR-RNAi | Significantly slower crawling speed at 26-36°C compared to controls.[2] |
| 24B-GAL4 > UAS-ProcR-RNAi | Significantly slower crawling speed at 36°C compared to controls.[2] | |
| Muscle Contraction | 24B-GAL4 > UAS-ProcR-RNAi | Reduced amplitude of this compound-induced muscle contractions compared to controls.[2][3] |
Logical Framework for Validation
The validation of a knockdown experiment follows a logical progression from demonstrating the reduction of the target gene to observing a corresponding and specific phenotype.
References
- 1. Characterization of Drosophila Larval Crawling at the Level of Organism, Segment, and Somatic Body Wall Musculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Proctolin Antibody Cross-Reactivity in Arthropods
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies is paramount for the validity of experimental results. This guide provides a comprehensive comparison of proctolin antibody performance across various species, supported by experimental data and detailed protocols.
This compound, a highly conserved pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a significant neuromodulator in a wide range of arthropods, making it a key target for physiological and pest control studies. The remarkable conservation of its structure across diverse species suggests a high potential for antibody cross-reactivity. This guide explores the documented cross-reactivity of this compound antibodies, offering insights into their application in different species.
Performance of Anti-Proctolin Antibodies Across Species
The pentapeptide sequence of this compound is identical in all arthropods where it has been identified.[1] This high degree of conservation implies that a polyclonal or monoclonal antibody generated against this compound is likely to recognize the peptide in any species that expresses it. The presence of "this compound-like immunoreactivity" (PLI) has been confirmed in numerous species across different arthropod classes, including Insecta and Crustacea.[1]
Conversely, the this compound gene and its receptor are absent in certain insect orders, such as Hymenoptera (e.g., bees) and Lepidoptera (e.g., moths), as well as in the yellow fever mosquito, Aedes aegypti.[2] Consequently, this compound antibodies are not expected to show immunoreactivity in these species due to the absence of the target antigen.
The following table summarizes the observed reactivity of this compound antibodies in various species based on published immunohistochemical studies. The reactivity is described qualitatively as the available literature does not provide quantitative competitive binding data for a single antibody across a wide range of species.
| Class | Order | Species | Common Name | Reactivity |
| Insecta | Blattodea | Periplaneta americana | American Cockroach | Present |
| Leucophaea maderae | Madeira Cockroach | Present | ||
| Hemiptera | Rhodnius prolixus | Blood-feeding Bug | Present[1] | |
| Orthoptera | Locusta migratoria | Migratory Locust | Present | |
| Schistocerca gregaria | Desert Locust | Present[1] | ||
| Diptera | Drosophila melanogaster | Fruit Fly | Present[3] | |
| Crustacea | Decapoda | Homarus americanus | American Lobster | Present |
| Cancer borealis | Jonah Crab | Present |
This compound Signaling Pathway
This compound exerts its physiological effects by binding to a specific G-protein coupled receptor (GPCR).[2] The activation of the this compound receptor can initiate multiple downstream signaling cascades, primarily leading to an increase in intracellular calcium levels, which is a key trigger for muscle contraction. The pathway often involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG can activate protein kinase C (PKC).
References
- 1. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Proctolin Agonist Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various Proctolin agonists, supported by experimental data. This compound, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a significant neuromodulator in arthropods, influencing muscle contraction, nerve activity, and other physiological processes.[1] Its receptor has been identified as a G protein-coupled receptor (GPCR), making it a target for the development of novel insecticides and research tools.[2][3][4] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Efficacy of this compound and its Agonists
The following table summarizes the biological activity of this compound and several of its synthetic analogs. The efficacy is presented as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values, which indicate the concentration of the agonist required to elicit 50% of the maximal response. Lower values signify higher potency.
| Compound | Bioassay/System | Parameter | Value | Reference |
| This compound | Drosophila melanogaster larval body-wall muscle contraction | EC50 | Between 10⁻⁹ M and 10⁻⁸ M | [2] |
| This compound | CG6986 receptor (orphan GPCR) expressed in mammalian cells | EC50 (second messenger activation) | 0.3 nM | [3][4] |
| This compound | CG6986 receptor expressed in HEK cells | IC50 (displacement of ¹²⁵I-proctolin) | 4 nM | [3] |
| This compound | Cockroach hindgut receptor | Kdapp (apparent dissociation constant) | 2 x 10⁻⁸ M | |
| [Phe²]-proctolin | Cockroach hindgut receptor | Kdapp | < 10⁻⁷ M | |
| [Lys¹]-proctolin | Cockroach hindgut receptor | Kdapp | < 10⁻⁷ M | |
| [Phe(p-OEt)²]-proctolin | Periplaneta americana heart action | Stimulatory | Active at 10⁻⁹ - 10⁻⁷ M | |
| [Tyr(3'-NH₂)₂]-proctolin | Periplaneta americana heart action | Stimulatory | Active at 10⁻⁹ - 10⁻⁷ M | |
| [Tyr(3'-NO₂)₂]-proctolin | Periplaneta americana heart action | Stimulatory | Active at 10⁻⁹ - 10⁻⁷ M | |
| [Tyr(3'-NH₂)₂]-proctolin | Tenebrio molitor heart action | Stimulatory | Active at 10⁻⁹ - 10⁻⁷ M |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common assays used to evaluate the efficacy of this compound agonists.
Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the this compound receptor.[3]
Objective: To determine the IC50 value of a this compound agonist by measuring its ability to displace a radiolabeled this compound analog from its receptor.
Materials:
-
HEK (Human Embryonic Kidney) cells stably transfected with the this compound receptor gene (e.g., CG6986 from Drosophila melanogaster).
-
¹²⁵I-labeled this compound (radioligand).
-
Unlabeled this compound (for standard curve).
-
Test agonists.
-
Binding buffer: 50 mM Tris-HCl (pH 7.5), 1x Hanks' balanced salt solution, 1.5% BSA, and protease inhibitors.
-
Polypropylene microfuge tubes.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Culture the transfected HEK cells and harvest them. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In microfuge tubes, add a constant concentration of ¹²⁵I-labeled this compound (e.g., 100 pM).
-
Competition: Add varying concentrations of the unlabeled test agonist to the tubes. For the standard curve, use varying concentrations of unlabeled this compound. For determining non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM).
-
Incubation: Add the prepared cell membranes to each tube to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Convert the raw counts to the percentage of total specific binding. Plot the percentage of specific binding against the logarithm of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
Insect Hindgut Bioassay
This protocol outlines a classic bioassay to measure the myotropic (muscle-contracting) effect of this compound agonists on an isolated insect hindgut.[5][6][7]
Objective: To determine the EC50 value of a this compound agonist by measuring its effect on the contractility of an isolated cockroach hindgut.
Materials:
-
American cockroach (Periplaneta americana).
-
Insect saline solution.
-
This compound standards.
-
Test agonists.
-
Organ bath with a force transducer.
-
Data acquisition system.
Procedure:
-
Dissection: Dissect a cockroach in insect saline to isolate the hindgut.
-
Mounting: Mount the isolated hindgut in an organ bath containing continuously aerated insect saline at a constant temperature. Attach one end of the hindgut to a fixed point and the other to a force transducer to record isometric contractions.
-
Equilibration: Allow the preparation to equilibrate for a period until a stable baseline tension is achieved.
-
Dose-Response: Add the test agonist to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration. Record the resulting muscle contraction.
-
Data Acquisition: The force transducer will measure the change in tension, which is recorded by the data acquisition system.
-
Washing: After each application (in a non-cumulative setup) or at the end of the experiment, wash the preparation with fresh saline to return to the baseline tension.
-
Data Analysis: Measure the amplitude of the contraction at each agonist concentration. Plot the response (e.g., change in tension) against the logarithm of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value.
Mandatory Visualization
This compound Signaling Pathway
This compound binds to a G protein-coupled receptor, which is often coupled to a Gq protein. This initiates the phosphatidylinositol signaling pathway, leading to an increase in intracellular calcium and subsequent physiological responses, such as muscle contraction.[8][9][10]
Caption: this compound Gq-coupled receptor signaling pathway.
Experimental Workflow for Agonist Efficacy Testing
The following diagram illustrates a typical workflow for comparing the efficacy of different this compound agonists using an in vitro bioassay.
Caption: Workflow for comparing this compound agonist efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Contribution of anaerobic protozoa and methanogens to hindgut metabolic activities of the American cockroach, Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disentangling hindgut metabolism in the American cockroach through single-cell genomics and metatranscriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Proctolin and Its Analogs: A Comparative Guide to Functional Differences
For Researchers, Scientists, and Drug Development Professionals
Proctolin, the pentapeptide Arg-Tyr-Leu-Pro-Thr, was the first insect neuropeptide to be chemically characterized and has since been a subject of extensive research due to its vital role in insect neurophysiology.[1] It functions as a neuromodulator and neurohormone, influencing muscle contraction, heart rate, and reproductive processes in various arthropods.[2] The development of this compound analogs has been instrumental in elucidating its structure-activity relationships and in the search for novel insecticides. This guide provides a comprehensive comparison of the functional differences between this compound and its analogs, supported by experimental data and detailed methodologies.
Quantitative Comparison of Biological Activity
The biological activity of this compound and its analogs has been primarily assessed through myotropic (muscle-contracting) and cardioexcitatory assays on various insect preparations. The data below summarizes key quantitative findings from the literature. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental species and protocols.
| Compound | Bioassay System | Parameter | Value | Reference |
| This compound | Cockroach (Periplaneta americana) hindgut | Apparent Dissociation Constant (Kdapp) | 2 x 10⁻⁸ M | [1] |
| Drosophila melanogaster expressed receptor (CG6986) | Half-maximal effective concentration (EC₅₀) | 0.3 nM | [3] | |
| Drosophila melanogaster expressed receptor (CG6986) | Half-maximal inhibitory concentration (IC₅₀) | 4 nM | [3][4] | |
| Drosophila melanogaster larvae muscle | EC₅₀ for sustained contractions | 8.5 x 10⁻⁷ M | ||
| Rhodnius prolixus anterior midgut & hindgut | Threshold for contraction | ~10⁻⁹ M | [2] | |
| [Phe²]-Proctolin | Cockroach (P. americana) hindgut | Kdapp | ≤ 10⁻⁷ M (High Affinity Agonist) | [1] |
| [Lys¹]-Proctolin | Cockroach (P. americana) hindgut | Kdapp | ≤ 10⁻⁷ M (High Affinity Agonist) | [1] |
| D-Arg-D-Tyr-D-Leu-D-Pro-D-Thr | Yellow Mealworm (Tenebrio molitor) heart | Agonistic Activity Concentration | 10⁻¹¹ - 10⁻¹⁰ M (High Agonistic Activity) | |
| [D-Arg(N-G-nitro)¹,D-Leu³]-Proctolin | Yellow Mealworm (T. molitor) heart | Agonistic Activity Concentration | 10⁻¹¹ - 10⁻¹⁰ M (High Agonistic Activity) | |
| [D-Arg¹,D-Leu³]-Proctolin | Yellow Mealworm (T. molitor) heart | Agonistic Activity Concentration | 10⁻¹¹ - 10⁻¹⁰ M (High Agonistic Activity) | |
| [D-Tyr²,D-Thr⁵]-Proctolin | Yellow Mealworm (T. molitor) heart | Agonistic Activity Concentration | 10⁻¹¹ - 10⁻¹⁰ M (High Agonistic Activity) | |
| [D-Arg¹,D-Pro⁴]-Proctolin | Yellow Mealworm (T. molitor) heart | Agonistic Activity Concentration | 10⁻¹¹ - 10⁻¹⁰ M (High Agonistic Activity) |
Functional Differences and Structure-Activity Relationships
Structure-function studies have revealed critical insights into the molecular requirements for this compound's activity. Each of the five amino acids in the this compound sequence is considered essential for its full biological effect.
Agonists vs. Antagonists: Modifications to the peptide backbone and side chains have led to the development of both agonists (mimicking this compound's effect) and antagonists (blocking this compound's effect).
-
Agonists: Analogs with substitutions that maintain or enhance binding to the receptor and elicit a biological response. For instance, replacing L-amino acids with their D-isomers in certain positions has been shown to produce highly active agonists.
-
Antagonists: Analogs that bind to the receptor but fail to activate it, thereby blocking the action of the native peptide. The conformational structure of antagonists is often more compact than that of agonists.
Signaling Pathways of this compound
This compound exerts its effects by binding to a G-protein coupled receptor (GPCR) on the cell surface.[3][4][5][6] The binding of this compound initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. Evidence suggests that the this compound receptor can couple to at least two major G-protein pathways: the Gq pathway, leading to the activation of Phospholipase C (PLC), and potentially the Gs pathway, which activates Adenylyl Cyclase (AC).[5]
Caption: this compound signaling through Gq and Gs pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of this compound and its analogs. Below are outlines of commonly used bioassays.
Cockroach Hindgut Bioassay for Myotropic Activity
This assay measures the ability of a compound to induce contraction in the hindgut muscle of a cockroach, such as Periplaneta americana.
Caption: Workflow for the cockroach hindgut bioassay.
Detailed Steps:
-
Animal Preparation: An adult cockroach (Periplaneta americana) is anesthetized and dissected to isolate the hindgut.
-
Tissue Mounting: The isolated hindgut is mounted in an organ bath containing an appropriate physiological saline solution, which is continuously aerated and maintained at a constant temperature.
-
Transducer Attachment: One end of the hindgut is fixed, while the other is attached to an isometric force transducer to record muscle contractions.
-
Equilibration: The preparation is allowed to equilibrate in the saline solution until a stable baseline of spontaneous contractions is observed.
-
Compound Application: this compound or its analogs are added to the organ bath in a cumulative or non-cumulative manner, and the resulting changes in muscle tension are recorded.
-
Data Analysis: The magnitude of the contraction is measured and plotted against the concentration of the applied compound to generate a dose-response curve, from which parameters like EC₅₀ (half-maximal effective concentration) can be calculated.
Insect Semi-Isolated Heart Bioassay for Cardioexcitatory Activity
This assay is used to determine the effect of this compound and its analogs on the heart rate of insects, such as the yellow mealworm (Tenebrio molitor).
Caption: Workflow for the insect semi-isolated heart bioassay.
Detailed Steps:
-
Animal Preparation: An insect, such as a Tenebrio molitor pupa or adult, is dissected under a microscope to expose the dorsal heart.
-
Semi-Isolated Preparation: The heart is carefully isolated from surrounding tissues, but the segmental nerves are often left intact. The preparation is then placed in a perfusion chamber.
-
Perfusion and Recording: The heart is continuously perfused with a physiological saline solution. The heartbeats can be recorded visually using a microscope and a stopwatch, or more accurately using an impedance converter or an optical recording system.
-
Baseline Recording: A stable baseline heart rate is recorded before the application of any compounds.
-
Compound Application: this compound or its analogs are added to the perfusion solution at various concentrations.
-
Data Analysis: The change in the frequency and amplitude of the heartbeat is recorded and analyzed to determine the cardioacceleratory or cardioinhibitory effects of the tested compounds.
Conclusion
The study of this compound and its analogs has significantly advanced our understanding of neuropeptide function in insects. The functional differences observed between these compounds, from potent agonists to specific antagonists, are a direct result of their structural modifications. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the fields of insect neurobiology, pharmacology, and the development of novel pest control agents. The elucidation of this compound's signaling pathways further opens avenues for targeting specific components of this system for therapeutic or insecticidal purposes.
References
- 1. Structure function analysis of an arthropod peptide hormone: this compound and synthetic analogues compared on the cockroach hindgut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular identification of the first insect this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Proctolin's Dichotomous Influence on Insect Musculature: A Comparative Analysis of Cardiac and Visceral Tissues
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the neuropeptide proctolin reveals distinct physiological effects on cardiac and visceral muscles in insects, highlighting its multifaceted role in systemic regulation. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative overview of this compound's activity, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
This compound, the pentapeptide Arg-Tyr-Leu-Pro-Thr, was the first insect neuropeptide to be sequenced and has since been identified as a key neuromodulator and neurohormone across numerous arthropod species.[1] It exerts potent myotropic effects on a range of muscle types, including visceral, cardiac, and skeletal muscles.[2] This guide focuses on the differential actions of this compound on cardiac and visceral muscles, which are fundamental to circulatory and digestive functions, respectively.
Quantitative Comparison of this compound's Effects
The physiological responses of cardiac and visceral muscles to this compound exhibit significant differences in both the nature and magnitude of the response. The following tables summarize the dose-dependent effects of this compound on key contractile parameters in various insect species.
Table 1: Effect of this compound on Cardiac Muscle Contraction
| Species | Concentration (M) | Effect on Heart Rate (Chronotropic) | Effect on Contraction Amplitude (Inotropic) | Reference |
| Rhodnius prolixus | 10⁻⁹ - 10⁻⁶ | Dose-dependent increase in frequency | Decrease in amplitude (more tetanic contractions) | [1] |
| Tenebrio molitor | 10⁻⁹ - 10⁻⁷ | Dose-dependent increase in frequency | Decrease in amplitude | [3] |
| Zophobas atratus | 10⁻⁹ - 10⁻⁶ | Dose-dependent increase in frequency | Decrease in amplitude | [3] |
| Periplaneta americana | 10⁻⁹ - 10⁻⁷ | Stimulated heart action | Not specified | [4] |
| Tenebrio molitor (pupa) | 0.1 - 5.0 µM | No significant change in frequency | 5- to 6-fold increase in amplitude | [5] |
| Limulus polyphemus | > 1 µM | Induces rhythmic beating in deganglionated heart | Amplitude slightly greater than normal | [6] |
| Limulus polyphemus | 3x10⁻¹⁰ - 10⁻⁷ | No effect on rate | Dose-dependent increase in force | [7] |
Table 2: Effect of this compound on Visceral Muscle Contraction
| Species & Tissue | Concentration (M) | Effect on Contraction Frequency | Effect on Contraction Amplitude | Effect on Basal Tonus | Reference |
| Rhodnius prolixus (Anterior Midgut) | ~10⁻⁹ (threshold) | Increase | Increase | Increase | [1] |
| Rhodnius prolixus (Hindgut) | ~10⁻⁹ (threshold) | Not applicable (induces contractions) | Induces contractions | Dose-dependent increase | [1] |
| Leucophaea maderae (Hindgut) | 10⁻¹⁰ - 10⁻⁹ | Minimal effect on spontaneous electrical events | Responsive in Ca²⁺-free medium | Not specified | [8] |
| Drosophila melanogaster (Larval body wall - considered visceral in function) | 10⁻⁹ - 10⁻⁸ (threshold) | Not applicable (induces contractions) | Induces dose-dependent sustained contractions | Increase | [9][10] |
Deciphering the Signaling Pathways
The mode of action of this compound, while not fully elucidated, is known to involve second messenger systems, with variations between muscle types. In many insect visceral muscles, this compound's effects are linked to the mobilization of both intracellular and extracellular calcium.[9] The signaling cascade is thought to involve G-protein coupled receptors (GPCRs), leading to the activation of downstream effectors. While cAMP and phosphatidylinositol have been implicated in various proctolinergic systems, the precise pathways in cardiac versus visceral muscle can differ.[11][12]
Figure 1. Hypothesized this compound signaling pathways in cardiac vs. visceral muscle.
Experimental Protocols
The following methodologies are representative of the experimental setups used to generate the data presented in this guide.
1. Semi-Isolated Insect Heart Preparation (for Cardiac Muscle Assays)
-
Dissection: An adult insect (e.g., Tenebrio molitor) is anesthetized and dissected dorsally to expose the dorsal vessel (heart). The heart is carefully isolated along with associated alary muscles and segmental nerves, leaving it attached to a portion of the dorsal cuticle.
-
Mounting: The preparation is pinned in a dissecting dish and continuously perfused with appropriate physiological saline (e.g., insect Ringer's solution).
-
Data Acquisition: Heart contractions are monitored using an optical sensor or a force transducer connected to a data acquisition system. The frequency (heart rate) and amplitude of contractions are recorded.
-
This compound Application: After a stable baseline is established, this compound solutions of increasing concentrations are added to the perfusing saline. The effects on heart rate and amplitude are recorded for each concentration.
Figure 2. Workflow for insect cardiac muscle bioassay.
2. Isolated Hindgut Preparation (for Visceral Muscle Assays)
-
Dissection: The hindgut of an insect (e.g., Rhodnius prolixus) is dissected in cold saline.
-
Mounting: The isolated hindgut is mounted in an organ bath containing physiological saline, with one end fixed and the other attached to an isometric force transducer. The saline is aerated and maintained at a constant temperature.
-
Data Acquisition: The transducer records changes in muscle tension. Spontaneous contractions, amplitude, frequency, and basal tonus are measured.
-
This compound Application: A cumulative dose-response curve is generated by adding this compound in increasing concentrations to the organ bath at set intervals, allowing the muscle to reach a stable response at each concentration.
Concluding Remarks
This compound demonstrates a clear divergence in its effects on cardiac and visceral muscles. In cardiac tissue, its primary role is often cardioacceleratory, increasing the frequency of contractions, sometimes at the expense of amplitude.[1][3] Conversely, in visceral muscles, this compound typically induces powerful, tonic contractions, significantly increasing basal tonus and the amplitude of spontaneous contractions.[1] These differences suggest distinct receptor subtypes or downstream signaling pathways in the two muscle types. For drug development professionals, this differential activity presents an opportunity for designing targeted insecticides that could, for example, disrupt digestive processes without significantly impacting circulation, or vice versa. Further research into the specific this compound receptor isoforms and their signaling components in each muscle tissue will be crucial for exploiting these differences.
References
- 1. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Cardioacceleratory action of tachykinin-related neuropeptides and this compound in two coleopteran insect species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further studies on this compound analogues modified in position 2 of the peptide chain and their influence on heart-beat frequency of insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eje.cz [eje.cz]
- 6. This compound induces rhythmic contractions and spikes in Limulus heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. The role of this compound and glutamate in the excitation-contraction coupling of insect visceral muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Guide to Proctolin Receptor Antagonists: A Focus on Species Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common Proctolin receptor antagonists across different insect species, supported by experimental data. This compound, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a crucial neuromodulator in arthropods, making its receptor a potential target for novel insecticide development. Understanding the species specificity of antagonists is paramount for designing targeted and effective pest control agents.
Quantitative Performance of this compound Receptor Antagonists
The following table summarizes the inhibitory concentrations (IC50) of key this compound receptor antagonists against the this compound receptor in different insect species. The data highlights the variance in antagonist potency, suggesting structural differences in the receptor across species.
| Antagonist | Species | Preparation | IC50 (nM) | Reference |
| Cyclothis compound | Schistocerca gregaria (Locust) | Hindgut homogenate | 220 | [1] |
| [α-methyl-L-tyrosine(2)]-proctolin | Schistocerca gregaria (Locust) | Hindgut homogenate | 3100 | [1] |
| This compound (for comparison) | Schistocerca gregaria (Locust) | Hindgut homogenate | 680 | [1] |
| This compound (for comparison) | Drosophila melanogaster (Fruit Fly) | Cloned Receptor (HEK cells) | 4 | [2][3] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to determine the antagonist potencies.
Radioligand Binding Assay (Schistocerca gregaria)
This protocol was utilized to determine the binding affinity of this compound and its antagonists to the this compound receptor in locust hindgut tissue.[1]
-
Tissue Preparation: Hindguts from adult locusts (Schistocerca gregaria) were dissected and homogenized in a suitable buffer. The homogenate was then centrifuged to isolate the cell membrane fraction containing the this compound receptors.
-
Binding Reaction: The membrane preparation was incubated with a fixed concentration of radiolabeled this compound ([3H]this compound) and varying concentrations of the unlabeled antagonist (competitor).
-
Separation and Detection: The reaction mixture was filtered to separate the membrane-bound radioactivity from the unbound ligand. The radioactivity retained on the filter, representing the amount of [3H]this compound bound to the receptors, was measured using liquid scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of [3H]this compound, was determined by non-linear regression analysis of the competition binding data.
Heterologous Expression and Functional Assay (Drosophila melanogaster)
This method involves expressing the this compound receptor in a non-native cell line to study its function in a controlled environment.[2][3]
-
Receptor Cloning and Expression: The gene encoding the this compound receptor (CG6986) from Drosophila melanogaster was cloned into an expression vector. This vector was then transfected into Human Embryonic Kidney (HEK) cells, which do not naturally express this receptor.
-
Functional Assay (Calcium Mobilization): The transfected cells were loaded with a calcium-sensitive fluorescent dye. Upon activation by this compound, the Gq-coupled receptor initiates a signaling cascade that leads to an increase in intracellular calcium. This change in calcium concentration is detected as an increase in fluorescence.
-
Antagonist Testing: To determine the IC50 of an antagonist, cells were pre-incubated with varying concentrations of the antagonist before the addition of a fixed concentration of this compound (agonist). The ability of the antagonist to inhibit the this compound-induced calcium signal was measured.
-
Data Analysis: The IC50 value was calculated from the dose-response curve of the antagonist's inhibition of the this compound-stimulated signal.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the this compound receptor signaling pathway and a typical experimental workflow for assessing antagonist specificity.
Caption: this compound Receptor Signaling Pathway.
References
- 1. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound's role in neurally evoked contractions of the locust oviducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the neuropeptide transmitter this compound in Drosophila larvae: characterization of muscle fiber-specific neuromuscular endings - PubMed [pubmed.ncbi.nlm.nih.gov]
Proctolin Expression: A Comparative Analysis of Larval and Adult Insects
For Researchers, Scientists, and Drug Development Professionals
The neuropeptide Proctolin (Arg-Tyr-Leu-Pro-Thr) is a crucial signaling molecule in insects, playing a significant role as a neuromodulator and neurohormone. Its functions are diverse, ranging from the regulation of muscle contractions to influencing various physiological processes. Understanding the differential expression of this compound and its receptor across larval and adult life stages is paramount for elucidating its developmental and stage-specific roles, which can inform the development of novel insecticides and therapeutic agents.
Quantitative Data Summary
Direct quantitative data comparing this compound expression levels in larval and adult insects is limited. However, studies on this compound receptor gene expression provide valuable insights into the potential for differential this compound signaling between these life stages.
| Insect Species | Life Stage | Tissue/Region | Expression Level of this compound/Receptor | Method | Reference |
| Drosophila melanogaster | Larva | Whole Body | Weak (Receptor) | Northern Blot | [cite: ] |
| Adult | Head | Strong (Receptor) | Northern Blot | [cite: ] | |
| Rhodnius prolixus | 5th Instar Larva | Central Nervous System (CNS) | Expressed (Gene) | Reverse Transcription PCR | [1] |
| Adult | Reproductive Tissues (Male & Female) | Expressed (Gene) | Reverse Transcription PCR | [1] |
Note: The table above reflects the presence or relative abundance of this compound or its receptor's genetic material, not direct quantification of the this compound peptide itself.
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the study of this compound expression.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for this compound Gene Expression
This protocol is a standard method for quantifying gene expression levels.
Objective: To quantify the relative expression of the this compound gene in different insect tissues and developmental stages.
Methodology:
-
RNA Isolation: Total RNA is extracted from dissected tissues (e.g., CNS, gut, reproductive organs) of larval and adult insects using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.
-
Primer Design: Primers specific to the this compound gene are designed.
-
qPCR Reaction: The qPCR reaction is prepared with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Thermocycling: The reaction is run in a thermal cycler, which amplifies the target DNA. The fluorescence is measured at each cycle.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the this compound gene, often normalized to a reference gene.[2]
Immunohistochemistry (IHC) for this compound Localization
This technique allows for the visualization of this compound-containing neurons and their projections within insect tissues.
Objective: To identify the location of this compound-like immunoreactivity in the nervous system and peripheral tissues of insects.
Methodology:
-
Tissue Dissection and Fixation: Tissues are dissected from larval and adult insects and fixed in a suitable fixative (e.g., paraformaldehyde).
-
Permeabilization: The fixed tissues are permeabilized to allow antibodies to access intracellular antigens.
-
Blocking: Non-specific antibody binding sites are blocked to reduce background staining.
-
Primary Antibody Incubation: The tissues are incubated with a primary antibody that specifically binds to this compound.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.
-
Imaging: The tissues are mounted on slides and visualized using a fluorescence microscope.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its effects by binding to a G protein-coupled receptor (GPCR) on the cell membrane of target cells, such as muscle cells. This binding initiates an intracellular signaling cascade.
Caption: this compound signaling cascade in an insect muscle cell.
Experimental Workflow for Comparing this compound Expression
The following diagram illustrates a typical workflow for comparing this compound gene expression between larval and adult insects.
Caption: Workflow for comparative analysis of this compound gene expression.
References
Proctolin's Role in Reproductive Behavior: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the neuropeptide Proctolin's role in reproductive behavior, primarily in insects. It objectively compares its performance with other neuroactive compounds and presents supporting experimental data. The information is intended to aid researchers in understanding this compound's mechanism of action and to assist drug development professionals in evaluating its potential as a target for novel insecticides.
Overview of this compound's Function in Reproduction
This compound, a highly conserved pentapeptide (Arg-Tyr-Leu-Pro-Thr), was the first insect neuropeptide to be sequenced[1]. It functions as a potent neuromodulator, neurohormone, and co-transmitter, influencing a range of physiological processes, including the contraction of visceral and skeletal muscles critical for reproductive activities[2][3].
This compound's involvement in reproduction is multifaceted:
-
Stimulation of Reproductive Tissues: It directly stimulates the contraction of oviducts and spermathecae in several insect species, including cockroaches (Periplaneta americana, Leucophaea maderae), locusts (Locusta migratoria), and the kissing bug (Rhodnius prolixus)[1]. This myotropic activity is essential for the movement of eggs and sperm. This compound-like immunoreactive processes are also found on male reproductive tissues in R. prolixus, suggesting a role in male reproductive functions[1].
-
Oviposition Behavior: this compound influences complex reproductive behaviors such as oviposition digging in locusts[1]. The coordination of muscle contractions required for egg-laying is, in part, modulated by this compound signaling.
-
Male Sexual Behavior: In the grasshopper Chorthippus biguttulus, this compound plays a modulatory role in the neuronal circuits that control sexual behavior, including acoustic communication (singing)[2].
Comparative Performance of this compound
While direct quantitative comparisons of this compound's effects on reproductive behaviors against other neuromodulators in single studies are limited, its myotropic potency on reproductive and other tissues has been compared with other neuroactive compounds.
Table 1: Comparative Myotropic Effects of this compound and Other Neuromodulators
| Neuromodulator | Species | Tissue | Effect | Potency/Efficacy | Reference |
| This compound | Rhodnius prolixus | Hindgut | Increased basal tonus | Threshold: ~10⁻⁹ M; Max effect: 10⁻⁶ M | [1] |
| Crustacean Cardioactive Peptide (CCAP) | Rhodnius prolixus | Hindgut | Contraction | More potent than this compound | [1] |
| This compound | Rhodnius prolixus | Heart | Increased frequency | Threshold: 10⁻¹⁰ - 10⁻⁹ M; Max activity: 10⁻⁷ M | [1] |
| This compound | Drosophila melanogaster (larvae) | Body-wall muscle | Sustained contraction | Threshold: 10⁻⁹ - 10⁻⁸ M; Saturation: ≥ 10⁻⁵ M | [4] |
| Octopamine | Locusta migratoria | Oviducts | Inhibition of muscle contraction | - | [5] |
| Myosuppressin | Rhodnius prolixus | Ejaculatory Duct | Inhibition of this compound-induced contractions | Threshold: 10⁻⁹ - 10⁻⁸ M; Max inhibition (88%) at 10⁻⁵ M | |
| Serotonin | Rhodnius prolixus | Salivary Gland Muscles | Stimulation or inhibition of contractions | - | [1] |
This compound Signaling Pathway
This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR), identified as CG6986 in Drosophila melanogaster. Activation of the this compound receptor (ProcR) initiates a well-defined intracellular signaling cascade.
The binding of this compound to its receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC), leading to downstream cellular responses, most notably muscle contraction.
Experimental Protocols
In Vitro Muscle Contraction Assay
This protocol is adapted from methodologies used to study the effects of this compound on insect visceral muscles.
Objective: To quantify the myotropic effects of this compound on isolated insect reproductive tissues (e.g., oviducts, ejaculatory duct).
Materials:
-
Insect saline solution appropriate for the species.
-
This compound and other test compounds (e.g., octopamine, serotonin).
-
Dissection microscope and tools.
-
Organ bath with aeration.
-
Isotonic force transducer and data acquisition system.
Procedure:
-
Dissect the target reproductive tissue (e.g., oviduct) from a reproductively mature insect in cold saline.
-
Mount the tissue in an organ bath containing aerated saline at a constant temperature.
-
Attach one end of the tissue to a fixed point and the other to an isotonic force transducer.
-
Allow the preparation to equilibrate and establish a baseline of spontaneous contractions, if any.
-
Apply this compound or other test compounds to the bath in increasing concentrations to establish a dose-response curve.
-
Record the changes in contraction frequency and amplitude.
-
Thoroughly wash the tissue with saline between applications of different compounds or concentrations.
Oviposition Choice Assay
This protocol provides a framework for assessing the influence of this compound on oviposition behavior.
Objective: To determine if this compound influences oviposition site selection and egg-laying frequency.
Materials:
-
Oviposition chambers.
-
Oviposition substrate (e.g., agar plates, host plant leaves).
-
This compound and control solutions.
-
Gravid female insects.
Procedure:
-
Prepare oviposition substrates. For a choice test, one substrate will be treated with the this compound solution and the other with a control solution.
-
Place the substrates in an oviposition chamber.
-
Introduce a single gravid female or a group of females into the chamber.
-
After a defined period (e.g., 24 hours), remove the females.
-
Count the number of eggs laid on each substrate.
-
Calculate an oviposition preference index if applicable.
-
For a no-choice test, only one type of substrate (treated or control) is provided per chamber.
Conclusion
The available evidence strongly supports a significant role for this compound in modulating the physiological processes that underpin reproductive behavior in many insect species. Its potent myotropic effects on reproductive tissues are well-documented, and the underlying signaling pathway is increasingly understood. While direct quantitative comparisons of its behavioral effects with other neuromodulators are an area for future research, the data presented in this guide validate this compound as a key player in insect reproduction and a viable target for the development of novel pest management strategies.
References
- 1. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octopamine is required for successful reproduction in the classical insect model, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
Proctolin vs. Serotonin: A Comparative Guide to their Effects on Crustacean Proprioceptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physiological effects, experimental protocols, and signaling pathways of two key neuromodulators, proctolin and serotonin, on crustacean proprioceptors. The information presented is collated from peer-reviewed scientific literature to aid in the design of future research and the development of targeted pharmacological agents.
Overview of Neuromodulator Effects
This compound, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), and serotonin (5-hydroxytryptamine, 5-HT), a monoamine, both play crucial roles in modulating the activity of neural circuits in crustaceans. Their actions on proprioceptors—sensory neurons that provide information about the position and movement of the body and limbs—are critical for shaping motor patterns and behaviors. While both substances can excite proprioceptive neurons, their effects differ in consistency and mechanism.
This compound is consistently reported to have a potentiating or excitatory effect on crustacean proprioceptors.[1] This enhancement is characterized by an increase in the amplitude of the receptor potential and a subsequent increase in the neuron's firing rate.[1][2] In contrast, the effects of serotonin are more variable and can be either excitatory or depressive, depending on the specific proprioceptor and crustacean species being examined.[1] For instance, in the lobster oval organ, serotonin has been shown to depress the sensory response, whereas in the crayfish leg stretch receptor, it facilitates the response.[2][3]
Quantitative Comparison of Physiological Effects
The following tables summarize the quantitative data on the effects of this compound and serotonin on various crustacean proprioceptors.
| Proprioceptor | Crustacean Species | Parameter Measured | This compound Effect | Serotonin Effect | Concentration Range | Reference |
| Oval Organ (OO) | Homarus americanus (Lobster) | Receptor Potential Amplitude | Potentiation | Depression | 10⁻¹⁰ M - 10⁻⁶ M | [2] |
| Oval Organ (OO) | Homarus americanus (Lobster) | Spike Firing | Augmentation | Attenuation (loss of spiking) | 10⁻¹⁰ M - 10⁻⁶ M | [2] |
| Oval Organ (OO) | Cherax destructor (Crayfish) | Spike Firing (Y fibre) | Potentiation (additional spikes) | Ineffective | 10⁻⁶ M | [1] |
| Muscle Receptor Organ (MRO) | Homarus americanus (Lobster) | Sensory Neuron Sensitivity to Stretch | Enhanced | Enhanced | Not Specified | [4] |
| Muscle Receptor Organ (MRO) | Cherax destructor (Crayfish) | Tonic and Phasic Firing | Potentiation | Potentiation | 10⁻⁶ M | [1] |
| Leg Mechanoreceptor | Procambarus clarkii (Crayfish) | Afferent Sensory Unit Firing | Facilitation | Facilitation | 10⁻⁹ M - 10⁻⁶ M | [3] |
| Swimmeret Non-spiking Stretch Receptor (NSSR) | Cherax destructor (Crayfish) | Receptor Potential Amplitude | Potentiation | Depression | 10⁻⁶ M | [1] |
Experimental Protocols
This section details a generalized experimental protocol for investigating the effects of this compound and serotonin on the crustacean muscle receptor organ (MRO), a commonly studied proprioceptor. This protocol is a synthesis of methodologies described in the cited literature.[5][6][7]
Preparation of the Crayfish Abdominal Muscle Receptor Organ
-
Animal Anesthesia: Anesthetize a crayfish (e.g., Procambarus clarkii) by placing it on ice for 20-30 minutes until it is unresponsive.
-
Dissection:
-
Quickly separate the abdomen from the cephalothorax.
-
Isolate the dorsal surface of the abdomen by making two longitudinal cuts along the lateral margins of the carapace and carefully peeling it away.
-
Remove the large superficial extensor muscles to expose the MROs, which lie on either side of the dorsal midline in each abdominal segment.
-
The MRO consists of a thin receptor muscle strand with an associated sensory neuron.
-
-
Mounting:
-
Transfer the dissected abdomen to a Sylgard-lined petri dish.
-
Pin the preparation down, dorsal side up.
-
Continuously perfuse the preparation with cold crustacean saline (e.g., modified Van Harreveld's solution).
-
Electrophysiological Recording
-
Electrode Placement:
-
Use a suction electrode to record extracellularly from the MRO sensory nerve. The nerve can be visualized emerging from the MRO and running towards the ventral nerve cord.
-
Gently draw the cut end of the nerve into the suction electrode to establish a tight seal for recording action potentials.
-
-
Stimulation:
-
The MRO is a stretch receptor. To elicit a response, the receptor muscle must be stretched. This can be achieved by securing one end of the abdominal segment and gently pulling on the adjacent segment to stretch the MRO.
-
For quantitative and reproducible stimulation, a force transducer or a micromanipulator can be used to apply controlled stretches.[5]
-
-
Data Acquisition:
-
Record the neural activity using a differential AC amplifier and an analog-to-digital converter.
-
Visualize and analyze the spike trains using appropriate software (e.g., Spike2, LabChart).
-
Neuromodulator Application
-
Baseline Recording: Record the baseline firing rate of the MRO in response to a standardized stretch stimulus.
-
Perfusion:
-
Prepare stock solutions of this compound and serotonin in crustacean saline.
-
Switch the perfusion solution to one containing the desired concentration of the neuromodulator (e.g., 10⁻⁶ M).
-
Allow the neuromodulator to perfuse over the preparation for a set period (e.g., 5-10 minutes) to observe its effect on the firing rate.
-
-
Washout: After recording the modulated response, switch the perfusion back to normal saline to observe the washout of the effect and the return to the baseline firing rate.
-
Data Analysis: Compare the firing frequency and pattern before, during, and after the application of each neuromodulator.
Signaling Pathways
Both this compound and serotonin exert their effects by binding to G-protein coupled receptors (GPCRs) on the membrane of proprioceptor neurons. The activation of these receptors triggers intracellular signaling cascades that ultimately modulate the neuron's excitability.
This compound Signaling Pathway
This compound receptors in invertebrates are known to couple to Gq and/or Gs proteins.[8] Activation of these pathways leads to an increase in intracellular second messengers, cyclic AMP (cAMP) and inositol trisphosphate (IP₃), which in turn modulate the activity of ion channels to increase neuronal excitability.
Caption: Proposed this compound signaling pathway in crustacean proprioceptors.
Serotonin Signaling Pathways
Serotonin's diverse effects are mediated by multiple receptor subtypes. In invertebrates, these include receptors analogous to the vertebrate 5-HT₁, 5-HT₂, and 5-HT₇ families.[9] 5-HT₁-like receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in cAMP and a hyperpolarizing or inhibitory effect. Conversely, 5-HT₂-like receptors couple to Gq to activate the phospholipase C pathway, leading to depolarization and excitation.[9][10] 5-HT₇-like receptors often couple to Gs to stimulate adenylyl cyclase and increase cAMP, also resulting in an excitatory effect. The variable expression of these receptor subtypes on different proprioceptors likely accounts for serotonin's diverse physiological effects.
Caption: Serotonin signaling pathways in crustacean proprioceptors.
Summary and Future Directions
This compound and serotonin are both significant modulators of crustacean proprioceptors, yet they exhibit distinct modes of action. This compound acts as a reliable potentiator of proprioceptive feedback, likely through Gq/Gs-coupled pathways that enhance neuronal excitability. Serotonin, on the other hand, can either enhance or suppress proprioceptor activity, a variability conferred by the differential expression of multiple receptor subtypes linked to opposing signaling cascades.
For researchers and drug development professionals, these differences present unique opportunities. The consistent excitatory action of this compound suggests that its signaling pathway could be a target for developing agents that enhance sensory feedback in motor systems. The multifaceted nature of serotonin's effects highlights the need for receptor subtype-specific pharmacology to dissect its precise roles in motor control and to develop more targeted therapeutic interventions. Future research should focus on the precise localization of serotonin receptor subtypes on identified proprioceptor neurons and the detailed characterization of the downstream ion channels modulated by both this compound and serotonin.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Primary afferent responses of a crustacean mechanoreceptor are modulated by this compound, octopamine, and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin and this compound modulate the response of a stretch receptor in crayfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Reproducible Quantitative Stimulation Allows New Analysis of Crayfish Muscle Receptor Organ Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscle receptor organs in the crayfish abdomen: a student laboratory exercise in proprioception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscle Receptor Organs in the Crayfish Abdomen: A Student Laboratory Exercise in Proprioception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
A Comparative Genomic Guide to the Proctolin Gene in Arthropods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genomics of the Proctolin gene across various arthropod species. This compound, a highly conserved pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a significant neuropeptide in arthropods, functioning as a neuromodulator, neurohormone, and cotransmitter.[1][2] It plays crucial roles in regulating muscle contractions, heart rate, and other physiological processes.[2][3][4] Understanding the comparative genomics of the this compound gene and its receptor is pivotal for basic research in arthropod physiology and for the development of novel and specific insecticides.
Comparative Analysis of this compound Gene Structure
The this compound gene has been identified and characterized in a range of insect and crustacean species, though notably absent in others, such as Hymenoptera (e.g., Apis mellifera) and Lepidoptera (e.g., Bombyx mori).[1][5] The gene encodes a prepropeptide that is subsequently processed to release the mature this compound peptide.[3][4] Genomic organization, including the number and size of exons and introns, can vary between species.
| Feature | Rhodnius prolixus (Hemiptera)[1] | Drosophila melanogaster (Diptera)[1][3] |
| cDNA Length | 456 bp | Not explicitly stated, but gene identified as CG7105 |
| Prepropeptide Length | 97 amino acids | 140 amino acids |
| Number of Exons | 3 | Similar genomic organization to R. prolixus |
| Exon Sizes | 121 bp, 135 bp, 200 bp | Not specified |
| Number of Introns | 2 | Not specified |
| Intron Sizes | 3246 bp, 3907 bp | Not specified |
Table 1: Comparison of this compound Gene Structure in Rhodnius prolixus and Drosophila melanogaster.
This compound Prepropeptide Comparison
The length of the this compound prepropeptide varies across different arthropod species, although the mature pentapeptide sequence is highly conserved.[1] An alignment of known prepropeptide sequences reveals conserved regions flanking the this compound sequence.
| Species | Order/Class | Prepropeptide Length (amino acids) |
| Rhodnius prolixus[1] | Hemiptera | 97 |
| Acyrthosiphon pisum[1] | Hemiptera | Not specified in provided text |
| Tribolium castaneum[1] | Coleoptera | Not specified in provided text |
| Drosophila melanogaster[1][3] | Diptera | 140 |
| Litopenaeus vannamei[1] | Malacostraca (Crustacea) | Not specified in provided text |
| Daphnia pulex[1] | Branchiopoda (Crustacea) | Not specified in provided text |
Table 2: Comparison of this compound Prepropeptide Length in Various Arthropods.
This compound Receptor Binding Affinities
The biological effects of this compound are mediated by a G protein-coupled receptor (GPCR).[5][6] The binding affinity of this compound to its receptor has been quantified in several species, providing insights into the pharmacology of this signaling system.
| Species | Receptor Preparation | Ligand | Affinity Metric | Value |
| Drosophila melanogaster[6] | Heterologously expressed receptor (CG6986) in mammalian cells | This compound | EC50 | 0.3 nM |
| Drosophila melanogaster[6] | Heterologously expressed receptor (CG6986) in mammalian cells | This compound | IC50 | 4 nM |
| Cockroach (Periplaneta americana)[7] | Hindgut receptor | This compound | Kdapp | 2 x 10-8 M (20 nM) |
Table 3: Comparison of this compound Receptor Binding Affinities.
Experimental Protocols
Cloning of the this compound Gene using Rapid Amplification of cDNA Ends (RACE)
This protocol describes a general method for obtaining the full-length cDNA sequence of the this compound gene when only a partial sequence is known.
Materials:
-
Total RNA isolated from the nervous tissue of the target arthropod.
-
Reverse transcriptase (e.g., SuperScript II).
-
Oligo(dT) primer and gene-specific primers (GSPs).
-
Terminal deoxynucleotidyl transferase (TdT).
-
PCR reagents (Taq polymerase, dNTPs, buffers).
-
Cloning vector (e.g., pGEM-T Easy).
-
Competent E. coli cells.
Methodology:
For 3' RACE: [8]
-
First-Strand cDNA Synthesis: Synthesize first-strand cDNA from total RNA using an oligo(dT)-adapter primer and reverse transcriptase. This creates a population of cDNAs with a known anchor sequence at the 3' end.
-
PCR Amplification: Perform PCR using a forward GSP designed from the known partial sequence of the this compound gene and a reverse primer corresponding to the adapter sequence.
-
Nested PCR (Optional): If the initial PCR yields non-specific products, perform a second round of PCR using a nested forward GSP.
-
Cloning and Sequencing: Gel-purify the PCR product, ligate it into a cloning vector, transform into E. coli, and sequence the resulting clones.
For 5' RACE: [9]
-
First-Strand cDNA Synthesis: Synthesize first-strand cDNA from total RNA using a reverse GSP.
-
Purification of cDNA: Remove the RNA template using RNase H.
-
Tailing of cDNA: Add a homopolymeric tail (e.g., poly-dC) to the 3' end of the single-stranded cDNA using TdT.
-
PCR Amplification: Perform PCR using a nested reverse GSP and a forward primer that anneals to the homopolymeric tail (e.g., an oligo-dG anchor primer).
-
Cloning and Sequencing: Clone and sequence the amplified product as described for 3' RACE.
Localization of this compound mRNA by In Situ Hybridization
This protocol outlines the steps for visualizing the spatial expression pattern of the this compound gene in arthropod tissues.
Materials:
-
Dissected arthropod tissue (e.g., central nervous system, gut).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Proteinase K.
-
Hybridization buffer.
-
Digoxigenin (DIG)-labeled antisense RNA probe for the this compound gene.
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
NBT/BCIP substrate for colorimetric detection.
-
Tissue Preparation: Fix the dissected tissue in 4% paraformaldehyde, followed by dehydration through an ethanol series.
-
Permeabilization: Treat the tissue with Proteinase K to improve probe accessibility.
-
Prehybridization: Incubate the tissue in hybridization buffer to block non-specific binding sites.
-
Hybridization: Incubate the tissue overnight with the DIG-labeled this compound antisense probe in hybridization buffer.
-
Washing: Perform stringent washes to remove unbound probe.
-
Immunodetection: Incubate the tissue with an anti-DIG-AP antibody.
-
Color Development: Add the NBT/BCIP substrate and incubate until the desired color intensity is reached.
-
Imaging: Mount the tissue on a slide and visualize the staining pattern using a microscope.
Functional Analysis of the this compound Receptor via Heterologous Expression
This protocol describes how to express the this compound receptor in a heterologous cell system to characterize its function and pharmacology.
Materials:
-
Full-length cDNA of the this compound receptor cloned into an expression vector (e.g., pcDNA3.1).
-
Mammalian cell line (e.g., HEK293 or CHO cells).
-
Cell culture reagents.
-
Transfection reagent.
-
Aequorin or another reporter for intracellular calcium mobilization.
-
This compound and other test ligands.
-
Luminometer or fluorescence plate reader.
-
Cell Culture and Transfection: Culture the chosen mammalian cell line and transfect the cells with the this compound receptor expression construct, along with a reporter construct (e.g., aequorin) and a promiscuous G-protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway.
-
Cell Harvesting and Loading: After a suitable expression period (e.g., 24-48 hours), harvest the cells and load them with the appropriate reporter substrate (e.g., coelenterazine for aequorin-based assays).
-
Ligand Stimulation: Aliquot the cells into a microplate and add varying concentrations of this compound and other test compounds.
-
Signal Detection: Measure the signal (e.g., luminescence for aequorin) generated in response to ligand binding, which reflects the increase in intracellular calcium.
-
Data Analysis: Plot the dose-response curves and calculate pharmacological parameters such as EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound gene analysis.
References
- 1. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 57966-42-4 | >98% [smolecule.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure function analysis of an arthropod peptide hormone: this compound and synthetic analogues compared on the cockroach hindgut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. langdalelab.com [langdalelab.com]
- 9. Rapid amplification of cDNA ends - Wikipedia [en.wikipedia.org]
- 10. fly-fish.ccbr.utoronto.ca [fly-fish.ccbr.utoronto.ca]
- 11. Fluorescence in situ Hybridizations (FISH) for the Localization of Viruses and Endosymbiotic Bacteria in Plant and Insect Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Proctolin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of laboratory chemicals like Proctolin are paramount to ensuring a safe and compliant work environment. This compound, a biologically active neuropeptide, requires careful disposal to mitigate potential environmental and health impacts. This guide provides a procedural framework for the safe management and disposal of this compound, drawing from safety data sheets and best practices for peptide-based compounds.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate safety measures. The primary hazards associated with this compound include being harmful if swallowed and exhibiting high toxicity to aquatic life with long-lasting effects.[1]
Key Safety and Handling Information for this compound
| Precautionary Measure | Guideline |
| Personal Protective Equipment (PPE) | Always wear safety goggles with side-shields, protective gloves, and impervious clothing.[1] In case of dust or aerosol formation, a suitable respirator is necessary. |
| Handling | Avoid inhalation, and any contact with eyes and skin.[1] Handle this compound in well-ventilated areas to prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[1] |
| First Aid: Skin Contact | Rinse the affected skin area thoroughly with large amounts of water and remove any contaminated clothing.[1] |
| First Aid: Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present.[1] |
| First Aid: Ingestion | If swallowed, call a poison center or doctor immediately and rinse the mouth with water.[1] |
| Environmental Precautions | Prevent any release into the environment.[1] Spills should be collected to avoid environmental contamination.[1] |
This compound Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must adhere to local, state, and federal regulations.[2] The following steps provide a general procedure for its safe disposal:
Step 1: Risk Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, conduct a thorough risk assessment.[3] Always wear the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
Step 2: Waste Segregation and Collection
All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be collected in designated, clearly labeled, and leak-proof hazardous waste containers.[3][4]
-
Aqueous this compound Waste: Collect in a designated container for aqueous chemical waste.
-
Solid this compound Waste: Collect in a separate, clearly labeled container for solid chemical waste.
-
Organic Solvent Waste: If this compound is dissolved in an organic solvent, it should be collected in a designated container for that specific type of solvent waste.[3]
Never dispose of this compound down the drain or in the regular trash.[3]
Step 3: Labeling of Waste Containers
Properly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other constituents in the waste stream.[5] The label should also include the accumulation start date and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
Step 4: Temporary Storage
Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.[6] This area should be secure, well-ventilated, and away from drains and sources of ignition.[1]
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2] this compound waste must be disposed of through an approved and licensed waste disposal facility.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram
Experimental Protocols
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. biovera.com.au [biovera.com.au]
- 4. realpeptides.co [realpeptides.co]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Guide for Handling Proctolin
This document provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals working with Proctolin. The following procedures are designed to ensure the safe handling, storage, and disposal of this neuropeptide, minimizing exposure risks and environmental impact.
Hazard and Safety Information
This compound is a pentapeptide neuromodulator found in insects and crustaceans.[1][2] While it is a valuable tool in research, it is crucial to handle it with care due to its potential hazards. The primary routes of exposure are ingestion, inhalation, and direct contact with skin or eyes.[3]
| Hazard Classification & Precautionary Statements | Quantitative Data & Physical Properties |
| GHS Classification: Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410.[3] | CAS Number: 57966-42-4[2] |
| Hazard Statements: H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[3] | Molecular Formula: C₃₀H₄₈N₈O₈[2] |
| Precautionary Statements: [3] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | Molar Mass: 648.76 g·mol⁻¹[1] |
| Toxicological Information: No quantitative data such as LD50 is readily available. Carcinogenicity data is also unavailable.[3] | Occupational Exposure Limits: This product contains no substances with occupational exposure limit values.[3] |
| Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[3] | Stability: Stable under recommended storage conditions.[3] |
Personal Protective Equipment (PPE) for Handling this compound
Adherence to proper PPE protocols is the most critical step in mitigating exposure risks. Dermal contact is a primary route of exposure, making appropriate barrier protection essential.
Required PPE
-
Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile or neoprene) inspected for integrity before each use.
-
Eye Protection: Use safety goggles with side-shields or a full-face shield, tested and approved under standards such as NIOSH (US) or EN 166 (EU).
-
Body Protection: A lab coat or impervious clothing is required to prevent skin contact. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn.
-
Respiratory Protection: In situations where dust or aerosols may be generated (e.g., weighing powdered this compound), use a suitable respirator such as a type N95 (US) or type P1 (EN 143) dust mask.[3]
Step-by-Step Gowning and De-Gowning Protocol
-
Preparation: Before entering the handling area, inspect all PPE for damage or contamination.
-
Gowning:
-
Don shoe covers if required by your facility's protocol.
-
Put on the lab coat or protective suit.
-
Put on the respirator, ensuring a proper fit-seal.
-
Don eye protection.
-
Wash hands thoroughly and then don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
De-Gowning:
-
Remove gloves using a proper technique to avoid touching the outer surface.
-
Remove the lab coat or suit by rolling it inside-out.
-
Wash hands.
-
Remove eye protection and respirator outside of the handling area.
-
Wash hands again thoroughly with soap and water.
-
Operational Plan: Safe Handling and Storage
Proper operational procedures are essential to prevent accidental release and ensure the stability of this compound.
General Handling Protocol
-
Designated Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[3]
-
Avoid Dust and Aerosol Formation: When weighing or transferring the powder, use techniques that minimize dust generation.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling the substance, even if gloves were worn.[3]
-
Emergency Equipment: Ensure an accessible safety shower and eyewash station are available in the immediate work area.[3]
Storage Protocol
-
Powder Form: Store this compound powder in a tightly sealed container at -20°C in a cool, well-ventilated area.[3]
-
In Solvent: If dissolved in a solvent, store the solution at -80°C.[3]
-
General Conditions: Keep the container away from direct sunlight and sources of ignition. Store separately from incompatible materials like strong acids, alkalis, and oxidizing agents.[3]
Disposal Plan
This compound is very toxic to aquatic life, and its disposal must be managed to prevent environmental contamination.[3]
Step-by-Step Disposal Procedure
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and containers, must be segregated as hazardous chemical waste. Do not mix with general laboratory or biological waste.
-
Containment:
-
Solid Waste: Place contaminated solid items (e.g., weigh boats, wipes, gloves) into a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect unused this compound solutions and contaminated solvents in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.
-
-
Labeling: Label all waste containers clearly with "Hazardous Waste," "this compound," and the associated hazard symbols.
-
Final Disposal: Arrange for the disposal of the contained waste through an approved and licensed waste disposal company, in accordance with all local, state, and federal regulations.[3] Do not dispose of this compound down the drain.
This compound Signaling Pathway
This compound functions as a neuromodulator by binding to a specific G-protein coupled receptor (GPCR).[4][5] In Drosophila melanogaster, this has been identified as the orphan GPCR CG6986.[4] The binding of this compound initiates a signaling cascade involving the activation of second messengers, which ultimately leads to a physiological response, such as muscle contraction.[5][6]
Caption: this compound signal transduction via a G-protein coupled receptor (GPCR).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. This compound|MSDS [dcchemicals.com]
- 4. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
